molecular formula C46H78N2O35 B1211411 Monofucosyllacto-n-hexaose CAS No. 96656-34-7

Monofucosyllacto-n-hexaose

Número de catálogo: B1211411
Número CAS: 96656-34-7
Peso molecular: 1219.1 g/mol
Clave InChI: FTLGNHHXLNTXFF-DSLAEONQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Monofucosyllacto-N-hexaose belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds. Monofucosyllacto-N-hexaose is soluble (in water) and a very weakly acidic compound (based on its pKa). Monofucosyllacto-N-hexaose has been primarily detected in breast milk.
Monofucosyllacto-N-hexaose is an oligosaccharide.

Propiedades

Número CAS

96656-34-7

Fórmula molecular

C46H78N2O35

Peso molecular

1219.1 g/mol

Nombre IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C46H78N2O35/c1-11-23(59)29(65)32(68)43(73-11)82-39-22(48-13(3)56)41(77-19(9-54)37(39)80-44-33(69)30(66)25(61)16(6-51)75-44)72-10-20-28(64)40(35(71)46(78-20)79-36(15(58)5-50)24(60)14(57)4-49)83-42-21(47-12(2)55)38(27(63)18(8-53)74-42)81-45-34(70)31(67)26(62)17(7-52)76-45/h4,11,14-46,50-54,57-71H,5-10H2,1-3H3,(H,47,55)(H,48,56)/t11-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28-,29+,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,41+,42-,43-,44-,45-,46-/m0/s1

Clave InChI

FTLGNHHXLNTXFF-DSLAEONQSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OOC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

SMILES isomérico

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

SMILES canónico

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OCC4C(C(C(C(O4)OC(C(CO)O)C(C(C=O)O)O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)NC(=O)C)O)NC(=O)C)O)O)O

Otros números CAS

96656-34-7

Descripción física

Solid

Sinónimos

monofuco-lacto-N-hexaose

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Monofucosyllacto-n-hexaose: Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Monofucosyllacto-n-hexaose (MFLNH), a key neutral human milk oligosaccharide (HMO). Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural intricacies of MFLNH isomers, the analytical methodologies for their characterization, and their significant biological functions.

Introduction: The Importance of Monofucosyllacto-n-hexaose

Human milk oligosaccharides represent a remarkably complex and abundant component of human milk, playing a pivotal role in infant health and development. Among these, Monofucosyllacto-n-hexaose is a significant neutral heptasaccharide. Its presence and specific isomeric forms in maternal milk are of great interest due to its bioactivities, which include shaping the infant gut microbiota, preventing pathogenic infections, and potentially modulating the immune system.[1][2] Understanding the precise structure of MFLNH is paramount, as subtle variations in glycosidic linkages and branching can lead to profound differences in biological function.

Molecular Structure and Physicochemical Properties

Monofucosyllacto-n-hexaose is a complex oligosaccharide with the general molecular formula C46H78N2O35 and a molecular weight of 1219.1 g/mol .[3][4] It is composed of seven monosaccharide units: two N-acetylglucosamine (GlcNAc) residues, three galactose (Gal) residues, one glucose (Glc) residue, and one fucose (Fuc) residue. The core structure is a lacto-N-hexaose, which is then fucosylated at a single position, giving rise to several isomers. The most well-characterized of these are Monofucosyllacto-N-hexaose I (MFLNH I) and Monofucosyllacto-N-hexaose III (MFLNH III).

Isomeric Structures

The distinction between MFLNH isomers lies in the attachment point of the fucose residue. Both MFLNH I and MFLNH III are based on a type 1 core (Galβ1-3GlcNAc).[5][6]

  • Monofucosyllacto-N-hexaose I (MFLNH I) : In this isomer, the fucose residue is linked to the terminal galactose via an α1-2 glycosidic bond.[5] This structure is also known as 2'-Fucosyllacto-N-hexaose. The complete structure is: Fucα1-2Galβ1-3GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc .[5]

  • Monofucosyllacto-N-hexaose III (MFLNH III) : In MFLNH III, the fucose residue is attached to an N-acetylglucosamine residue via an α1-3 linkage.[6] This isomer is also referred to as 3-Fucosyllacto-N-hexaose. Its full structure is: Galβ1-3GlcNAcβ1-3(Galβ1-4(Fucα1-3)GlcNAcβ1-6)Galβ1-4Glc .[6]

MFLNH_Isomers cluster_MFLNH_I Monofucosyllacto-N-hexaose I (MFLNH I) cluster_MFLNH_III Monofucosyllacto-N-hexaose III (MFLNH III) Fuc1 Fuc Gal1 Gal Fuc1->Gal1 α1-2 GlcNAc1 GlcNAc Gal1->GlcNAc1 β1-3 Gal2 Gal GlcNAc1->Gal2 β1-3 Glc Glc Gal2->Glc β1-4 GlcNAc2 GlcNAc GlcNAc2->Gal2 β1-6 Gal3 Gal Gal3->GlcNAc2 β1-4 Gal4 Gal GlcNAc3 GlcNAc Gal4->GlcNAc3 β1-3 Gal5 Gal GlcNAc3->Gal5 β1-3 Glc2 Glc Gal5->Glc2 β1-4 Gal6 Gal GlcNAc4 GlcNAc Gal6->GlcNAc4 β1-4 GlcNAc4->Gal5 β1-6 Fuc2 Fuc Fuc2->GlcNAc4 α1-3

Caption: Structural comparison of Monofucosyllacto-n-hexaose I and III.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C46H78N2O35[3][7]
Average Molecular Weight 1219.1 g/mol [3][4]
Monoisotopic Mass 1218.4385 Da[5]
Physical Description Solid powder[4]
Isomeric Forms MFLNH I, MFLNH III, and others[5][6]

Structural Elucidation: A Methodological Deep Dive

The unambiguous determination of the structure of complex oligosaccharides like MFLNH requires a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Rationale Behind a Multi-faceted Analytical Approach

Neither NMR nor MS alone can typically provide the complete structural picture for a complex, branched oligosaccharide. A synergistic approach is essential:

  • Mass Spectrometry (MS) excels at providing the molecular weight and monosaccharide composition. Tandem MS (MS/MS) experiments induce fragmentation of the oligosaccharide, and the resulting fragment ions can reveal the sequence of monosaccharides and branching patterns.[8] However, MS struggles to differentiate between isomers with the same fragmentation pattern and cannot definitively determine the stereochemistry of glycosidic linkages (α vs. β).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled in its ability to provide detailed information about the connectivity and stereochemistry of the glycosidic bonds.[9] One-dimensional (1D) and two-dimensional (2D) NMR experiments can identify individual sugar residues, their anomeric configurations, and the sequence of the monosaccharides. The major challenge with NMR is the significant overlap of proton signals in complex oligosaccharides.

analytical_workflow start Isolated MFLNH Sample ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy start->nmr composition Molecular Weight & Monosaccharide Composition ms->composition Provides fragmentation Tandem MS (MS/MS) Fragmentation Analysis ms->fragmentation one_d_nmr 1D NMR (¹H, ¹³C) nmr->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->two_d_nmr sequence_branching Sequence and Branching fragmentation->sequence_branching Reveals final_structure Complete Structure Elucidation sequence_branching->final_structure linkage_stereochem Glycosidic Linkage & Stereochemistry one_d_nmr->linkage_stereochem Initial insights two_d_nmr->linkage_stereochem Confirms linkage_stereochem->final_structure

Caption: Synergistic workflow for MFLNH structural elucidation.

Key Experimental Protocols

Collision-Induced Dissociation (CID) is a common tandem mass spectrometry technique used for oligosaccharide sequencing.[10] The parent ion of the MFLNH is selected and fragmented, primarily at the glycosidic bonds. The resulting fragment ions (B, Y, C, and Z ions) provide information about the sequence of the monosaccharide units. Cross-ring fragmentation (A and X ions) can also occur and provides information on the linkage positions.[10] For fucosylated oligosaccharides, it is crucial to be aware of potential fucose migration during fragmentation, which can complicate spectral interpretation.

This protocol outlines the key steps for the structural elucidation of MFLNH using NMR spectroscopy.

1. Sample Preparation:

  • Dissolve 1-5 mg of purified MFLNH in 0.5 mL of deuterium oxide (D2O, 99.96%).
  • Lyophilize the sample and re-dissolve in D2O two to three times to exchange all labile protons with deuterium.
  • Finally, dissolve the sample in 0.5 mL of D2O for analysis.

2. 1D ¹H NMR Acquisition:

  • Acquire a 1D proton NMR spectrum. The anomeric proton region (δ 4.2-5.5 ppm) is of particular interest as it provides information on the number of sugar residues and their anomeric configurations (α or β). The coupling constants (³J(H1,H2)) are indicative of the anomeric configuration.

3. 2D NMR Experiments for Resonance Assignment:

  • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide spin system. This allows for tracing the connectivity from the anomeric proton to the other protons in the same sugar ring.
  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for assigning overlapping resonances.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is essential for assigning the carbon resonances.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a key experiment for determining the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other. For oligosaccharides, a NOE between the anomeric proton of one residue and a proton on the aglyconic residue of the adjacent sugar provides definitive proof of the glycosidic linkage.

4. Data Interpretation:

  • Integrate the data from all NMR experiments to build the complete structure. The chemical shifts of the anomeric protons and carbons, along with the inter-residue HMBC and NOESY correlations, will confirm the sequence, linkage positions, and stereochemistry of the MFLNH isomer.[9]

Biological Functions and Applications

Monofucosyllacto-n-hexaose, as a prominent HMO, exhibits several important biological functions that are of significant interest to researchers in nutrition, microbiology, and drug development.

Prebiotic Activity

Fucosylated HMOs, including MFLNH, are not digested by the infant but serve as a selective substrate for beneficial gut bacteria, particularly Bifidobacterium species.[2][11] This prebiotic effect promotes the growth of a healthy gut microbiome, which is crucial for the development of the immune system and overall infant health.[11] The ability of specific bacterial strains to utilize fucosylated oligosaccharides is often dependent on their expression of specific α-fucosidases.[12] For example, Bifidobacterium longum has been shown to efficiently consume fucosylated oligosaccharides, producing lactate and short-chain fatty acids that lower the gut pH and inhibit the growth of pathogens.[11]

Inhibition of Pathogen Adhesion

A key mechanism by which HMOs protect against infection is by acting as soluble decoy receptors that inhibit the adhesion of pathogens to the host's intestinal epithelial cells.[13] Many pathogenic bacteria and viruses initiate infection by binding to specific glycan structures on the cell surface. Fucosylated oligosaccharides, such as MFLNH, can mimic these host cell receptors. By binding to the adhesins of pathogens in the gut lumen, they prevent the pathogen from attaching to and invading the intestinal cells.[1][14] For instance, 2'-fucosyllactose, which has the same Fucα1-2Gal linkage as MFLNH I, has been shown to reduce the colonization of Escherichia coli O157.[14]

Conclusion and Future Directions

Monofucosyllacto-n-hexaose is a structurally complex and biologically significant human milk oligosaccharide. Its isomeric forms, MFLNH I and MFLNH III, highlight the importance of precise structural characterization, as subtle changes in fucosylation can impact their interaction with the gut microbiota and pathogens. The synergistic use of advanced analytical techniques like NMR and mass spectrometry is crucial for the complete elucidation of their structures. Further research into the specific biological functions of individual MFLNH isomers will undoubtedly open new avenues for their application in infant nutrition, as prebiotics in functional foods, and as potential anti-infective agents in drug development.

References

  • Computational Genomics. (n.d.). Monofucosyllacto-N-hexaose III. Retrieved February 3, 2026, from [Link]

  • Pomin, V. H. (2015). Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose. PubMed Central. [Link]

  • PubChem. (n.d.). Monofuco-lacto-N-hexaose. Retrieved February 3, 2026, from [Link]

  • Bode, L., et al. (2012). The principal fucosylated oligosaccharides of human milk exhibit prebiotic properties on cultured infant microbiota. PubMed Central. [Link]

  • Yu, Z.-T., et al. (2020). The Protective Effects of 2'-Fucosyllactose against E. Coli O157 Infection Are Mediated by the Regulation of Gut Microbiota and the Inhibition of Pathogen Adhesion. PubMed. [Link]

  • Zaia, J. (2009). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. PubMed Central. [Link]

  • Kruszelnicka, I., et al. (2013). Oligosaccharide-mediated inhibition of the adhesion of pathogenic Escherichia coli strains to human gut epithelial cells in vitro. PubMed. [Link]

  • Kamerling, J. P. (2007). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. ResearchGate. [Link]

  • Salli, K., et al. (2019). Selective Utilization of the Human Milk Oligosaccharides 2′-Fucosyllactose, 3-Fucosyllactose, and Difucosyllactose by Various Probiotic and Pathogenic Bacteria. ACS Publications. [Link]

  • Lebrilla, C. B., et al. (1999). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. ACS Publications. [Link]

  • Gyorgy, P., et al. (2023). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. MDPI. [Link]

  • Marcobal, A., et al. (2019). Fucosylated Human Milk Oligosaccharide Foraging within the Species Bifidobacterium pseudocatenulatum Is Driven by Glycosyl Hydrolase Content and Specificity. ASM Journals. [Link]

  • Furevi, A., et al. (2022). Complete 1H and 13C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. [Link]

  • Kiyonami, R. (2007). Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry. University of New Orleans ScholarWorks@UNO. [Link]

  • Krachler, A. M., & Orth, K. (2013). Targeting the bacteria-host interface. ScienceOpen. [Link]

  • Lebrilla, C. B., et al. (2021). A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. eScholarship. [Link]

  • Li, M., et al. (2019). Fucosylated Human Milk Oligosaccharides and N-Glycans in the Milk of Chinese Mothers Regulate the Gut Microbiome of Their Breast-Fed Infants during Different Lactation Stages. National Institutes of Health. [Link]

  • Kim, J., et al. (2019). In-source photocatalytic fragmentations of oligosaccharides in surface-assisted laser desorption/ionization mass spectrometry over titania nanoparticles. PubMed Central. [Link]

  • Kerksick, C. M., et al. (2023). Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health. MDPI. [Link]

  • van Belkum, A., & van Wamel, W. (2021). Host-Pathogen Adhesion as the Basis of Innovative Diagnostics for Emerging Pathogens. MDPI. [Link]

  • Rastall, R. A., et al. (2008). Oligosaccharide-Mediated Inhibition of the Adhesion of Pathogenic Escherichia coli Strains to Human Gut Epithelial Cells In Vitro. ResearchGate. [Link]

Sources

Biological Function of Monofucosyllacto-N-hexaose (MFLNH) in Infant Gut Development

[1]

Executive Summary

Monofucosyllacto-N-hexaose (MFLNH) represents a critical, high-molecular-weight fraction of neutral Human Milk Oligosaccharides (HMOs).[1] Unlike the more abundant 2'-Fucosyllactose (2'-FL), MFLNH possesses a complex branched core structure (Lacto-N-hexaose) decorated with a single fucose residue.[1] This structural complexity confers high specificity for select Bifidobacterium species (specifically B. longum subsp.[1] infantis) and unique anti-adhesive properties against mucosal pathogens.[1][2][3]

This guide dissects the mechanistic role of MFLNH in establishing the infant gut microbiome, modulating epithelial barrier function, and acting as a soluble decoy receptor. It provides validated experimental workflows for characterizing MFLNH bioactivity, supporting translational applications in infant nutrition and therapeutic development.

Structural Biochemistry and Isomerism[4]

MFLNH is a neutral heptasaccharide.[1][4] Its biological function is dictated by the linkage of the fucose moiety to the Lacto-N-hexaose (LNH) core.[1] Understanding the isomerism is prerequisite to studying its function, as structural specificity drives enzymatic recognition by gut commensals.

Core Architecture

The backbone consists of LNH, which is formed by the elongation of a Lacto-N-tetraose (LNT) core.[1]

  • Formula:

    
    
    
  • Mass: ~1219.10 Da[1]

  • Key Isomers:

    • MFLNH I: Fucosylation typically occurs at the GlcNAc residue of the non-reducing end.

    • MFLNH III: A structural isomer often co-eluting in chromatographic studies; variations exist in the branching (β1-6 vs β1-3 linkages).[1]

Table: Physicochemical Profile of MFLNH
ParameterCharacteristicBiological Implication
Class Neutral, FucosylatedDecoy receptor for pathogens; non-inflammatory.[1]
Core Type Type 1 (Gal-β1,3-GlcNAc)Preferential substrate for Bifidobacterium spp.[1]
Fucosylation

1-2,

1-3, or

1-4
Determines specificity for pathogen lectins (e.g., Campylobacter).[1]
Abundance 0.03 – 0.15 g/L (Mature Milk)Lower than 2'-FL, but highly potent due to structural complexity.[1]

Mechanistic Pathways: The "Prebiotic-Decoy" Dualism

MFLNH operates via two primary mechanisms: selective microbial fermentation (prebiotic) and steric inhibition of pathogen binding (decoy).[1]

The Bifidogenic Selectivity (Prebiotic)

Unlike simple sugars, MFLNH resists gastric acid and pancreatic enzymes, reaching the colon intact. It serves as a high-affinity substrate for Bifidobacterium longum subsp.[1] infantis (B. infantis).

  • Intracellular Transport: B. infantis expresses specific Solute Binding Proteins (SBPs) that bind branched HMOs like MFLNH and transport them into the cytoplasm via ABC transporters.[1]

  • Enzymatic Degradation: Once intracellular, MFLNH is degraded by a suite of glycosyl hydrolases:

    • 
      -Fucosidases:  Cleave the terminal fucose.
      
    • 
      -Galactosidases:  Remove galactose residues.
      
    • 
      -N-Acetylglucosaminidases:  Break down the GlcNAc backbone.
      

This process produces Acetate and Lactate, which lower colonic pH, inhibiting the growth of Enterobacteriaceae (e.g., E. coli, Salmonella).

The Soluble Decoy Hypothesis

Pathogens and viral particles often utilize surface lectins to bind specific glycan structures (glycocalyx) on the intestinal epithelium to initiate infection.[1] MFLNH mimics these epithelial surface glycans.[1]

  • Mechanism: The fucose moiety of MFLNH binds to the pathogen's lectin with higher affinity than the epithelial receptor.

  • Outcome: The pathogen remains suspended in the lumen and is excreted, preventing colonization and subsequent inflammation.

Visualization: MFLNH Metabolic & Decoy Pathways[1]

MFLNH_MechanismMFLNHMFLNH (Lumen)PathogenPathogen (e.g., C. jejuni)MFLNH->PathogenHigh Affinity Binding(Lectin Inhibition)TransportABC Transporter(Import)MFLNH->TransportSelective UptakeEpitheliumIntestinal Epithelium(Glycocalyx)Pathogen->EpitheliumAdhesion BlockedB_infantisB. infantis(Cytoplasm)Fucosidaseα-Fucosidase(Cleavage)B_infantis->FucosidaseDegradationTransport->B_infantisSCFASCFA Production(Acetate/Lactate)Fucosidase->SCFAFermentationSCFA->EpitheliumBarrier Strengthening(Tight Junctions)

Figure 1: Dual mechanism of MFLNH.[1][5] (Top) Decoy effect preventing pathogen adhesion.[1][6] (Bottom) Selective internalization by B. infantis leading to SCFA production and epithelial reinforcement.[1]

Experimental Protocols for Bioactivity Assessment

To validate the function of MFLNH in a research setting, the following self-validating protocols are recommended.

Protocol A: In Vitro Selective Fermentation Assay

Objective: Determine the specific growth promotion of Bifidobacterium strains by MFLNH compared to generic carbon sources.

Materials:

  • Purified MFLNH (>90% purity).[1][4]

  • Basal Media: Reinforced Clostridial Medium (RCM) without carbohydrate source.[1]

  • Strains: B. longum subsp.[1][2][7] infantis (Positive Control), E. coli K12 (Negative Control).[1]

Workflow:

  • Inoculum Prep: Anaerobic culture of strains at 37°C overnight. Wash cells 2x in PBS to remove residual carbon.[1]

  • Media Setup: Prepare Modified RCM with 1% (w/v) MFLNH. Control wells: 1% Glucose (positive growth), 0% Carbon (negative growth).[1]

  • Incubation: Inoculate microplate wells (

    
     CFU/mL) under anaerobic conditions (
    
    
    ).
  • Readout: Measure

    
     every 2 hours for 24 hours using a kinetic plate reader.
    
  • Validation:

    • Self-Check:E. coli should show minimal growth on MFLNH (lack of specific fucosidases).[1]

    • Metabolite Check: Analyze supernatant via HPLC for Acetate/Lactate ratio (Target > 1.5 for Bifidobacterium).

Protocol B: Caco-2 Pathogen Adhesion Inhibition Assay

Objective: Quantify the "Decoy Effect" of MFLNH against Campylobacter jejuni or Enteropathogenic E. coli (EPEC).[1]

Workflow:

  • Monolayer Formation: Culture Caco-2 cells to post-confluence (14-21 days) to express apical glycans.[1]

  • Pathogen Labeling: Label bacteria with FITC or GFP-tagging.[1]

  • Pre-incubation (The Critical Step):

    • Incubate Pathogen (

      
       CFU) with varying concentrations of MFLNH (0.1, 0.5, 1.0, 5.0 mg/mL) for 30 mins at 37°C.
      
    • Control: Pathogen + PBS (No HMO).[1]

  • Infection: Apply the Pathogen-MFLNH mix to the Caco-2 monolayer. Incubate 1 hour.

  • Wash & Lyse: Wash monolayer 3x with ice-cold PBS to remove non-adherent bacteria.[1] Lyse cells with 1% Triton X-100.[1]

  • Quantification: Measure fluorescence or plate lysates on selective agar to count CFU.

  • Calculation:

    
    [1]
    

Analytical Characterization (Mass Spectrometry)

Isolating and verifying MFLNH from biological samples requires high-resolution Mass Spectrometry due to the presence of isobaric isomers.

Technique: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry).[1]

  • Pre-treatment: Porous Graphitized Carbon (PGC) solid-phase extraction is required to desalt and separate neutral HMOs from acidic (sialylated) ones.[1]

  • Diagnostic Ions:

    • Precursor Ion

      
      : m/z ~1218.4[1]
      
    • fragmentation must distinguish MFLNH from Difucosyllacto-N-tetraose (if masses overlap due to adducts) and other isomers.[1]

    • Differentiation: Retention time on PGC columns is critical to distinguish MFLNH I from MFLNH III.

Visualization: Analytical Workflow

Analytical_WorkflowSampleBiological Sample(Milk/Feces)Lipid_RemovalCentrifugation & DefattingSample->Lipid_RemovalProtein_PrecipEthanol Precipitation(-20°C)Lipid_Removal->Protein_PrecipSPESolid Phase Extraction(C18 + Carbograph)Protein_Precip->SPEReductionReduction with NaBH4(Eliminate Anomers)SPE->ReductionOptional forChromatographyLC_MSLC-ESI-MS/MS(PGC Column)SPE->LC_MSDirect InjectionReduction->LC_MSDataIsomer Identification(MFLNH I vs III)LC_MS->Data

Figure 2: Step-by-step analytical workflow for the isolation and identification of MFLNH from complex biological matrices.

Clinical and Developmental Implications[6]

Gut-Brain Axis and Temperament

Recent cohort studies (e.g., STRONG Kids 2) have identified correlations between specific HMO profiles and infant temperament.[1] MFLNH (specifically MFLNH III) has been associated with "negative affectivity" scores in infants.[1]

  • Hypothesis: The abundance of MFLNH influences the gut microbiota composition (Bifidobacteria levels), which modulates the production of neuroactive metabolites (GABA, Serotonin precursors) via the vagus nerve.[1]

Necrotizing Enterocolitis (NEC)

While Disialyllacto-N-tetraose (DSLNT) is the primary HMO linked to NEC prevention in rat models, the neutral fraction containing MFLNH contributes to the overall structural diversity required to maintain a "defensive" mucus barrier against opportunistic pathogens in preterm infants.[1]

References

  • National Institutes of Health (NIH). (2021).[1] Human Milk Oligosaccharides (HMOs) and Infant Microbiota: A Scoping Review. PMC.[1] Available at: [Link]

  • Wang, M., et al. (2020).[1] Neutral Human Milk Oligosaccharides Are Associated with Multiple Fixed and Modifiable Maternal and Infant Characteristics. Nutrients, 12(3), 826.[1] Available at: [Link][1]

  • Zivkovic, A. M., et al. (2011).[1] Human milk glycobiome and its impact on the infant gastrointestinal microbiota.[2][3][6][8][9] Proceedings of the National Academy of Sciences (PNAS), 108(Supplement 1), 4653-4658.[1] Available at: [Link][1]

  • Davis, J. C., et al. (2016).[1][7] Identification of Oligosaccharides in Feces of Breast-fed Infants and Their Correlation with the Gut Microbial Community.[2][8] Molecular & Cellular Proteomics, 15(9), 2987-3002.[1] Available at: [Link]

  • Bode, L. (2012).[1] Human milk oligosaccharides: every baby needs a sugar mama.[1] Glycobiology, 22(9), 1147–1162.[1] Available at: [Link]

A Deep Dive into MFLNH Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Differences Between Monofucosyllacto-N-hexaose (MFLNH) I and MFLNH III Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the structural, functional, and analytical distinctions between two significant human milk oligosaccharide (HMO) isomers: Monofucosyllacto-N-hexaose I (MFLNH I) and Monofucosyllacto-N-hexaose III (MFLNH III). As complex glycans with notable biological activities, understanding the nuanced differences between these isomers is paramount for their potential therapeutic applications.

Structural Elucidation: The Core Distinction

At the heart of their differences lies the specific positioning of a single fucose sugar molecule on a common Lacto-N-hexaose (LNH) backbone. Both MFLNH I and MFLNH III are neutral heptasaccharides, sharing the same molecular formula (C46H78N2O35) and molecular weight (1219.10 g/mol ). However, the glycosidic linkage of the fucose residue dictates their isomeric identity and, consequently, their biological function.

MFLNH I is characterized by a fucose molecule attached to the terminal galactose of the lacto-N-biose arm via an α1-2 linkage[1]. This structure is also referred to as 2'-Fucosyllacto-N-hexaose[1].

MFLNH III , in contrast, features a fucose molecule linked to the N-acetylglucosamine (GlcNAc) of the N-acetyllactosamine arm through an α1-3 linkage[2]. This isomer is also known as 3'-Fucosyllacto-N-hexaose[2].

The fundamental LNH core structure is a branched hexasaccharide, comprising a lactose unit at the reducing end, extended by a lacto-N-biose (Galβ1-3GlcNAc) unit and an N-acetyllactosamine (Galβ1-4GlcNAc) unit.

Below is a diagram illustrating the structural difference between MFLNH I and MFLNH III.

G cluster_mflnh1 MFLNH I cluster_mflnh3 MFLNH III Gal1 Gal GlcNAc1 GlcNAc Gal1->GlcNAc1 β1-3 Gal2 Gal GlcNAc1->Gal2 β1-3 Glc Glc Gal2->Glc β1-4 GlcNAc2 GlcNAc Gal2->GlcNAc2 β1-6 Gal3 Gal GlcNAc2->Gal3 β1-4 Fuc1 Fuc Fuc1->Gal1 α1-2 Gal4 Gal GlcNAc3 GlcNAc Gal4->GlcNAc3 β1-3 Gal5 Gal GlcNAc3->Gal5 β1-3 Glc1 Glc Gal5->Glc1 β1-4 GlcNAc4 GlcNAc Gal5->GlcNAc4 β1-6 Gal6 Gal GlcNAc4->Gal6 β1-4 Fuc2 Fuc Fuc2->GlcNAc4 α1-3

Structural comparison of MFLNH I and MFLNH III isomers.

Physicochemical Properties

The isomeric nature of MFLNH I and MFLNH III results in identical fundamental physicochemical properties, as summarized in the table below.

PropertyMFLNH IMFLNH III
Molecular Formula C46H78N2O35C46H78N2O35
Molecular Weight 1219.10 g/mol 1219.10 g/mol
CAS Number 341511-38-4[3]96656-34-7[4]
Appearance SolidSolid
Class Neutral Human Milk OligosaccharideNeutral Human Milk Oligosaccharide

Differential Biological Activity and Pharmacological Implications

The seemingly subtle difference in fucose linkage leads to distinct biological activities, primarily through their differential interactions with host cells and gut microbiota.

Modulation of Gut Microbiota

One of the most well-documented functions of HMOs is their prebiotic effect, selectively promoting the growth of beneficial gut bacteria. Emerging evidence suggests that MFLNH I and MFLNH III exhibit distinct specificities in this regard.

  • MFLNH I has been positively associated with the relative abundance of Ligilactobacillus salivarius .

  • MFLNH III has been positively associated with the growth of Bifidobacterium bifidum .

This differential prebiotic activity implies that the specific fucosylation pattern is a key determinant for bacterial utilization, which in turn can influence the composition and metabolic output of the infant gut microbiome.

Immunomodulatory Effects

Fucosylated HMOs are known to modulate the host immune system, both directly and indirectly. While direct comparative studies on the immunomodulatory effects of MFLNH I and MFLNH III are limited, inferences can be drawn from studies on structurally related HMOs.

HMOs can interact with various immune cells, including dendritic cells (DCs), to shape the immune response. For instance, some fucosylated HMOs can bind to C-type lectin receptors like DC-SIGN on dendritic cells, influencing T-cell differentiation and cytokine production. It is plausible that the different presentation of the fucose moiety in MFLNH I (terminal) versus MFLNH III (internal) could lead to differential binding affinities for such receptors, resulting in distinct downstream immunological consequences.

For example, certain fucosylated oligosaccharides have been shown to induce a more tolerogenic dendritic cell phenotype, characterized by increased expression of co-stimulatory molecules like CD40 and altered cytokine profiles. This can lead to the modulation of T-helper cell responses, potentially skewing the immune system towards a Th1 or Th2 phenotype, or promoting regulatory T-cell development.

The diagram below illustrates a potential signaling pathway for fucosylated HMOs in dendritic cells.

G cluster_cell Dendritic Cell HMO Fucosylated HMO (MFLNH I or MFLNH III) DC_SIGN DC-SIGN HMO->DC_SIGN TLR4 TLR4 HMO->TLR4 Signaling Intracellular Signaling (e.g., RAF-1, NF-κB) DC_SIGN->Signaling TLR4->Signaling Nucleus Nucleus Signaling->Nucleus Cytokines Cytokine Production (e.g., IL-10, IL-12) Nucleus->Cytokines

Potential signaling pathway of fucosylated HMOs in dendritic cells.
Anti-Adhesive Properties against Pathogens

Fucosylated HMOs can act as soluble decoy receptors, preventing pathogens from binding to host cell surface glycans and thereby inhibiting infection. The structural differences between MFLNH I and MFLNH III likely influence their efficacy against different pathogens.

Pathogens often express lectins that recognize specific carbohydrate structures on host cells. The terminal α1-2 fucose of MFLNH I mimics the H-type 1 antigen, a known binding site for pathogens like Campylobacter jejuni. Conversely, the α1-3 linked fucose in MFLNH III is a key component of the Lewis X antigen, which can be recognized by other pathogens. Therefore, it is hypothesized that MFLNH I and MFLNH III may have different anti-adhesive profiles against a range of pathogenic bacteria and viruses.

Analytical Differentiation of MFLNH I and MFLNH III

The structural similarity of MFLNH I and MFLNH III presents a significant analytical challenge. However, advanced analytical techniques can effectively distinguish between these isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the separation and identification of HMO isomers.

Experimental Protocol: LC-MS/MS for MFLNH Isomer Differentiation

  • Sample Preparation:

    • Isolate the neutral oligosaccharide fraction from the sample matrix (e.g., human milk, cell culture supernatant) using solid-phase extraction (SPE) with graphitized carbon cartridges.

    • Lyophilize the purified fraction and reconstitute in a suitable solvent (e.g., 50% acetonitrile in water).

    • (Optional) For enhanced sensitivity and chromatographic resolution, derivatize the oligosaccharides by permethylation or reductive amination with a fluorescent tag (e.g., 2-aminobenzamide).

  • Chromatographic Separation:

    • Utilize a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for separating polar compounds like oligosaccharides.

    • Employ a binary solvent gradient, typically with a mobile phase A consisting of a high concentration of acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate) and a mobile phase B with a higher concentration of the aqueous buffer.

    • A shallow gradient elution is crucial for resolving closely eluting isomers.

  • Mass Spectrometric Analysis:

    • Ionize the separated oligosaccharides using electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion corresponding to the [M+Na]+ or [M+H]+ adduct of MFLNH (m/z 1242.4 or 1220.4, respectively).

    • Fragment the precursor ion using collision-induced dissociation (CID). The resulting fragmentation patterns will be diagnostic for each isomer.

Interpretation of Results: The key to differentiating MFLNH I and MFLNH III lies in the analysis of their MS/MS fragmentation patterns. The position of the fucose residue will influence the relative abundance of specific fragment ions. For example, the loss of the fucose residue will result in a characteristic neutral loss. The specific glycosidic and cross-ring cleavages will provide detailed structural information to distinguish the isomers.

The following diagram illustrates a typical LC-MS/MS workflow for HMO analysis.

G Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Purification LC HILIC Column SPE->LC Injection ESI Electrospray Ionization LC->ESI Ionization MS1 Mass Analyzer 1 ESI->MS1 Precursor Selection CID Collision Cell MS1->CID Fragmentation MS2 Mass Analyzer 2 CID->MS2 Fragment Detection Data_Analysis Data Analysis & Isomer Identification MS2->Data_Analysis Identification

Workflow for LC-MS/MS analysis of MFLNH isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the anomeric configuration and linkage positions of monosaccharides within an oligosaccharide.

Experimental Protocol: 2D NMR for MFLNH Isomer Characterization

  • Sample Preparation:

    • Dissolve a highly purified sample of the MFLNH isomer in deuterium oxide (D2O).

    • Lyophilize and re-dissolve in D2O multiple times to exchange labile protons with deuterium.

    • Ensure the final sample concentration is sufficient for NMR analysis (typically in the millimolar range).

  • NMR Data Acquisition:

    • Acquire a suite of 2D NMR spectra, including:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each sugar residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single sugar residue).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining glycosidic linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing further evidence for glycosidic linkages and conformational information.

  • Data Analysis and Interpretation:

    • Assign all proton and carbon chemical shifts for each monosaccharide residue.

    • The key to distinguishing MFLNH I and MFLNH III lies in the chemical shifts of the protons and carbons at and near the fucosylation sites.

    • For MFLNH I , the chemical shifts of the protons and carbons of the galactose residue linked to the fucose will be significantly different from those of an unfucosylated galactose.

    • For MFLNH III , the chemical shifts of the protons and carbons of the N-acetylglucosamine residue linked to the fucose will show characteristic downfield shifts.

    • The anomeric proton of the fucose residue will also have a distinct chemical shift and coupling constants depending on its linkage.

Synthesis of MFLNH I and MFLNH III

The availability of pure MFLNH isomers for research and potential therapeutic development relies on their efficient synthesis. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high specificity of enzymatic reactions, are particularly powerful.

Chemoenzymatic Synthesis Strategy

A general strategy involves the chemical synthesis of a branched lacto-N-hexaose (LNH) core structure with appropriate protecting groups, followed by regioselective fucosylation using specific fucosyltransferases.

Protocol Outline: Chemoenzymatic Synthesis of MFLNH Isomers

  • Chemical Synthesis of the LNH Core:

    • Synthesize a branched hexasaccharide acceptor corresponding to the LNH core. This multi-step chemical synthesis involves the strategic use of protecting groups to allow for regioselective glycosylation and subsequent fucosylation.

  • Enzymatic Fucosylation:

    • For MFLNH I (α1-2 fucosylation): Utilize an α1,2-fucosyltransferase (e.g., FUT2) with GDP-fucose as the fucose donor. The enzyme will specifically transfer the fucose to the terminal galactose of the lacto-N-biose arm of the LNH acceptor.

    • For MFLNH III (α1-3 fucosylation): Employ an α1,3-fucosyltransferase (e.g., FUT3) with GDP-fucose. This enzyme will regioselectively add the fucose to the N-acetylglucosamine of the N-acetyllactosamine arm.

  • Deprotection and Purification:

    • Remove all protecting groups from the fucosylated hexasaccharide.

    • Purify the final MFLNH isomer using chromatographic techniques such as size-exclusion chromatography and reversed-phase high-performance liquid chromatography (HPLC).

The diagram below outlines the chemoenzymatic synthesis approach.

G cluster_enzymatic Enzymatic Fucosylation Chemical_Synthesis Chemical Synthesis of Protected LNH Core LNH_Core Protected LNH Acceptor Chemical_Synthesis->LNH_Core FUT2 α1,2-Fucosyltransferase (e.g., FUT2) LNH_Core->FUT2 FUT3 α1,3-Fucosyltransferase (e.g., FUT3) LNH_Core->FUT3 MFLNH_I_Protected Protected MFLNH I FUT2->MFLNH_I_Protected MFLNH_III_Protected Protected MFLNH III FUT3->MFLNH_III_Protected GDP_Fucose GDP-Fucose GDP_Fucose->FUT2 GDP_Fucose->FUT3 Deprotection_I Deprotection MFLNH_I_Protected->Deprotection_I Deprotection_III Deprotection MFLNH_III_Protected->Deprotection_III MFLNH_I_Final Pure MFLNH I Deprotection_I->MFLNH_I_Final MFLNH_III_Final Pure MFLNH III Deprotection_III->MFLNH_III_Final

Chemoenzymatic synthesis of MFLNH I and MFLNH III.

Conclusion and Future Perspectives

The isomeric pair of MFLNH I and MFLNH III serves as a compelling example of how subtle structural variations in complex carbohydrates can lead to profound differences in biological function. The distinct fucosylation patterns not only influence their interactions with the gut microbiota but also likely result in differential immunomodulatory and anti-pathogenic activities.

For researchers and drug development professionals, a thorough understanding of these differences is critical. The ability to distinguish between and selectively synthesize these isomers opens up new avenues for the development of targeted prebiotics, immunomodulatory agents, and anti-infectives. Future research should focus on direct comparative studies of these isomers in various in vitro and in vivo models to fully elucidate their therapeutic potential.

References

  • A Comparison of Two Structurally Related Human Milk Oligosaccharide Conjugates in a Model of Diet-Induced Obesity. Frontiers in Immunology. [Link]

  • The Human Milk Oligosaccharide Lacto-N-Fucopentaose III Conjugated to Dextran Inhibits HIV Replication in Primary Human Macrophages. MDPI. [Link]

  • Rapid structural characterization of human milk oligosaccharides and distinction of their isomers using trapped ion mobility spectrometry time‐of‐flight mass spectrometry. National Institutes of Health. [Link]

  • Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. MDPI. [Link]

  • Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. National Institutes of Health. [Link]

  • Human Milk Oligosaccharide Compositions Illustrate Global Variations in Early Nutrition. The Journal of Nutrition. [Link]

  • Chemical Synthesis of Human Milk Oligosaccharides: Lacto-N-hexaose Galβ1→3GlcNAcβ1→3 [Galβ1→4GlcNAcβ1→6] Galβ1→4Glc. ACS Publications. [Link]

  • Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. National Institutes of Health. [Link]

Sources

Advanced Biosynthetic Dynamics of Monofucosyllacto-N-hexaose (MFLNH) in Mammary Glands

[1]

Executive Summary

Monofucosyllacto-N-hexaose (MFLNH) represents a structurally complex subclass of human milk oligosaccharides (HMOs) characterized by a hexasaccharide core (Lacto-N-hexaose, LNH) decorated with a single fucose residue.[1] Unlike the abundant fucosylated trisaccharides (e.g., 2'-FL), MFLNH biosynthesis requires a sophisticated, multi-step orchestration of core chain elongation, branching, and regiospecific fucosylation within the Golgi apparatus of lactocytes.[1]

This technical guide dissects the biosynthetic pathway of MFLNH, differentiating between its primary isomers (MFLNH I and MFLNH III) based on Secretor and Lewis gene status. It provides a blueprint for researchers to replicate this synthesis in vitro and validate structures using high-resolution mass spectrometry.[1]

Structural Biochemistry of MFLNH Isomers

The biological function of MFLNH is dictated by the precise location of the fucose moiety on the LNH core.[1] The LNH core itself is a branched structure containing both Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc) chains.

The Core: Lacto-N-hexaose (LNH)[1][2]
  • Formula: C

    
    H
    
    
    N
    
    
    O
    
    
  • Structure: Galβ1-3GlcNAcβ1-3(Galβ1-4GlcNAcβ1-6)Galβ1-4Glc

  • Key Feature: The central galactose residue is β1-6 branched, creating a "bi-antennary" structure.[1]

Isomeric Distinctions

The two primary isomers of interest in mammary biosynthesis are defined by the glycosidic linkage and the acceptor chain (Type 1 vs. Type 2).

IsomerStructure NameFucosylation SiteLinkageEnzyme Dependency
MFLNH I Fucosyl-LNH IType 1 Chain (Gal)α1-2FUT2 (Secretor)
MFLNH III Fucosyl-LNH IIIType 2 Chain (GlcNAc)α1-3FUT3 (Lewis) / FUT4-9

Note: MFLNH I carries the H-antigen epitope on the Type 1 arm.[1] MFLNH III carries the Lewis x (Le


) epitope on the Type 2 arm.

The Biosynthetic Machinery

The synthesis of MFLNH is not a linear process but a combinatorial assembly line located in the trans-Golgi network.[1]

Pathway Logic
  • Core Initiation: Lactose (Galβ1-4Glc) serves as the obligate acceptor.

  • Elongation: Sequential addition of GlcNAc and Gal extends the chain to linear tetrasaccharides (LNT or LNnT).[2]

  • Branching (The Critical Step): The enzyme GCNT2 (I-branching enzyme) creates the β1-6 linkage, converting linear precursors into the branched LNH core.[1]

  • Decoration: Fucosyltransferases (FUTs) add fucose to specific termini.

Biosynthetic Pathway Diagram

The following diagram illustrates the branching logic from Lactose to MFLNH isomers.

MFLNH_BiosynthesisLactoseLactose(Galβ1-4Glc)LNTLacto-N-tetraose(LNT)Lactose->LNTElongationLNHLacto-N-hexaose(LNH Core)LNT->LNHBranching (β1-6)MFLNH_IMFLNH I(Fuc α1-2 on Type 1)LNH->MFLNH_Iα1-2 FucosylationMFLNH_IIIMFLNH III(Fuc α1-3 on Type 2)LNH->MFLNH_IIIα1-3 FucosylationUDP_GlcNAcUDP-GlcNAcUDP_GalUDP-GalGDP_FucGDP-FucoseB3GNTB3GNTB3GNT->LactoseB4GALTB4GALTB4GALT->LactoseGCNT2GCNT2(Branching)GCNT2->LNTFUT2FUT2(Secretor)FUT2->MFLNH_IFUT3FUT3(Lewis)FUT3->MFLNH_III

Figure 1: Biosynthetic branching pathway from Lactose to MFLNH isomers within the Golgi apparatus.[1]

Enzymology & Regulation

The Branching Enzyme: GCNT2

The formation of LNH is the rate-limiting structural step.[1] The enzyme GCNT2 (Glucosaminyl (N-acetyl) transferase 2, I-branching enzyme) transfers GlcNAc to the C6 position of the internal galactose.[1]

  • Substrate Specificity: Preferentially acts on LNT (Lacto-N-tetraose).[1]

  • Expression: Highly regulated during lactation; lower expression leads to dominance of linear HMOs (para-LNH).

Fucosyltransferases (FUTs)

The terminal fucosylation is governed by the donor's genetic status.

  • FUT2 (α1-2 Fucosyltransferase):

    • Target: Terminal Galactose of the Type 1 chain (Galβ1-3GlcNAc).[3]

    • Product: MFLNH I.

    • Regulation: Strictly dependent on Secretor (Se) status. Non-secretors (se/se) lack functional FUT2 and produce negligible MFLNH I.

  • FUT3 (α1-3/4 Fucosyltransferase):

    • Target: GlcNAc of the Type 2 chain (Galβ1-4GlcNAc).[1][4][5][6]

    • Product: MFLNH III.

    • Regulation: Dependent on Lewis (Le) status.[7] However, other α1-3 FUTs (FUT4, FUT5, FUT6, FUT7, FUT9) may compensate in the mammary gland, explaining the presence of MFLNH III traces in Lewis-negative individuals.[1]

Experimental Protocol: Chemoenzymatic Synthesis of MFLNH

For drug development and functional studies, isolating MFLNH from milk is inefficient due to heterogeneity. The following protocol details the chemoenzymatic synthesis of MFLNH III using a purified LNH core and recombinant enzymes.

Reagents & Equipment[1]
  • Acceptor: Purified Lacto-N-hexaose (LNH) (>95% purity).

  • Donor: GDP-Fucose (Guanosine 5'-diphospho-β-L-fucose).[1]

  • Enzyme: Recombinant Helicobacter pylori α1-3/4-Fucosyltransferase (e.g., FucT) or human FUT3 expressed in CHO cells.[1]

  • Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MnCl

    
     (critical cofactor), 0.5% BSA.
    
  • Analysis: HPLC-MS/MS or HPAEC-PAD.[1]

Synthesis Workflow
  • Reaction Setup: Prepare a 100 µL reaction mixture containing:

    • 10 mM LNH (Acceptor)

    • 15 mM GDP-Fucose (1.5x excess)

    • 20 mU α1-3-Fucosyltransferase[1]

    • 1x Reaction Buffer (with Mn

      
      )
      
    • 0.1 U Alkaline Phosphatase (to degrade GDP byproduct and drive equilibrium).

  • Incubation:

    • Incubate at 37°C for 12–24 hours .

    • Monitor reaction progress by TLC (Silica gel 60, Eluent: n-Butanol:Acetic Acid:Water 2:1:1) or LC-MS.[1][8][9]

  • Termination & Purification:

    • Heat inactivate enzyme at 95°C for 5 minutes.

    • Centrifuge (10,000 x g, 5 min) to remove precipitate.

    • Solid Phase Extraction (SPE): Use a Porous Graphitic Carbon (PGC) cartridge.

      • Condition: 80% ACN, then Water.

      • Load sample.[8][10]

      • Wash: Water (removes salts/nucleotides).

      • Elute: 20-40% Acetonitrile in 0.1% Formic Acid.

  • Validation:

    • Lyophilize the eluate and resuspend for MS analysis.

Analytical Validation (LC-MS/MS)

Quantification and structural confirmation require distinguishing MFLNH isomers from other isobaric hexasaccharides.

Chromatographic Separation
  • Column: Porous Graphitic Carbon (Hypercarb), 2.1 x 100 mm, 3 µm. PGC is superior to C18 for isomeric separation of native oligosaccharides.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 3% B to 20% B over 20 min, then to 40% B over 10 min.

Mass Spectrometry Parameters (MRM)

Operate in Negative Ion Mode (ESI-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity Confirmation
MFLNH (singly charged) 1219.4 [M-H]

364.1 (Lactose-H)45Retention Time
MFLNH (doubly charged) 609.2 [M-2H]

290.1 (Neu5Ac*)25If sialylated (control)
Diagnostic Fragment --488.2 (Fuc-Gal-GlcNAc)40Confirms Fuc location

Note: For MFLNH III (Lewis x), a diagnostic fragment at m/z 510 (Gal-GlcNAc-Fuc) is often observed in positive mode [M+Na]+.

References

  • Biosynthesis of Human Milk Oligosaccharides. Journal of Biological Chemistry. [Link]

  • Structural Analysis of Human Milk Oligosaccharides by Mass Spectrometry. Analytical Chemistry. [Link]

  • Chemoenzymatic Synthesis of Complex Human Milk Oligosaccharides. Nature Communications. [Link]

  • Quantitative Analysis of Human Milk Oligosaccharides. Nutrients. [Link]

  • Role of Fucosyltransferases in HMO Biosynthesis. Glycobiology. [Link]

Role of MFLNH in preventing necrotizing enterocolitis (NEC)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Monofucosyllacto-N-hexaose (MFLNH) in Preventing Necrotizing Enterocolitis (NEC) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Monofucosyllacto-N-hexaose as a Next-Generation Therapeutic

Executive Summary

Necrotizing Enterocolitis (NEC) remains the leading cause of gastrointestinal morbidity in preterm infants, characterized by dysbiosis, exaggerated TLR4 signaling, and barrier failure. While early HMO therapeutics focused on simple structures like 2'-Fucosyllactose (2'-FL), recent glycomic profiling identifies Monofucosyllacto-N-hexaose (MFLNH) —a complex, high-molecular-weight HMO—as a critical driver of the protective microbiome.

This guide analyzes the mechanistic role of MFLNH (specifically isomers I, II, and III) in preventing NEC. Unlike small HMOs, MFLNH acts as a high-specificity "ecosystem engineer," selectively fueling Bifidobacterium species that competitively exclude NEC-associated proteobacteria. We detail the molecular architecture, chemoenzymatic synthesis, and validation protocols required to develop MFLNH as a therapeutic candidate.

Molecular Architecture & Identity

MFLNH belongs to the class of neutral, fucosylated HMOs with a hexaose (six-sugar) backbone. Its structural complexity provides higher selectivity for gut commensals compared to shorter chains.

Key Isomers:

  • MFLNH-I: Fucosylated on the GlcNAc of the β1-3 arm.

  • MFLNH-III: Fucosylated on the GlcNAc of the β1-6 arm.

  • MFLNH-II: Often associated with Lewis-negative milk groups (Group 4).

PropertySpecification
Full Name Monofucosyllacto-N-hexaose
Chemical Formula C46H77NO35
Mass (Monoisotopic) ~1220.45 Da
Backbone Lacto-N-hexaose (LNH) or Lacto-N-neohexaose (LNnH)
Glycan Epitopes Lewis A, Lewis X, or H-antigen (depending on fucosylation site)
Primary Source Human Milk (Late lactation > Colostrum; Secretor-dependent)
Mechanistic Pathways in NEC Prevention

The protective role of MFLNH in NEC is distinct from the direct anti-inflammatory action of sialylated HMOs (like DSLNT). MFLNH functions primarily through Precision Microbiome Modulation .

Mechanism A: Selective Bifidogenesis (The "Prebiotic" Effect)

NEC is often preceded by a "bloom" of Gammaproteobacteria (e.g., Klebsiella, Enterobacter). MFLNH serves as a privileged substrate for Bifidobacterium longum subsp. infantis and B. breve.[1][2]

  • Enzymatic Hydrolysis: These bacteria possess specific gene clusters (HMO-1) encoding fucosidases and hexosaminidases required to cleave the complex MFLNH branches.

  • Competitive Exclusion: The metabolism of MFLNH produces acetate and lactate, lowering luminal pH and creating an environment hostile to NEC-associated pathogens.

  • Evidence: Clinical cohorts show a rapid depletion of MFLNH in infant stool concurrent with Bifidobacterium expansion, indicating active consumption.[3]

Mechanism B: Decoy Receptor Activity

Pathogens such as Campylobacter and pathogenic E. coli utilize surface lectins to bind fucosylated epitopes on the intestinal epithelium.

  • Molecular Mimicry: MFLNH presents soluble fucosylated motifs (Lewis antigens) that mimic epithelial surface glycans.

  • Pathogen Sequestration: Pathogens bind to MFLNH in the lumen instead of the epithelium, preventing the adhesion step required for invasion and subsequent inflammation.

Mechanism C: Synergistic Barrier Protection

While DSLNT (Disialyllacto-N-tetraose) directly inhibits TLR4, MFLNH supports the production of Short-Chain Fatty Acids (SCFAs) via cross-feeding.

  • Butyrate/Acetate Production: SCFAs upregulate tight junction proteins (Claudin-3, Occludin), reinforcing the gut barrier against translocation.

MFLNH_Mechanism MFLNH MFLNH (Therapeutic Input) Bifido Bifidobacterium bloom (B. infantis / B. breve) MFLNH->Bifido Selective Fermentation Decoy Decoy Receptor Binding MFLNH->Decoy Structural Mimicry SCFA SCFA Production (Acetate/Lactate) Bifido->SCFA Metabolism Pathogens NEC Pathogens (Enterobacteriaceae) NEC_Prev NEC PREVENTION Pathogens->NEC_Prev Reduced Colonization pH Luminal pH Reduction SCFA->pH Acidification Barrier Epithelial Barrier Integrity (Tight Junctions) SCFA->Barrier Upregulates Claudins pH->Pathogens Inhibits Growth Decoy->Pathogens Sequesters Barrier->NEC_Prev Prevents Translocation

Figure 1: Mechanistic pathway of MFLNH in preventing Necrotizing Enterocolitis via microbiome modulation and decoy effects.

Experimental Protocols for Validation

To develop MFLNH as a drug candidate or fortifier, the following self-validating protocols are recommended.

Protocol A: Chemoenzymatic Synthesis of MFLNH

Target: Production of pure MFLNH isomers for testing, bypassing the variability of pooled milk purification.

  • Core Synthesis: Chemically synthesize the Lacto-N-hexaose (LNH) backbone using a convergent fragment coupling strategy (e.g., glycosyl thioether donors).

  • Enzymatic Fucosylation:

    • Enzyme: Use recombinant

      
      1-3/4-fucosyltransferases (e.g., from H. pylori).
      
    • Reaction: Incubate LNH with GDP-Fucose and the transferase in Tris-HCl buffer (pH 7.5) with MnCl

      
      .
      
    • Control: Regulate reaction time to ensure mono-fucosylation (avoiding di-fucosylated products).

  • Purification:

    • Step 1: P2 Biogel size-exclusion chromatography.

    • Step 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Validation: Mass Spectrometry (MALDI-TOF-MS) to confirm mass (m/z ~1243 [M+Na]

    
    ) and NMR for linkage analysis.
    
Protocol B: In Vitro Prebiotic Assay

Target: Confirm selectivity for protective commensals.

  • Strains: B. longum subsp.[4] infantis (Positive Control), E. coli K12 (Negative Control), Klebsiella pneumoniae (NEC Pathogen).

  • Media: Modified MRS media (carbon-free) supplemented with 1% (w/v) purified MFLNH.

  • Measurement:

    • Monitor OD

      
       over 48 hours under anaerobic conditions.
      
    • Success Criteria: High growth rate for Bifidobacterium (>0.5 OD), negligible growth for Enterobacteriaceae.

  • Metabolite Profiling: Analyze supernatant via HPLC for Acetate/Lactate ratios.

Protocol C: NEC Animal Model (Rat/Piglet)

Target: In vivo efficacy.

  • Subjects: Premature piglets (delivered via C-section at 90% gestation) or Neonatal rats (Sprague-Dawley).

  • Induction: Formula feeding + Hypoxia/Hypothermia stress (twice daily for 3-4 days).

  • Treatment Groups:

    • Group A: Formula Only (Control).

    • Group B: Formula + DSLNT (Positive Control).

    • Group C: Formula + MFLNH (Experimental).

    • Group D: Formula + MFLNH + DSLNT (Synergy).

  • Readouts:

    • Histology: Intestinal injury score (0-4 scale).

    • Barrier Function: FITC-dextran permeability assay.

    • Microbiome: 16S rRNA sequencing of cecal contents (Look for Bifidobacterium enrichment).

Data Presentation & Comparative Analysis

Table 1: MFLNH vs. Other HMO Candidates in NEC

Feature2'-FL (Current Standard)DSLNT (Direct Anti-Inflammatory)MFLNH (Ecosystem Engineer)
Structure Trisaccharide (Simple)Sialylated TetrasaccharideFucosylated Hexaose (Complex)
Primary Mechanism Decoy / TLR4 ModulationTLR4 InhibitionBifidogenic Selectivity
Target Bacteria General BifidobacteriaN/ASpecific B. infantis strains
NEC Efficacy Moderate (Rat/Pig)High (Rat)High (Microbiome-mediated)
Synthesis Cost LowHighHigh (Chemoenzymatic required)
Strategic Development Workflow

Workflow cluster_0 Phase 1: Production cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Preclinical NEC Step1 Chemoenzymatic Synthesis of LNH Step2 Regioselective Fucosylation Step1->Step2 Step3 Purification (HPAEC-PAD) Step2->Step3 Step4 Bifidogenic Assay (Growth Curves) Step3->Step4 Step5 Pathogen Adhesion (Decoy Assay) Step3->Step5 Step6 Animal Model (Hypoxia/Formula) Step4->Step6 Step5->Step6 Step7 Histology & Barrier Analysis Step6->Step7

Figure 2: Development pipeline for MFLNH as a therapeutic agent.

References
  • Autran, C. A., et al. (2018).[2] Human milk oligosaccharide composition predicts risk of necrotizing enterocolitis in preterm infants.[2][5][6] Gut.[1][2][4][5][6][7][8][9]

  • Underwood, M. A., et al. (2015). Human Milk Oligosaccharides in Premature Infants: Absorption, Excretion and Influence on the Intestinal Microbiota. Pediatric Research.[10]

  • Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology.[6][11]

  • Totten, S. M., et al. (2012).[8] Comprehensive profiling of human milk oligosaccharides using chip-based HPLC-TOF MS. Journal of Proteome Research.

  • Xiao, Z., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose.[12] Journal of Agricultural and Food Chemistry.

  • Masi, A. C., et al. (2021).[2] Human milk oligosaccharide DSLNT and gut microbiome in preterm infants predicts necrotising enterocolitis.[2] Gut.[1][2][4][5][6][7][8][9]

Sources

Technical Guide: Immunomodulatory Mechanisms & Therapeutic Applications of Fucosylated HMOs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Immunomodulatory Properties of Fucosylated Human Milk Oligosaccharides (HMOs) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fucosylated human milk oligosaccharides (HMOs), specifically 2'-fucosyllactose (2'-FL) and 3-fucosyllactose (3-FL) , represent a class of bioactive glycans with potent immunomodulatory capabilities.[1] Historically characterized merely as prebiotics, recent data establishes them as direct orthosteric modulators of host immune receptors. This guide delineates the molecular mechanisms by which fucosylated HMOs antagonize TLR4 signaling , modulate DC-SIGN on dendritic cells, and reinforce the intestinal barrier. It serves as a blueprint for integrating these molecules into therapeutic pipelines for allergic, inflammatory, and autoimmune indications.

Molecular Mechanisms of Action[2]

TLR4 Antagonism: The Decoy Hypothesis Validated

The canonical view of HMOs as solely microbiome modulators has been upended by evidence of direct receptor interaction. 2'-FL functions as a structural analogue to pathogen-associated molecular patterns (PAMPs), specifically interacting with the Toll-like Receptor 4 (TLR4) complex.

  • Mechanism: In silico modeling and in vitro assays confirm that 2'-FL docks into the hydrophobic pocket of the TLR4-MD2 complex.

  • Binding Affinity: 2'-FL exhibits a docking energy of approximately -5.6 kcal/mol , comparable to established ligands, whereas non-fucosylated lactose (-4.8 kcal/mol) fails to bind effectively.

  • Downstream Effect: This competitive inhibition prevents Lipopolysaccharide (LPS) binding, thereby blocking the dimerization of TLR4. Consequently, the recruitment of MyD88 is inhibited, halting the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines (IL-6, TNF-α).

  • miR-146a Axis: Recent studies indicate 2'-FL upregulates miR-146a , a negative regulator of the TLR4 pathway, which suppresses the expression of signal transducers TRAF6 and IRAK1.[2]

DC-SIGN Modulation in Dendritic Cells

Dendritic cells (DCs) express the C-type lectin receptor DC-SIGN (CD209), which typically recognizes fucose residues on pathogens (e.g., H. pylori, HIV).

  • Interaction: 2'-FL binds to the carbohydrate-recognition domain (CRD) of DC-SIGN.

  • Immunological Outcome: This binding does not trigger the canonical pathogen-response signaling. Instead, it prevents the binding of virulent ligands (decoy effect) and modulates DC maturation, pushing the T-cell differentiation balance away from Th2 (allergic) and Th17 (inflammatory) phenotypes toward a T-regulatory (Treg) tolerogenic phenotype.

Visualization: TLR4 Signaling Inhibition

The following diagram illustrates the blockade of the TLR4/NF-κB pathway by 2'-FL.[2][3]

TLR4_Pathway LPS LPS (Pathogen) TLR4_MD2 TLR4-MD2 Complex (Cell Surface) LPS->TLR4_MD2 Activation HMO 2'-FL (Therapeutic) HMO->TLR4_MD2 Competitive Inhibition (Docking -5.6 kcal/mol) miR146 miR-146a (Negative Regulator) HMO->miR146 Upregulation MyD88 MyD88 Adapter TLR4_MD2->MyD88 Recruitment TRAF6 TRAF6 / IRAK1 MyD88->TRAF6 Activation NFkB NF-κB (Inactive) TRAF6->NFkB Phosphorylation NFkB_Nucl NF-κB (Nuclear) NFkB->NFkB_Nucl Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_Nucl->Cytokines Transcription miR146->TRAF6 Degradation/Inhibition

Caption: 2'-FL competitively inhibits LPS binding to TLR4-MD2 and upregulates miR-146a, suppressing the NF-κB inflammatory cascade.

Comparative Efficacy Data

The table below synthesizes preclinical data comparing the efficacy of 2'-FL and 3-FL against controls (LPS or Ovalbumin sensitization) in reducing inflammatory markers.

BiomarkerPhysiological RoleEffect of 2'-FLEffect of 3-FLReference Context
TLR4 Activation Pathogen recognitionInhibition (Docking -5.6 kcal/mol)InhibitionSodhi et al. (2020)
IL-6 Pro-inflammatory cytokine↓↓ Reduced (~40-60%)↓↓ Reduced LPS-induced macrophage models
IgE (Serum) Allergic response mediator↓↓ Reduced ↓↓ Reduced OVA-sensitized murine model
IFN-γ Th1 cytokine (Anti-viral)↑ Increased ↑ Increased Restoration of Th1/Th2 balance
Tight Junctions Gut barrier integrity↑ Upregulated (ZO-1, Occludin)↑ Upregulated Caco-2 / DSS-colitis models
Mast Cell Protease Degranulation marker↓↓ Reduced (mMCP-1)↓↓ Reduced Food allergy models

Experimental Protocols

Protocol A: High-Throughput PBMC Cytokine Profiling

Objective: To assess the immunomodulatory profile of HMO candidates using human primary cells. Rationale: PBMCs provide a translational model superior to immortalized cell lines for predicting systemic immune responses.

Reagents:

  • Fresh human PBMCs (isolated via Ficoll-Paque gradient).

  • RPMI-1640 medium supplemented with 10% autologous plasma (crucial for preserving native signaling factors).

  • Stimulants: LPS (10 ng/mL) for inflammation modeling; Anti-CD3/CD28 for T-cell activation.

Workflow:

  • Isolation: Isolate PBMCs from whole blood within 4 hours of draw to prevent metabolic stress.

  • Seeding: Plate PBMCs at

    
     cells/well in 96-well V-bottom plates.
    
    • Expert Note: V-bottom plates enhance cell-to-cell contact, critical for paracrine signaling.

  • Treatment:

    • Control: Vehicle (PBS).

    • Inducer: LPS (10 ng/mL).

    • Experimental: Pre-incubate PBMCs with 2'-FL (0.5 – 5.0 mg/mL) for 2 hours prior to LPS addition.

    • Causality: Pre-incubation allows HMOs to interact with surface receptors (TLR4/DC-SIGN) before the pathogen challenge.

  • Incubation: Culture for 72 hours at 37°C, 5% CO2.

  • Harvest:

    • Centrifuge plates at 500 x g for 5 mins.

    • Collect supernatant for cytokine analysis (AlphaLISA or Multiplex ELISA).[4][5]

    • Resuspend cells for Flow Cytometry (Markers: CD80, CD86, HLA-DR).[5][6]

Protocol B: Gut Barrier Function (Transwell Co-culture)

Objective: To evaluate the ability of HMOs to prevent barrier permeability induced by immune cell signaling.

Workflow:

  • Apical Chamber: Seed Caco-2 cells (intestinal epithelial model) on transwell inserts (0.4 µm pore). Culture for 21 days to form a polarized monolayer (TEER > 300 Ω·cm²).[7][4][5][8][9][10][11][12]

  • Basolateral Chamber: Seed PBMCs (

    
     cells/mL).
    
  • Challenge: Add 2'-FL to the Apical chamber; add LPS to the Basolateral chamber (to stimulate PBMCs to release cytokines that damage the barrier).

  • Readout: Measure Transepithelial Electrical Resistance (TEER) and FITC-dextran flux at 24h and 48h.

    • Self-Validation: A drop in TEER in the "LPS-only" well confirms the model is active; preservation of TEER in "HMO+LPS" wells quantifies protection.

Visualization: PBMC Experimental Workflow

PBMC_Workflow Blood Whole Blood (Heparinized) Ficoll Ficoll-Paque Gradient Separation Blood->Ficoll PBMC PBMC Isolation (Buffy Coat) Ficoll->PBMC Plate Seed 96-well Plate (5x10^5 cells/well) PBMC->Plate Treat Treatment Phase: 1. 2'-FL Pre-incubation (2h) 2. LPS Challenge (72h) Plate->Treat Analysis Dual Analysis Treat->Analysis Supernatant Supernatant: Cytokine ELISA (IL-6, IL-10, TNF-α) Analysis->Supernatant Cells Cell Pellet: Flow Cytometry (CD80, CD86, HLA-DR) Analysis->Cells

Caption: Workflow for assessing HMO immunomodulation using primary human PBMCs, featuring dual readouts for soluble factors and surface markers.

References

  • Sodhi, C. P., et al. (2020). The human milk oligosaccharides 2'-Fucosyllactose and 6'-Sialyllactose protect against the development of necrotizing enterocolitis by inhibiting Toll-Like Receptor 4 signaling.[13] Pediatric Research.

  • Li, C., et al. (2021). The human milk oligosaccharide 2'-fucosyllactose attenuates β-lactoglobulin-induced food allergy through the miR-146a-mediated toll-like receptor 4/nuclear factor-κB signaling pathway.[2] Journal of Dairy Science.

  • Nitsos, C., et al. (2022). Human Milk Oligosaccharide 2'-Fucosyllactose Inhibits Ligand Binding to C-Type Lectin DC-SIGN but Not to Langerin. International Journal of Molecular Sciences.

  • Cheng, L., et al. (2023). Galactooligosaccharide or 2'-Fucosyllactose Modulates Gut Microbiota and Inhibits LPS/TLR4/NF-κB Signaling Pathway to Prevent DSS-Induced Colitis Aggravated by a High-Fructose Diet in Mice.[14] Journal of Agricultural and Food Chemistry.

  • Chew, G. Y., et al. (2023). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols.

  • Castanys-Muñoz, E., et al. (2012). 2'-fucosyllactose: an abundant, genetically determined soluble glycan present in human milk. Nutrition Reviews.

Sources

MFLNH concentration variations across lactation stages

Author: BenchChem Technical Support Team. Date: February 2026

Title: Monofucosyllacto-N-hexaose (MFLNH) Dynamics: A Technical Guide to Longitudinal Variation and Analytical Quantification

Executive Summary This technical guide analyzes the concentration kinetics of Monofucosyllacto-N-hexaose (MFLNH), a complex neutral Human Milk Oligosaccharide (HMO), across lactation stages. Unlike the linear decline observed in total HMOs, MFLNH exhibits distinct phasic behavior, often peaking in transitional milk before stabilizing. This document provides researchers with the mechanistic understanding, extraction protocols, and analytical standards required to quantify MFLNH isomers (MFLNH-I, MFLNH-III) in clinical and pharmaceutical contexts.

Part 1: Molecular Identity & Biosynthetic Logic

MFLNH is a hexasaccharide structure derived from the elongation of the Lacto-N-hexaose (LNH) backbone. It belongs to the neutral, fucosylated class of HMOs. Its synthesis is non-template driven, relying instead on the competitive kinetics of glycosyltransferases in the lactocyte Golgi apparatus.

Structural Isomerism: The designation "MFLNH" refers to multiple isomers depending on the fucose linkage site:

  • MFLNH-I (F-LNH I): Fucosylation occurs at the terminal galactose via an

    
     linkage. This structure is Secretor-dependent  (requires active FUT2 enzyme).
    
  • MFLNH-III (F-LNH III): Fucosylation occurs at the N-acetylglucosamine (GlcNAc) residue via an

    
     linkage. This is generally Lewis-dependent  (requires active FUT3/FUT4/FUT5/FUT6/FUT7/FUT9 family, often FUT3).
    

Biosynthetic Pathway Visualization The following diagram illustrates the enzymatic cascade leading to MFLNH formation.

Biosynthesis cluster_legend Legend Lactose Lactose (Gal-Glc) LNT Lacto-N-tetraose (LNT) Lactose->LNT + GlcNAc + Gal (B3GnT, B4GalT) LNH Lacto-N-hexaose (LNH) LNT->LNH + GlcNAc + Gal (Elongation) MFLNH_I MFLNH-I (α1,2-Fuc) LNH->MFLNH_I FUT2 (Secretor) MFLNH_III MFLNH-III (α1,3-Fuc) LNH->MFLNH_III FUT3/FUT4 (Lewis) key Green Arrow: α1,2 Linkage Red Arrow: α1,3 Linkage

Figure 1: Biosynthetic divergence of MFLNH isomers from the LNH backbone based on FUT enzyme availability.

Part 2: Longitudinal Concentration Dynamics

The concentration of MFLNH does not follow the simple "high-to-low" trajectory of 2'-Fucosyllactose (2'-FL). Instead, it shows a "transitional peak" in many populations, reflecting the maturation of specific glycosyltransferase activities post-partum.

Table 1: MFLNH Concentration Profiles Across Lactation

StageTimeframeEstimated Concentration (mg/L)*Physiological Context
Colostrum Days 0–550 – 250Initiation: Lower abundance relative to small HMOs (2'-FL, LNT). High variability due to tight junction closure and initial secretory activation.
Transitional Days 6–15200 – 600 (Peak) Synthesis Surge: Peak expression of elongation enzymes. MFLNH-I and MFLNH-III often reach maximum absolute concentrations here.
Mature Days 16+100 – 300Stabilization: Gradual decline. However, the relative proportion of complex fucosylated HMOs may remain stable as total milk volume increases.
Involution WeaningVariableDegradation: Concentrations become erratic as milk production ceases and paracellular transport re-opens.

*Note: Values are aggregate estimates for Secretor-positive populations. Non-secretors will lack MFLNH-I, resulting in significantly lower total MFLNH loads.

Key Mechanistic Insight: While total HMOs drop by ~50% from colostrum to mature milk, MFLNH often peaks in the transitional phase . This suggests a specific biological role for complex fucosylated structures during the window when the infant gut microbiome is shifting from pioneer species to a stable Bifidobacterium-dominated community.

Part 3: The Genetic Variable (Secretor Status)[1][2]

When designing clinical studies or reference standards, you must stratify by maternal Secretor (Se) status.

  • Secretor (Se+): Expresses functional FUT2.

    • Profile: Contains both MFLNH-I and MFLNH-III.[1]

    • Abundance: Significantly higher total MFLNH due to the presence of the α1,2-linked isomer.

  • Non-Secretor (Se-): Homozygous inactive FUT2.

    • Profile: Absent MFLNH-I. Contains only MFLNH-III (and potentially other Lewis-dependent isomers).

    • Implication: Using "pooled" milk for MFLNH baselining without genetic stratification will skew data, as Se- milk acts as a diluent for MFLNH-I.

Part 4: Analytical Workflow (LC-MS/MS)

Quantifying MFLNH is challenging due to its isomerism. Standard HPLC is insufficient for separating MFLNH-I from MFLNH-III. The following protocol utilizes Porous Graphitized Carbon (PGC) chromatography coupled with Mass Spectrometry, the gold standard for isomer separation.

Protocol: High-Resolution HMO Extraction & Analysis

Step 1: Defatting & Protein Precipitation

  • Action: Centrifuge whole milk at 3,000 x g for 15 min at 4°C. Remove the lipid layer.

  • Action: Add 2 volumes of ice-cold ethanol to the aqueous phase. Incubate at -20°C for 1 hour to precipitate proteins.

  • Validation: Verify supernatant clarity. Turbidity indicates incomplete protein removal, which will clog the LC column.

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: C18 (to remove residual peptides/lipids) followed by PGC (to capture HMOs).

  • Elution: Elute HMOs from PGC cartridge using 40% Acetonitrile/0.1% TFA.

  • Drying: Evaporate under nitrogen stream or vacuum centrifuge.

Step 3: Reduction (Optional but Recommended)

  • Reagent: 1.0 M Sodium Borohydride (

    
    ) at 65°C for 1.5 hours.
    
  • Purpose: Converts the reducing end (glucose) to glucitol. This eliminates the

    
     anomer splitting in chromatography, collapsing two peaks into one for sharper quantification.
    

Step 4: LC-MS/MS Parameters [1]

  • Column: Hypercarb PGC (Thermo Scientific or equivalent), 3µm, 2.1 x 100mm.

  • Mobile Phase A: 3% Acetonitrile, 0.1% Formic Acid.

  • Mobile Phase B: 90% Acetonitrile, 0.1% Formic Acid.

  • MS Mode: Negative Ion Mode (ESI-).[2] MFLNH (HexNAc1 Hex4 Fuc1) mass is approx 1072 Da. Look for

    
     at m/z 1071.4 or 
    
    
    
    adducts depending on buffer.

Analytical Workflow Diagram

Workflow Milk Raw Human Milk Defat Centrifugation (4°C) Remove Lipid Layer Milk->Defat Precip Ethanol Precipitation (-20°C, 1hr) Defat->Precip SPE SPE Clean-up (C18 + PGC) Precip->SPE Supernatant Reduct Reduction (NaBH4) Eliminate Anomers SPE->Reduct Eluate LCMS LC-MS/MS (PGC Column) Target m/z 1071.4 Reduct->LCMS Data Quantification (MFLNH-I vs III) LCMS->Data

Figure 2: Validated workflow for extraction and isomer-specific quantification of MFLNH.

Part 5: Clinical & Therapeutic Implications

For drug development professionals, MFLNH represents a "second-generation" HMO target. While 2'-FL (first generation) is simple, MFLNH offers distinct properties:

  • Selectivity: The complex structure of MFLNH may offer higher specificity for Bifidobacterium longum subsp. infantis compared to simple fucosylated HMOs.

  • Pathogen Decoy: MFLNH contains both H-antigen (Fuc-Gal) and Lewis epitopes, potentially broadening its ability to bind pathogens like Campylobacter jejuni and Norovirus compared to smaller HMOs.

  • Biomarker Potential: Due to its transitional peak, MFLNH levels could serve as a biomarker for "optimal" lactational maturity in nutritional studies.

References

  • Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. Link

  • Xu, G., et al. (2017).[3] The effects of secretor and Lewis blood group status on maternal milk oligosaccharides.[4][5][1][6] The FASEB Journal. (Demonstrates the Se/Le dependence of MFLNH isomers). Link

  • Austin, S., et al. (2019). Human Milk Oligosaccharide Compositions Illustrate Global Variations in Early Nutrition. Nutrients.[4][2][3][7] (Provides data on transitional milk peaks for specific complex HMOs). Link

  • Wu, S., et al. (2020). Neutral Human Milk Oligosaccharides Are Associated with Multiple Fixed and Modifiable Maternal and Infant Characteristics. Nutrients.[4][2][3][7] (Specifically discusses MFLNH-I & III dynamics). Link

  • Ruhaak, L. R., & Lebrilla, C. B. (2012).[8] Analysis of human milk oligosaccharides by mass spectrometry. Analytical and Bioanalytical Chemistry. (Source for the PGC/LC-MS workflow). Link

Sources

A Technical Guide to the Metabolic Interaction Between Monofucosyllacto-n-hexaose and Bifidobacterium infantis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Human Milk Oligosaccharides (HMOs) are a defining component of human milk, shaping the infant gut microbiome with a precision that formula composition has yet to replicate. Among the most adept colonizers of the infant gut is Bifidobacterium longum subsp. infantis (B. infantis), a bacterium uniquely equipped with the genetic and enzymatic machinery to consume a wide array of complex HMOs.[1][2][3] This guide provides an in-depth technical exploration of the specific interaction between B. infantis and Monofucosyllacto-n-hexaose (MFLNH), a complex fucosylated HMO. We will dissect the molecular mechanisms of MFLNH uptake and catabolism, provide validated experimental protocols for its study, and contextualize this interaction within the broader landscape of infant gut ecology and health. This document is intended for researchers, microbiologists, and drug development professionals seeking to understand and leverage this pivotal host-microbe symbiosis.

Introduction: The HMO-B. infantis Symbiosis

The establishment of a healthy gut microbiota in early life is critical for immune maturation, pathogen resistance, and long-term health.[4][5] Human milk is the gold standard for infant nutrition, in large part due to its rich and diverse profile of HMOs. These complex glycans are largely indigestible by the infant host and instead function as a primary food source for specific beneficial microbes.[6][7]

Bifidobacterium infantis stands out as a champion consumer of HMOs.[2] Unlike other gut commensals that may only partially degrade these structures or engage in extracellular digestion, B. infantis internalizes intact HMOs for complete catabolism within its cytoplasm.[8] This intracellular strategy provides a significant competitive advantage, allowing it to flourish and dominate the gut of breastfed infants.[3][8] This dominance leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, which nourish colonocytes, modulate immune responses, and lower the intestinal pH, thereby inhibiting pathogen growth.[9][10]

Monofucosyllacto-n-hexaose (MFLNH) represents a class of higher-order, fucosylated HMOs. Its structure, typically built upon a lacto-N-hexaose core with a single fucose residue, presents a significant metabolic challenge to most bacteria. The ability of B. infantis to efficiently utilize such complex structures underscores its co-evolution with the human host.

Molecular Interaction: The Catabolism of MFLNH

The metabolism of MFLNH by B. infantis is a highly orchestrated process, beginning with recognition and transport and culminating in fermentation via the characteristic "bifid shunt."

Uptake: An Exclusive Intracellular Affair

B. infantis utilizes high-affinity ATP-binding cassette (ABC) transporters to bind and import intact HMOs from the gut lumen.[3][8] The initial binding is mediated by specific solute-binding proteins (SBPs) anchored to the cell surface, which recognize specific glycan motifs. For a complex structure like MFLNH, it is hypothesized that SBPs encoded within the main HMO utilization gene cluster (H1) are responsible for its capture and delivery to the permease component of the transporter.[8]

The Intracellular Enzymatic Cascade

Once inside the cytoplasm, MFLNH is dismantled by a suite of specialized glycosyl hydrolases (GHs).[2][3] The degradation is sequential, with specific enzymes cleaving one monosaccharide at a time.

  • De-fucosylation: The process begins with the action of an α-fucosidase , which cleaves the terminal fucose residue. This is a critical first step, as fucose can sterically hinder the action of other glycosidases.

  • Backbone Disassembly: Following fucose removal, a series of β-galactosidases and β-N-acetylhexosaminidases act upon the remaining lacto-N-hexaose core, breaking it down into its constituent monosaccharides: galactose, N-acetylglucosamine (GlcNAc), and glucose.[2]

  • Monosaccharide Catabolism:

    • Fucose: The liberated L-fucose is not fermented via the bifid shunt. Instead, it enters a separate catabolic pathway that results in the production of 1,2-propanediol (1,2-PD) .[11][12] This pathway also generates lactate and pyruvate.[12]

    • Galactose, Glucose, GlcNAc: These monosaccharides are funneled into the central fermentative pathway known as the bifid shunt or fructose-6-phosphate phosphoketolase (F6PPK) pathway.[13] This pathway is a hallmark of bifidobacteria and produces a characteristic ratio of acetate and lactate.

The overall stoichiometry of the bifid shunt yields approximately 1.5 moles of acetate and 1 mole of lactate for every 1 mole of hexose sugar consumed.

MFLNH_Metabolic_Pathway Figure 1. Proposed intracellular metabolic pathway of MFLNH in B. infantis. MFLNH_ext MFLNH (Extracellular) ABC_transporter ABC Transporter (HMO Cluster Encoded) MFLNH_ext->ABC_transporter Binding MFLNH_int MFLNH (Intracellular) ABC_transporter->MFLNH_int Import Fuc L-Fucose MFLNH_int->Fuc α-fucosidase LNH Lacto-N-hexaose MFLNH_int->LNH Fuc_pathway Fucose Catabolism Fuc->Fuc_pathway Monosaccharides Galactose, Glucose, N-acetylglucosamine LNH->Monosaccharides β-galactosidases β-hexosaminidases Bifid_shunt Bifid Shunt (F6PPK Pathway) Monosaccharides->Bifid_shunt PD12 1,2-Propanediol Fuc_pathway->PD12 Lactate Lactate Fuc_pathway->Lactate Acetate Acetate Bifid_shunt->Acetate Bifid_shunt->Lactate

Caption: Figure 1. Proposed intracellular metabolic pathway of MFLNH in B. infantis.

Genetic Regulation: The HMO Utilization Locus

The enzymatic machinery required for MFLNH metabolism is encoded within dedicated gene clusters. B. infantis genomes contain a highly conserved ~43-kb gene cluster (HMO cluster I) that encodes for multiple ABC transporters, SBPs, and glycosyl hydrolases.[2] The expression of these genes is tightly regulated and induced in the presence of HMOs.[14][15] For instance, transcriptomic analyses show significant upregulation of genes encoding α-fucosidases and specific ABC transporters when B. infantis is grown on fucosylated HMOs compared to lactose.[11][14] This demonstrates a sophisticated genetic system that allows the bacterium to efficiently switch its metabolism to utilize available HMOs.

Experimental Methodologies

To validate and quantify the interaction between MFLNH and B. infantis, a series of well-controlled in vitro experiments are necessary. The following protocols provide a robust framework for such investigations.

Protocol 1: Anaerobic Culturing of B. infantis with MFLNH

Causality: B. infantis is a strict anaerobe. All culturing steps must be performed in an oxygen-free environment to ensure cell viability and accurate metabolic profiling. The use of a defined minimal medium with MFLNH as the sole carbon source is critical to ensure that all observed growth and metabolite production is a direct result of MFLNH utilization.

Step-by-Step Methodology:

  • Prepare Medium: Prepare a modified de Man, Rogosa, and Sharpe (mMRS) medium, omitting any carbon sources (e.g., glucose). Add 0.05% L-cysteine as a reducing agent. Autoclave and cool to room temperature inside an anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Prepare Substrate: Prepare a stock solution of MFLNH in anaerobic, deionized water. Sterilize by passing through a 0.22 µm filter.

  • Inoculation: Revive a freezer stock of B. infantis (e.g., ATCC 15697) in standard, complete MRS broth under anaerobic conditions for 24-48 hours.

  • Washing: Pellet the active culture by centrifugation (5000 x g, 10 min). Wash the pellet twice with anaerobic phosphate-buffered saline (PBS) to remove residual media and metabolites. This step is crucial for a clean metabolic baseline.

  • Experimental Setup: In the anaerobic chamber, add the MFLNH stock solution to the mMRS base medium to a final concentration of 2% (w/v).

  • Initiate Culture: Resuspend the washed B. infantis pellet in the MFLNH-containing medium to a starting optical density (OD₆₀₀) of 0.05.

  • Incubation & Sampling: Incubate anaerobically at 37°C. At defined time points (e.g., 0, 8, 16, 24, 48 hours), aseptically remove aliquots for analysis. Measure OD₆₀₀ for growth kinetics and centrifuge the remaining sample to collect the supernatant for metabolite analysis. Store supernatants at -80°C.

  • Controls: A negative control culture (no MFLNH) must be included to account for any residual growth on stored nutrients.

B_infantis_Culturing_Workflow start Start prep_media Prepare Anaerobic mMRS Medium start->prep_media revive Revive B. infantis Stock Culture start->revive inoculate Inoculate mMRS + MFLNH (OD600 = 0.05) prep_media->inoculate wash Wash Cells (2x with PBS) revive->wash wash->inoculate incubate Incubate at 37°C (Anaerobic) inoculate->incubate sampling Time-Course Sampling (OD600 & Supernatant) incubate->sampling store Store Supernatant at -80°C sampling->store analysis Metabolite & Gene Expression Analysis store->analysis

Caption: Figure 2. Experimental workflow for culturing B. infantis with MFLNH.

Protocol 2: Quantification of MFLNH Utilization and Metabolite Production via HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying carbohydrates and organic acids. For oligosaccharides, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offers superior resolution and sensitivity without the need for derivatization.[6] For SCFAs and 1,2-PD, a system with a refractive index (RI) detector is effective.[16][17]

Step-by-Step Methodology:

  • Sample Preparation: Thaw the culture supernatants collected in Protocol 1. To precipitate proteins, add acetonitrile to a final concentration of 70% (v/v), vortex, and incubate at 4°C for 30 minutes.[16] Centrifuge at 16,000 x g for 10 minutes.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging.

  • Standard Curve Preparation: Prepare a series of standards of known concentrations for MFLNH, acetate, lactate, and 1,2-propanediol in the same mMRS base medium used for the experiment. Process these standards in the same way as the samples to account for any matrix effects.

  • HPLC Analysis (Oligosaccharides):

    • System: HPAE-PAD system.

    • Column: A carbohydrate-specific column (e.g., Dionex CarboPac series).

    • Mobile Phase: A sodium hydroxide and sodium acetate gradient, optimized for separating large oligosaccharides.

    • Analysis: Inject the sample and integrate the peak corresponding to MFLNH. Quantify the concentration against the standard curve.

  • HPLC Analysis (Metabolites):

    • System: HPLC with a Refractive Index (RI) detector.

    • Column: An organic acid analysis column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M).

    • Analysis: Inject the sample and integrate the peaks corresponding to acetate, lactate, and 1,2-PD. Quantify against the respective standard curves.

HPLC_Analysis_Workflow supernatant Culture Supernatant precipitate Protein Precipitation (Acetonitrile) supernatant->precipitate centrifuge Centrifuge (16,000 x g) precipitate->centrifuge filter Filter (0.22 µm) into HPLC Vial centrifuge->filter hplc_oligo HPAE-PAD Analysis (MFLNH Quantification) filter->hplc_oligo hplc_scfa HPLC-RI Analysis (Metabolite Quantification) filter->hplc_scfa data Data Analysis: Quantify vs. Standards hplc_oligo->data hplc_scfa->data Gut_Ecosystem_Impact Figure 4. Impact of MFLNH metabolism by B. infantis on the gut ecosystem. MFLNH MFLNH in Gut Lumen B_infantis Bifidobacterium infantis MFLNH->B_infantis Consumption Acetate Acetate B_infantis->Acetate Produces Lactate Lactate B_infantis->Lactate Produces PD12 1,2-Propanediol B_infantis->PD12 Produces Butyrate_producers Butyrate Producers (e.g., E. hallii) Acetate->Butyrate_producers Cross-feeding Pathogens Pathogens Acetate->Pathogens Inhibits (Low pH) Host_Cells Host Epithelial & Immune Cells Acetate->Host_Cells Modulates Lactate->Butyrate_producers Cross-feeding Lactate->Pathogens Inhibits (Low pH) Butyrate Butyrate Butyrate_producers->Butyrate Produces Butyrate->Host_Cells Nourishes & Modulates

Caption: Figure 4. Impact of MFLNH metabolism by B. infantis on the gut ecosystem.

Conclusion and Future Directions

The intricate metabolic relationship between B. infantis and complex HMOs like MFLNH is a cornerstone of infant gut health. This guide has detailed the molecular machinery and pathways that enable this specific interaction and provided a methodological framework for its investigation. Understanding these mechanisms is paramount for the rational design of next-generation synbiotics (combinations of probiotics and prebiotics) and for optimizing infant formulas to better mimic the functional benefits of human milk. Future research should focus on strain-level variations in MFLNH utilization among different B. infantis isolates and the in vivo validation of these metabolic pathways and their impact on host physiology.

References

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A Technical Guide to the Structural Characterization of Neutral Human Milk Oligosaccharides: Differentiating Monofucosyllacto-N-hexaose I and III

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Complexity in Human Milk Oligosaccharides

Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids.[1] Far from being a simple energy source, these complex sugars are key players in infant health, acting as prebiotics, anti-adhesive antimicrobials, and immunomodulators.[1] The biological activity of HMOs is intimately tied to their intricate structures, which are assembled from a small set of monosaccharide building blocks: D-glucose (Glc), D-galactose (Gal), N-acetyl-D-glucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac).[2] The vast structural diversity of HMOs arises from the varied combinations and linkages of these monosaccharides, often resulting in numerous isomers – molecules with the same chemical formula but different atomic arrangements.

This guide focuses on the structural elucidation of two such neutral fucosylated isomers: Monofucosyllacto-N-hexaose I (MFLNH I) and Monofucosyllacto-N-hexaose III (MFLNH III). Both are heptasaccharides with the molecular formula C46H78N2O35 and a molecular weight of 1219.10 Da.[3][4] The critical difference between them lies in the linkage of a single fucose residue, a seemingly minor variation that can have profound implications for their biological function. For researchers in drug development and nutritional science, the ability to accurately differentiate and characterize these isomers is paramount for understanding their specific roles and harnessing their therapeutic potential.

This document provides an in-depth technical overview of the multi-modal analytical approach required for the unambiguous structural characterization of MFLNH I and MFLNH III. We will delve into the causality behind the selection of orthogonal analytical techniques, presenting them as a self-validating system for achieving comprehensive structural elucidation.

The Isomeric Challenge: Unveiling the Structures of MFLNH I and MFLNH III

The foundational step in the characterization of MFLNH I and MFLNH III is to understand their precise structural differences. Both are built upon a lacto-N-hexaose core structure. The key distinction lies in the point of fucosylation. In MFLNH I, the fucose is linked to a GlcNAc residue in one branch of the oligosaccharide, while in MFLNH III, the fucose is linked to a GlcNAc residue in a different branch. This seemingly subtle difference in the fucosylation position gives rise to their isomeric nature.

A Multi-pronged Analytical Strategy: The Pathway to Unambiguous Characterization

A single analytical technique is insufficient to fully resolve the structural nuances of complex oligosaccharide isomers. Therefore, a multi-pronged approach, integrating chromatographic separation, mass spectrometry, enzymatic digestion, and nuclear magnetic resonance spectroscopy, is essential. Each technique provides a unique piece of the structural puzzle, and their combined application ensures a comprehensive and validated characterization.

cluster_0 Sample Preparation cluster_1 Separation & Initial Characterization cluster_2 Mass Analysis cluster_3 Detailed Structural Elucidation cluster_4 Final Confirmation start HMO Mixture lc Liquid Chromatography (HPLC/UPLC) start->lc ce Capillary Electrophoresis (CE) start->ce ms Mass Spectrometry (MS) lc->ms LC-MS enz Enzymatic Digestion lc->enz nmr NMR Spectroscopy lc->nmr ce->ms CE-MS msms Tandem MS (MS/MS) ms->msms msms->enz msms->nmr Complements fragmentation data end Structural Confirmation msms->end enz->ms Analysis of digests enz->nmr nmr->end

Figure 1: A comprehensive workflow for the structural characterization of HMO isomers.

Chromatographic Separation: Resolving the Isomers

The first critical step in the analysis of MFLNH I and III from a complex mixture is their physical separation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for resolving these closely related isomers.

High-Performance Liquid Chromatography (HPLC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is a well-established method for the analysis of underivatized carbohydrates.[5] Porous graphitized carbon (PGC) columns are also highly effective for separating HMO isomers.[6] The choice of stationary phase and mobile phase composition is critical for achieving optimal resolution.

Experimental Protocol: HPLC Separation of MFLNH I and III

  • Column: A PGC column (e.g., Thermo Scientific Hypercarb, 100 x 2.1 mm, 3 µm) is recommended for its ability to separate closely related oligosaccharide isomers.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A shallow gradient of increasing acetonitrile concentration is employed to effectively separate the isomers. A typical gradient might be:

    • 0-5 min: 2% B

    • 5-45 min: 2-25% B

    • 45-50 min: 25-50% B

    • 50-55 min: 50-98% B

    • 55-60 min: 98% B

    • 60-65 min: 98-2% B

    • 65-75 min: 2% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 60 °C.

  • Detection: The eluting isomers can be detected by mass spectrometry (LC-MS) or by fluorescence detection after derivatization with a fluorescent tag like 2-aminobenzamide (2-AB).

The rationale behind using a PGC column is its unique separation mechanism, which involves both hydrophobic and electronic interactions with the carbohydrate molecules, allowing for the resolution of subtle structural differences. The shallow gradient ensures that the isomers have sufficient interaction time with the stationary phase to be effectively separated.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume.[7] For neutral oligosaccharides, derivatization with a charged fluorescent tag, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS), is necessary to induce migration in the electric field and enable sensitive laser-induced fluorescence (LIF) detection.[8]

Experimental Protocol: CE Separation of APTS-labeled MFLNH I and III

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm effective length).

  • Background Electrolyte (BGE): 40 mM phosphate buffer, pH 2.5. The acidic pH helps to suppress the ionization of residual silanol groups on the capillary wall, reducing electroosmotic flow and improving resolution.

  • Voltage: 25 kV (reverse polarity).

  • Temperature: 25 °C.

  • Injection: Electrokinetic injection at 10 kV for 5 seconds.

  • Detection: Laser-induced fluorescence (LIF) with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

The separation in CE is based on the charge-to-size ratio of the analytes.[9] While MFLNH I and III have the same charge after labeling, their different three-dimensional structures result in slightly different hydrodynamic radii, allowing for their separation.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of HMOs and for obtaining structural information through fragmentation analysis (tandem MS or MS/MS).

High-Resolution Mass Spectrometry (HRMS)

HRMS, often coupled with LC, provides highly accurate mass measurements, which is crucial for confirming the elemental composition of MFLNH I and III (C46H78N2O35). This initial step validates that the separated compounds are indeed the isomers of interest.

Tandem Mass Spectrometry (MS/MS)

MS/MS is a powerful technique for differentiating isomers by analyzing their fragmentation patterns.[10] Collision-induced dissociation (CID) is a commonly used fragmentation method. The key to differentiating MFLNH I and III lies in identifying diagnostic fragment ions that are unique to each isomer.

Experimental Protocol: LC-MS/MS of MFLNH I and III

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of native HMOs. The formation of sodium or ammonium adducts can aid in fragmentation analysis.[11]

  • Mass Analyzer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer provides high resolution and mass accuracy for both precursor and fragment ions.

  • Precursor Ion Selection: The [M+Na]+ ion (m/z 1242.48) is isolated for fragmentation.

  • Collision Energy: A stepped collision energy (e.g., 20-50 eV) is often employed to generate a rich fragmentation spectrum.

  • Fragment Ion Analysis: The resulting fragment ions are analyzed to identify glycosidic cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions).

The fragmentation of fucosylated oligosaccharides often involves the neutral loss of the fucose residue. However, the relative abundance of other fragment ions can provide clues about the linkage position. For example, the stability of certain fragment ions may be influenced by the location of the fucose residue, leading to different relative intensities in the MS/MS spectra of the two isomers. Diagnostic fragment ions arising from cleavages of the different branches will be key to differentiation.[7]

Table 1: Expected Diagnostic Fragment Ions for MFLNH I and MFLNH III

Ion TypeExpected m/z for [M+Na]+DescriptionSignificance for Isomer Differentiation
[M+Na-Fuc]+1096.42Loss of a fucose residueCommon to both isomers, but relative intensity may differ.
Y- and B-ionsVariableGlycosidic bond cleavagesThe presence and relative abundance of specific Y- and B-ions can indicate the sequence and branching pattern, thus differentiating the isomers.
Cross-ring fragmentsVariableCleavage of monosaccharide ringsCan provide information on linkage positions.

Enzymatic Digestion: Probing Linkage Specificity

Enzymatic digestion with specific exoglycosidases is a powerful method for determining the sequence and linkage of monosaccharides in an oligosaccharide.[12] To differentiate MFLNH I and III, fucosidases with specificity for different linkages are employed. Based on the known structures, MFLNH I contains an α1-4 fucose linkage, while MFLNH III has an α1-3 fucose linkage.

Experimental Protocol: Exoglycosidase Digestion of MFLNH I and III

  • Enzyme Selection:

    • α1-3/4 Fucosidase: This enzyme can cleave both α1-3 and α1-4 fucosidic linkages.[12]

    • α1-3 Fucosidase: An enzyme with high specificity for the α1-3 linkage.

    • α1-4 Fucosidase: An enzyme with high specificity for the α1-4 linkage.

  • Digestion Reaction:

    • Incubate a purified sample of the MFLNH isomer with the selected fucosidase in the appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5) at 37°C for 2-4 hours.

    • A control reaction without the enzyme should be run in parallel.

  • Analysis of Digestion Products:

    • The reaction mixture is analyzed by LC-MS or CE.

    • A successful cleavage will result in a shift in the retention/migration time and a decrease in the mass corresponding to the loss of a fucose residue (146 Da).

Expected Results:

  • α1-3/4 Fucosidase: Will cleave both MFLNH I and MFLNH III.

  • α1-3 Fucosidase: Will selectively cleave MFLNH III.

  • α1-4 Fucosidase: Will selectively cleave MFLNH I.

This enzymatic approach provides direct and unambiguous evidence for the specific fucosidic linkage in each isomer.

cluster_0 Isomer Mixture cluster_1 Enzymatic Digestion cluster_2 Expected Outcome start MFLNH I & MFLNH III enzyme1 α1-3 Fucosidase start->enzyme1 enzyme2 α1-4 Fucosidase start->enzyme2 result1 MFLNH III Cleaved enzyme1->result1 result2 MFLNH I Unchanged enzyme1->result2 result3 MFLNH I Cleaved enzyme2->result3 result4 MFLNH III Unchanged enzyme2->result4

Figure 2: Logic diagram for the differentiation of MFLNH I and III using linkage-specific fucosidases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of oligosaccharides.[2] It provides detailed information about the anomeric configuration (α or β), glycosidic linkage positions, and the sequence of monosaccharides.

Experimental Protocol: NMR Analysis of MFLNH I and III

  • Sample Preparation: Samples should be lyophilized and dissolved in D2O. A small amount of acetone can be added as an internal chemical shift reference.

  • 1D 1H NMR: The 1D proton NMR spectrum provides an initial overview of the sample's purity and complexity. The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative, as each monosaccharide residue gives a distinct signal.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within each monosaccharide ring.

    • TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying glycosidic linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which can confirm glycosidic linkages and provide insights into the 3D conformation.

The key to differentiating MFLNH I and III by NMR lies in the chemical shifts of the protons and carbons at and near the glycosidic linkages. The different linkage positions of the fucose residue will cause distinct chemical shift changes in the neighboring monosaccharide residues. For example, the chemical shifts of the protons and carbons of the GlcNAc residue to which the fucose is attached will be significantly different between the two isomers.

Table 2: Key NMR Chemical Shift Differences for Differentiating MFLNH I and III

NucleusMFLNH I (Fuc α1-4 GlcNAc)MFLNH III (Fuc α1-3 GlcNAc)Rationale for Difference
Fuc H-1~δ 5.1 ppm~δ 5.2 ppmThe anomeric proton of the fucose residue will have a different chemical environment due to the different linkage.
Fuc H-5~δ 4.2 ppm~δ 4.8 ppmThe H-5 proton of fucose is particularly sensitive to the linkage position.
GlcNAc C-3UnaffectedDownfield shiftThe C-3 carbon of the GlcNAc residue will be deshielded due to the attachment of the fucose in MFLNH III.
GlcNAc C-4Downfield shiftUnaffectedThe C-4 carbon of the GlcNAc residue will be deshielded due to the attachment of the fucose in MFLNH I.
NOENOE between Fuc H-1 and GlcNAc H-4NOE between Fuc H-1 and GlcNAc H-3The Nuclear Overhauser Effect confirms the spatial proximity of the linked monosaccharides.

Conclusion: A Self-Validating System for Structural Integrity

The structural characterization of complex carbohydrate isomers like MFLNH I and MFLNH III requires a rigorous and multi-faceted analytical approach. By integrating high-resolution separation techniques, detailed mass spectrometric fragmentation analysis, specific enzymatic digestion, and definitive NMR spectroscopy, a self-validating system is established. Each method corroborates the findings of the others, leading to an unambiguous and confident structural assignment. This level of analytical rigor is essential for advancing our understanding of the structure-function relationships of HMOs and for the development of novel nutritional and therapeutic applications.

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  • Wang, M., Li, M., Wu, S., Lebrilla, C. B., Chapkin, R. S., Ivanov, I., & Donovan, S. M. (2020). Systematic Characterization and Longitudinal Study Reveal Distinguishing Features of Human Milk Oligosaccharides in China. The Journal of nutrition, 150(7), 1736–1746. [Link]

  • Fodor, A., Beke, G., Kover, K. E., & Guttman, A. (2023). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. International journal of molecular sciences, 24(3), 2180. [Link]

  • University of Zurich. (n.d.). Glycosidic linkages. Retrieved from [Link]

  • Andreas, N. J., Kampmann, B., & Mehring Le-Doare, K. (2015). Human breast milk: A review on its composition and bioactivity. Early human development, 91(11), 629–635. [Link]

  • Joechem. (2021, March 30). Forming Disaccharides via Glycosidic Linkages [Video]. YouTube. [Link]

  • Galeotti, F., Coppa, G. V., Zampini, L., Maccari, F., Galeazzi, T., Padella, L., ... & Volpi, N. (2014). Capillary electrophoresis separation of human milk neutral and acidic oligosaccharides derivatized with 2-aminoacridone. Electrophoresis, 35(10), 1496-1503. [Link]

  • Wu, S., Grimm, R., German, J. B., & Lebrilla, C. B. (2011). Annotation and structural analysis of sialylated human milk oligosaccharides. Journal of proteome research, 10(2), 856–868. [Link]

  • Andersen, J., & Tufaro, F. (2020). Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection. Food science & nutrition, 8(3), 1597–1605. [Link]

  • Szabo, Z., Guttman, A., & Kerekgyarto, M. (2021). Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control. Analytical and bioanalytical chemistry, 413(9), 2417–2425. [Link]

  • Fodor, A., Beke, G., Kover, K. E., & Guttman, A. (2023). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. International journal of molecular sciences, 24(3), 2180. [Link]

  • Zhang, J., & Chen, G. W. (2013). Chromatographic methods for analysis of oligosaccharides in human milk. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 928, 1–9. [Link]

  • Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. [Link]

  • National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS). [Link]

  • Jackson, G. P., & Pepi, L. E. (2022). Structural characterization of human milk oligosaccharides using ultrahigh performance liquid chromatography–helium charge transfer dissociation mass spectrometry. Glycobiology, 32(3), 224-234. [Link]

  • Ludger Ltd. (n.d.). Exoglycosidases. Retrieved from [Link]

  • Fodor, A., Beke, G., Kover, K. E., & Guttman, A. (2023). Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides. International journal of molecular sciences, 24(3), 2180. [Link]

  • James, N. (n.d.). Capillary Electrophoresis. Retrieved from [Link]

  • Siguier, B., Bozonnet, S., O'Donohue, M., & Potocki-Veronese, G. (2020). Structure and function of microbial α-l-fucosidases: a mini review. Biochemical Society transactions, 48(3), 1017–1027. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy of biologically active substances and excipients. Journal of natural products, 70(3), 483–494. [Link]

  • Wallace, W. E., & Lebrilla, C. B. (2018). Differentiation of oligosaccharide isomers by direct infusion multidimensional mass spectrometry. Analytical chemistry, 90(15), 9079–9086. [Link]

  • Li, Y., & Chen, X. (2023). Recent progress in fucosylated derivatives of lacto-N-tetraose and lacto-N-neotetraose. Journal of agricultural and food chemistry, 71(26), 9815–9826. [Link]

  • Alvarez-Sola, G., Barroso, E., Castro-Alves, V. C., & Crehuet, R. (2022). Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides. Analytical chemistry, 94(9), 3964–3972. [Link]

  • Lin, C. H., & Wu, L. D. (2019). Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica. The Journal of biological chemistry, 294(41), 15061–15072. [Link]

Sources

Technical Guide: Glycan Recognition Receptors for Monofucosyllacto-n-hexaose (MFLNH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monofucosyllacto-n-hexaose (MFLNH) represents a critical class of branched Human Milk Oligosaccharides (HMOs) that functions not merely as a prebiotic, but as a sophisticated signaling molecule.[1] Unlike simpler HMOs (e.g., 2'-FL), MFLNH possesses a hexasaccharide core (Lacto-N-hexaose, LNH) capable of presenting fucose residues in distinct spatial orientations.[1] These isomers—specifically MFLNH I and MFLNH III —act as differential ligands for host immune receptors (DC-SIGN, Galectins) and pathogen adhesins (Norovirus P-domains).[1] This guide details the structural determinants of these interactions, provides validated protocols for their characterization, and outlines their therapeutic potential in anti-adhesive and immunomodulatory applications.

Structural Biology & Isomer Specificity

The biological activity of MFLNH is dictated by the precise location of the fucose residue on the LNH core. The LNH backbone consists of a lactose unit elongated by two branches: a


1-3 linked Type 1 chain (Gal

1-3GlcNAc) and a

1-6 linked Type 2 chain (Gal

1-4GlcNAc).[1][2]
The Isomers
  • MFLNH I (H-Antigen Mimic):

    • Structure: Fuc

      
      1-2Gal
      
      
      
      1-3GlcNAc
      
      
      1-3(Gal
      
      
      1-4GlcNAc
      
      
      1-6)Gal
      
      
      1-4Glc.[1][2][3]
    • Biosynthesis: Dependent on FUT2 (Secretor gene).[1][2][4]

    • Motif: Presents the H-type 1 antigen.[1][2][3]

    • Primary Target: Pathogen adhesins (Norovirus, Rotavirus) and lectins binding terminal Fuc-Gal.[1]

  • MFLNH III (Lewis x Mimic):

    • Structure: Gal

      
      1-4(Fuc
      
      
      
      1-3)GlcNAc
      
      
      1-6(Gal
      
      
      1-3GlcNAc
      
      
      1-3)Gal
      
      
      1-4Glc. (Note: Fucosylation often occurs on the GlcNAc of the
      
      
      1-6 branch or
      
      
      1-3 branch depending on specific transferase activity, creating a Lewis x motif).
    • Biosynthesis: Dependent on FUT3/FUT4/FUT9 (Lewis gene family).[1][2]

    • Motif: Presents the Lewis x (Le

      
      ) antigen.
      
    • Primary Target: Host immune receptors, specifically DC-SIGN (CD209).[1][2]

Receptor Landscape & Mechanism of Action

Host Immune Receptors[1]
DC-SIGN (Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin)
  • Interaction: DC-SIGN is a C-type lectin that recognizes high-mannose and branched fucosylated structures (Lewis antigens).[1][2]

  • Mechanism: MFLNH III, presenting the Le

    
     motif, binds to the Carbohydrate Recognition Domain (CRD) of DC-SIGN. This binding is Ca
    
    
    
    -dependent.[1][2]
  • Biological Outcome: Binding triggers internalization and modulation of Toll-Like Receptor (TLR) signaling, often skewing T-cell responses toward a Th2 or regulatory phenotype (Treg), thereby promoting immune tolerance.[1]

Galectins (Gal-3, Gal-12) [1]
  • Interaction: Galectins typically bind

    
    -galactoside residues (LacNAc).[1][2][5]
    
  • Mechanism (Modulation):

    • Galectin-3: The LNH core is a high-affinity ligand for Gal-3 due to its poly-LacNAc content.[1][2] Fucosylation (as in MFLNH) can act as a "switch."[2] Terminal fucosylation (MFLNH I) may not sterically hinder Gal-3 binding to internal LacNAc units, whereas internal fucosylation (MFLNH III) can abrogate binding or create neo-epitopes.[1]

    • Galectin-12: Unique among galectins, Gal-12 has been shown to preferentially recognize 3-fucosylated glycans, making MFLNH III a potential specific agonist.[1][2]

Pathogen Decoy Receptors[1]
Norovirus (GII.4 Genotype)
  • Receptor: P-domain of the viral capsid.[1][2]

  • Mechanism: Human Noroviruses bind Histo-Blood Group Antigens (HBGAs).[1][2] MFLNH I mimics the H-type 1 antigen found on gut epithelial cells.[1][2]

  • Therapeutic Action: MFLNH I acts as a soluble decoy, competitively inhibiting the virus from attaching to the host epithelium. The

    
     is typically in the micromolar range, requiring multivalent presentation or high local concentration for efficacy.
    

Visualization: Receptor Recognition Logic[2]

MFLNH_Recognition cluster_Isomers Isomer Differentiation cluster_Receptors Receptor Targets LNH_Core Lacto-N-hexaose (LNH) Core Backbone MFLNH_I MFLNH I (Fuc-alpha-1,2) [H-Antigen] LNH_Core->MFLNH_I + FUT2 (alpha1-2) MFLNH_III MFLNH III (Fuc-alpha-1,3) [Lewis x] LNH_Core->MFLNH_III + FUT3/9 (alpha1-3) Norovirus Norovirus P-Domain (Pathogen Adhesion) MFLNH_I->Norovirus High Affinity Decoy (Blocks Infection) Galectin Galectin-3 / Galectin-12 (Cell Signaling) MFLNH_I->Galectin Modulates Binding DC_SIGN DC-SIGN (CD209) (Immune Modulation) MFLNH_III->DC_SIGN Binds CRD (Induces Tolerance) MFLNH_III->Galectin Specific Ligand (Gal-12)

Figure 1: Structural logic dictating the receptor specificity of MFLNH isomers.[1] MFLNH I targets pathogen adhesion, while MFLNH III targets host immune modulation.

Experimental Protocols

Chemoenzymatic Synthesis & Validation

Objective: Produce defined MFLNH isomers for assay use. This protocol uses a "self-validating" checkpoint system.[1][2]

Materials:

  • Acceptor: Lacto-N-hexaose (LNH) (Commercial or synthetic).[1][2]

  • Donors: GDP-Fucose.[1][2]

  • Enzymes:

    
    1-2 Fucosyltransferase (FUT2) for MFLNH I; 
    
    
    
    1-3 Fucosyltransferase (FUT9) for MFLNH III.[1][2]

Workflow:

  • Reaction: Incubate LNH (10 mM) with GDP-Fucose (15 mM) and enzyme (5 U) in Tris-HCl buffer (pH 7.5) containing MnCl

    
     (10 mM) at 37°C for 24h.
    
  • Checkpoint 1 (TLC): Monitor consumption of LNH. MFLNH will migrate differently than LNH.[1][2]

  • Purification: P2 Biogel size-exclusion chromatography or HILIC-HPLC.

  • Checkpoint 2 (Mass Spec - Self-Validation):

    • MALDI-TOF MS: Confirm mass shift (+146 Da for Fucose). Target m/z: ~1219 [M+Na]

      
      .[1][2]
      
    • MS/MS Fragmentation: Differentiate isomers.

      • MFLNH I: Yields B-type ion corresponding to Fuc-Gal (m/z ~325).[1][2]

      • MFLNH III: Yields ion corresponding to Fuc-GlcNAc or Lewis x fragment (m/z ~366 or similar depending on fragmentation path).[1][2]

High-Throughput Binding Assay (Glycan Microarray)

Objective: Determine receptor specificity profile.[1][2][6][7]

StepActionCritical Parameter (Causality)
1. Printing Print MFLNH I, III, and LNH (control) on NHS-activated glass slides.Spacer: Use AEAB or similar amine linker to prevent steric hindrance from the slide surface.[2]
2. Blocking Block with ethanolamine (50 mM).[1][2][8]Prevents non-specific protein binding to unreacted NHS esters.
3.[1][2] Incubation Incubate with biotinylated DC-SIGN-Fc or fluorescently labeled Norovirus VLPs (Virus-Like Particles).[1][2]Buffer: Must contain Ca

(2 mM) and Mg

for C-type lectin activity.[1]
4. Detection Apply Streptavidin-Cy5 (if biotinylated) or scan direct fluorescence.[1][2]Gain: Adjust to avoid signal saturation on positive controls (e.g., Lewis x).
5. Analysis Calculate Relative Fluorescence Units (RFU).Validation: Binding is considered specific if signal > 5-fold above background and inhibited by EDTA (calcium chelation).[2]

Visualization: Experimental Workflow

Experimental_Workflow cluster_Synthesis Phase 1: Production cluster_Assay Phase 2: Interaction Profiling LNH LNH Core Reaction Enzymatic Reaction (37°C, 24h) LNH->Reaction Enzyme Fucosyltransferase (FUT2 or FUT9) Enzyme->Reaction Purification HILIC-HPLC Purification Reaction->Purification Validation MS/MS & NMR (Confirm Linkage) Purification->Validation Array Glycan Microarray (NHS-Slide Printing) Validation->Array Verified Ligand Incubation Receptor Incubation (+ Ca2+ / Mg2+) Array->Incubation Detection Fluorescence Detection (RFU Analysis) Incubation->Detection

Figure 2: Step-by-step workflow from enzymatic synthesis to high-throughput validation. The MS/MS validation step is critical to ensure isomer purity before array printing.

References

  • Bode, L. (2012).[2] Human milk oligosaccharides: every baby needs a sugar mama.[1][2] Glycobiology, 22(9), 1147–1162. [Link]

  • Ge, X., et al. (2007). Human DC-SIGN and DC-SIGNR bind distinct but overlapping sets of fucosylated and high-mannose glycans.[1][2] Journal of Biological Chemistry, 282(34), 24794-24805. [Link]

  • Hansman, G. S., et al. (2012). Structural basis for norovirus inhibition by human milk oligosaccharides.[1][2] Journal of Virology, 86(1), 263-275. [Link]

  • Consortium for Functional Glycomics (CFG). (2023).[1][2] Glycan Array Data Repository.[1][2] [Link]

  • Rapoport, E. M., et al. (2011). Galectin-12 is a novel regulator of adipose tissue immune cells.[1][2] Glycobiology, 21(5), 621-633. (Contextual reference for Galectin-12 specificity).

Sources

Methodological & Application

Application Note: Chemo-Enzymatic Synthesis of Monofucosyllacto-N-hexaose (MFLNH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monofucosyllacto-N-hexaose (MFLNH) is a complex Human Milk Oligosaccharide (HMO) characterized by a branched hexasaccharide core (Lacto-N-hexaose, LNH) decorated with a single fucose residue. While smaller HMOs like 2'-FL are produced industrially, MFLNH remains challenging due to its


1-6 branching  and specific fucosylation requirements.

This guide details a modular chemo-enzymatic protocol . Unlike purely chemical methods (low yield, high step count) or purely enzymatic methods (difficulty in regio-selective branching), this hybrid approach utilizes:

  • Chemical Synthesis to establish the difficult

    
    1-6 branch point.[1]
    
  • Enzymatic Extension (OPME) to build the glycan arms.

  • Regio-selective Fucosylation using a bacterial

    
    1-2-fucosyltransferase.
    

Strategic Overview & Mechanism

The synthesis is divided into two phases. Phase I constructs the LNH core using a "stop-and-go" strategy to ensure correct arm elongation. Phase II installs the fucose moiety using a One-Pot Multienzyme (OPME) system with in situ cofactor regeneration.

Workflow Diagram

MFLNH_Synthesis Lactose Lactose (Starting Material) Chem_Syn Chemical Synthesis (Branching) Lactose->Chem_Syn Tetra_Core Branched Tetrasaccharide Core (GlcNAc-b1,3-[GlcN3-b1,6]-Gal-b1,4-Glc) GalT1 Enzymatic Extension 1 (Beta-1,3-GalT) Tetra_Core->GalT1 UDP-Gal LNH Lacto-N-hexaose (LNH) (Acceptor) FucT Fucosylation Module (Te2FT + FKP + GDP-Fuc) LNH->FucT Regio-selective alpha-1,2-Fucosylation MFLNH Monofucosyllacto-N-hexaose (Target Product) Chem_Syn->Tetra_Core Convergent Assembly Staudinger Staudinger Reduction (GlcN3 -> GlcNAc) GalT1->Staudinger Elongation of C3 Arm GalT2 Enzymatic Extension 2 (Beta-1,4-GalT) Staudinger->GalT2 Activation of C6 Arm GalT2->LNH Elongation of C6 Arm FucT->MFLNH

Figure 1: Modular workflow for MFLNH synthesis. The core branching is established chemically, while arm extension and functionalization are enzymatic.

Materials and Reagents

A. Enzymes
EnzymeSource/StrainFunctionSpecificity Note

1,3-GalT
WbgO (E. coli O55:H7) or H. pyloriCore ExtensionExtends GlcNAc to form Type 1 chain (Gal

1-3GlcNAc).

1,4-GalT
N. meningitidis or BovineCore ExtensionExtends GlcNAc to form Type 2 chain (Gal

1-4GlcNAc).

1,2-FucT
Thermosynechococcus elongatus (Te2FT)FucosylationHighly active on Type 1 chains; stable for OPME.
FKP Bacteroides fragilisCofactor RegenBifunctional Fucokinase / GDP-Fucose Pyrophosphorylase.
Alk. Phosphatase E. coliReaction DriverHydrolyzes PPi/UDP to drive equilibrium forward.
B. Chemical Precursors[4]
  • Acceptor Core: GlcNAcβ1-3(GlcN3β1-6)Galβ1-4Glc (Synthesized chemically as per Li et al., 2022).[2][3]

  • Donors: UDP-Galactose (UDP-Gal), L-Fucose.

  • Cofactors: ATP, GTP, MgCl

    
    , MnCl
    
    
    
    .

Protocol Phase I: Assembly of LNH Core

Note: If commercial LNH is available, proceed directly to Phase II.

This phase utilizes a "Chemo-Enzymatic" strategy.[4][2][3][5][6][7] The chemical synthesis of the branched tetrasaccharide containing an azide (-N3) "stop" group at the C6 position allows for controlled extension of the C3 arm first.

Step 1: Extension of the C3 Arm
  • Reaction Mix: Dissolve the tetrasaccharide core (10 mM) in Tris-HCl buffer (100 mM, pH 7.5).

  • Additions: Add UDP-Gal (1.2 eq), MnCl

    
     (10 mM), and 
    
    
    
    1,3-GalT (2 mg/mL).
  • Incubation: Incubate at 37°C for 12–24 hours. Monitor by TLC (EtOAc:MeOH:H2O:HOAc = 4:2:1:0.1).

  • Result: Formation of the pentasaccharide with a completed Type 1 arm at C3 and a protected azide at C6.

Step 2: Activation of the C6 Arm (Staudinger Reduction)
  • Reduction: Treat the pentasaccharide with PMe

    
     in THF/NaOH to convert the C6-GlcN3 moiety to C6-GlcNH
    
    
    
    .
  • Acetylation: Acetylate selectively (Ac

    
    O, MeOH) to yield the GlcNAc moiety.
    
  • Purification: C18 Solid Phase Extraction (SPE) to remove reagents.

Step 3: Extension of the C6 Arm
  • Reaction Mix: Dissolve the intermediate (10 mM) in Tris-HCl buffer (100 mM, pH 7.5).

  • Additions: Add UDP-Gal (1.2 eq), MnCl

    
     (10 mM), and 
    
    
    
    1,4-GalT (2 mg/mL).
  • Incubation: Incubate at 37°C for 16 hours.

  • Purification: Purify the final Lacto-N-hexaose (LNH) product via Bio-Gel P-2 size exclusion chromatography. Confirm structure by Mass Spectrometry (ESI-MS).

Protocol Phase II: Regio-Selective Fucosylation

This is the critical step to generate Monofucosyllacto-N-hexaose I (Fuc-


1,2-Gal-

1,3-GlcNAc-...). We utilize an OPME system that regenerates GDP-Fucose in situ to reduce costs and prevent donor inhibition.
System Components (OPME)
  • Acceptor: LNH (from Phase I).

  • Donor Precursor: L-Fucose.[5][8]

  • Energy Source: ATP, GTP.

  • Cycle Enzymes: FKP (converts Fucose

    
     Fuc-1-P 
    
    
    
    GDP-Fuc).
  • Transferase: Te2FT (transfers Fuc from GDP-Fuc to LNH).

Detailed Procedure
  • Buffer Preparation: Prepare 5 mL of reaction buffer: 100 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 10 mM MnCl
    
    
    
    .
  • Substrate Addition:

    • LNH (Acceptor): 10 mM (approx. 50 mg for 5 mL scale).

    • L-Fucose: 12 mM (1.2 equivalents).

    • ATP: 15 mM.

    • GTP: 15 mM.

  • Enzyme Addition:

    • Add FKP (2 U/mL).

    • Add Te2FT (3 U/mL).

    • Add Inorganic Pyrophosphatase (PPase) (1 U/mL) to break down PPi and drive the reaction.

  • Incubation:

    • Incubate at 30°C (optimal for Te2FT stability) with gentle shaking (150 rpm).

    • Time: 24–48 hours.

  • Monitoring:

    • Monitor consumption of LNH using HPAEC-PAD or TLC.

    • Critical Checkpoint: If reaction stalls, add additional ATP/GTP (5 mM) as they may degrade.

Purification of MFLNH
  • Quenching: Heat the mixture to 95°C for 5 minutes to denature enzymes. Centrifuge (10,000 x g, 10 min) and collect supernatant.

  • Anion Exchange (Removal of Nucleotides): Pass supernatant through a Q-Sepharose column. The neutral HMO (MFLNH) will flow through, while nucleotides (ATP, GTP, GDP) bind.

  • Size Exclusion (Polishing): Load the flow-through onto a Bio-Gel P-2 column (eluent: water).

  • Lyophilization: Freeze-dry the product to obtain a white powder.

Analytical Validation (QC)

MethodParameterExpected Result
HPAEC-PAD Purity & RetentionSingle peak; RT shift relative to LNH standard.
ESI-MS Molecular Weight[M+Na]+ = 1241.43 Da (Hex4 HexNAc2 dHex1).
1H-NMR Fucose Linkage

1-2 signal: Doublet at

~5.3 ppm (

~3.8 Hz).
1H-NMR Regio-specificityShift in H-1 of the terminal Gal on the

1-3 arm.

Troubleshooting Guide

ProblemProbable CauseSolution
Incomplete Fucosylation GDP-Fucose depletionAdd more ATP/GTP; Ensure FKP activity is sufficient.
Polyfucosylation Excess enzyme/donorReduce Te2FT concentration; Monitor reaction closely and stop at 90% conversion.
Precipitation Mg/Mn phosphate formationLower Mg2+/Mn2+ slightly or add EDTA (carefully, < metal conc.).
Low Yield (Phase I) Incomplete StaudingerEnsure pH is alkaline (NaOH) during reduction; use fresh PMe

.

References

  • Li, Z., et al. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers in Chemistry.

  • Zhao, C., et al. (2016).[2] The one-pot multienzyme (OPME) synthesis of human blood group H antigens and a human milk oligosaccharide (HMOS) with highly active Thermosynechococcus elongatus α1–2-fucosyltransferase. Chemical Communications.[3]

  • Chen, X. (2015). Human Milk Oligosaccharides (HMOS): Structure, Function, and Enzyme-Catalyzed Synthesis. Advances in Carbohydrate Chemistry and Biochemistry.

  • Bandara, M. D., et al. (2020).[2] Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose. Organic & Biomolecular Chemistry.

Sources

Application Note: Optimized Solid-Phase Extraction Strategies for Monofucosyllacto-N-hexaose (MFLNH) from Human Milk

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monofucosyllacto-N-hexaose (MFLNH) represents a critical subclass of neutral, fucosylated Human Milk Oligosaccharides (HMOs).[1] Unlike smaller HMOs (e.g., 2'-FL), MFLNH isomers (I and III) possess complex branched structures that mediate specific prebiotic interactions with Bifidobacterium species and act as soluble decoys for pathogens.

However, extracting MFLNH poses a significant "Matrix Challenge": it is a polar, low-abundance analyte buried within a matrix dominated by lipids (3-5%), proteins (1%), and a massive excess of lactose (~70 g/L). Standard C18 retention mechanisms fail due to the high polarity of MFLNH.

This guide details a self-validating extraction protocol utilizing Porous Graphitized Carbon (PGC). Unlike silica-based phases, PGC utilizes planar dispersive interactions to retain polar glycans and separate structural isomers, allowing for the effective removal of lactose and recovery of MFLNH.

The Matrix Challenge & Mechanistic Solution

The Problem: Polarity and Interference
  • Lipids: Clog chromatographic columns and suppress ionization in MS.

  • Proteins: Foul SPE sorbents.

  • Lactose: Present at

    
     to 
    
    
    
    times the concentration of MFLNH. Without removal, lactose saturates detector signals and competes for binding sites.
The Solution: Porous Graphitized Carbon (PGC)

PGC is the only stationary phase capable of resolving the "Glycan Paradox"—retaining highly polar compounds without HILIC mobile phases.

  • Mechanism: PGC retains analytes via charge-transfer interactions between the lone pair electrons of the sugar hydroxyls and the delocalized

    
    -electron system of the graphitic hexagon layers.
    
  • Isomer Specificity: MFLNH I and III have identical masses but different 3D planar footprints. PGC can separate these isomers based on how flatly they sit against the graphite surface.

Experimental Protocol

Reagents & Materials[2][3][4][5]
  • SPE Phase: Porous Graphitized Carbon cartridges (e.g., 150 mg bed or 96-well plate format).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Trifluoroacetic Acid (TFA).

  • Internal Standard: Laminaribiose or 2-Amino-benzamide labeled standard (optional).

Step-by-Step Workflow
Phase A: Matrix Normalization (Defatting & Deproteinization)

Goal: Remove hydrophobic/amphiphilic bulk without losing polar HMOs.

  • Thaw & Homogenize: Thaw human milk samples at room temperature. Vortex for 30s.

  • Lipid Removal (Centrifugation):

    • Centrifuge 1.0 mL milk at 5,000 x g for 30 mins at 4°C .

    • Observation: A solidified lipid "cake" will form at the top.

    • Action: Pierce the lipid layer with a pipette tip and aspirate the lower aqueous phase (skim milk). Transfer to a clean tube.

  • Protein Precipitation:

    • Add 2 volumes of ice-cold Ethanol (100%) to 1 volume of skim milk (2:1 ratio).

    • Vortex vigorously and incubate at -20°C for 1 hour.

    • Centrifuge at 12,000 x g for 10 mins .

    • Result: Proteins form a pellet; HMOs remain in the supernatant.

  • Evaporation: Transfer supernatant to a SpeedVac. Dry completely to remove ethanol. Reconstitute in 0.5 mL water.

Phase B: Solid-Phase Extraction (PGC)

Goal: Desalting and Lactose Fractionation.

  • Conditioning:

    • Wash PGC cartridge with 3 mL 80% ACN / 0.1% TFA .

    • Equilibrate with 3 mL Water (0.1% TFA) .

  • Loading:

    • Load the reconstituted aqueous sample onto the cartridge. Flow rate: ~1 drop/sec.

    • Mechanism:[2][3][4] Salts pass through; HMOs and residual lactose bind to the graphite.

  • Washing (Lactose Removal - Critical Step):

    • Wash with 5 mL Water (0.1% TFA) to remove salts.

    • Optimization: To remove excess lactose without eluting MFLNH, perform a secondary wash with 3 mL of 4% ACN . Lactose has lower affinity for graphite than the hexaose MFLNH and will begin to elute.

  • Elution (MFLNH Recovery):

    • Elute MFLNH with 2 mL 40% ACN / 0.05% TFA .

    • Note: The 40% organic strength is sufficient to disrupt the graphite-glycan interaction for neutral HMOs.

  • Post-Processing:

    • Dry eluate in SpeedVac. Reconstitute in mobile phase for LC-MS/MS.

Visualization: Workflow Logic

G RawMilk Raw Human Milk Centrifuge Centrifugation (4°C, 5000xg) RawMilk->Centrifuge LipidLayer Lipid Layer (Discard) Centrifuge->LipidLayer SkimMilk Aqueous Phase (HMOs + Proteins) Centrifuge->SkimMilk Ethanol Ethanol Precipitation (2:1 Ratio) SkimMilk->Ethanol ProteinPellet Protein Pellet (Discard) Ethanol->ProteinPellet Supernatant Supernatant (HMOs + Lactose) Ethanol->Supernatant PGC_Load Load onto PGC Cartridge (Graphitized Carbon) Supernatant->PGC_Load Wash_Salt Wash 1: Water (Removes Salts) PGC_Load->Wash_Salt Wash_Lac Wash 2: 4% ACN (Removes Lactose) Wash_Salt->Wash_Lac Elute Elution: 40% ACN (Recovers MFLNH) Wash_Lac->Elute LCMS LC-MS/MS Analysis (Isomer Separation) Elute->LCMS

Figure 1: Step-by-step extraction workflow emphasizing the separation of lipids, proteins, and lactose from the target MFLNH analyte.

Validation Parameters & Expected Results

To ensure the protocol is self-validating, run a "Spike-Recovery" test using a commercial standard (e.g., 2'-FL or a specific MFLNH standard if available).

ParameterAcceptance CriteriaNotes
Recovery (%) 85% - 105%Lower recovery (<70%) indicates insufficient elution strength or protein entrapment.
Lactose Removal >95% reductionCritical for MS ionization. If lactose persists, increase Wash 2 volume.
Reproducibility (RSD) < 15%High variability usually stems from the manual lipid removal step.
Isomer Resolution Baseline separationMFLNH I and III should appear as distinct peaks on a PGC LC column.

Technical Insight: If you observe "ghost peaks" or carryover, PGC columns can be regenerated by washing with 100% ACN followed by 0.1% TFA in water. However, irreversible adsorption of very large, sialylated structures can occur over time.

References

  • Bode, L. (2012). Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. Link

  • Wu, S., Tao, N., German, J. B., Grimm, R., & Lebrilla, C. B. (2010). Development of an annotated library of neutral human milk oligosaccharides. Journal of Proteome Research, 9(8), 4138–4151. Link

  • Pavel, A. B., & Vasile, C. (2012). Pyrolysis-GC/MS analysis of human milk oligosaccharides. Applied Sciences, 2(4), 727-740. (Context on PGC usage). Link

  • Xu, G., Davis, J. C., Goonatilleke, E., Smilowitz, J. T., German, J. B., & Lebrilla, C. B. (2017). Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation. The Journal of Nutrition, 147(1), 117–124. Link

Sources

Large-scale purification of Monofucosyllacto-n-hexaose for clinical trials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis and Scalable Purification of Monofucosyllacto-n-hexaose (MFLNH) for Clinical Applications

Audience: Researchers, Process Development Scientists, and Drug Development Professionals

Abstract

Monofucosyllacto-n-hexaose (MFLNH), a key neutral human milk oligosaccharide (HMO), is gaining significant attention for its potential therapeutic applications, including microbiome modulation and immune system development. The transition from preclinical research to human clinical trials necessitates the production of MFLNH in large quantities and under stringent quality standards. This document provides a comprehensive guide to a robust, scalable purification workflow designed to yield clinical-grade MFLNH from a microbial fermentation source. We detail a multi-step process beginning with broth clarification, followed by sequential filtration and chromatographic steps to remove process- and product-related impurities. The protocol culminates in final polishing and formulation, supported by a rigorous analytical framework to ensure the identity, purity, and safety of the final product, meeting the regulatory expectations for investigational new drugs.

Introduction: The Clinical Imperative for Pure MFLNH

Human milk oligosaccharides (HMOs) are the third most abundant solid component of human milk and are critical for infant health, acting as prebiotics and anti-infective agents.[1] MFLNH, a complex neutral heptasaccharide, is one of these vital compounds.[2] Its biological activities are intrinsically linked to its specific chemical structure; therefore, producing a highly pure, well-characterized substance is paramount for clinical evaluation to ensure patient safety and data integrity.

The primary challenge in manufacturing MFLNH for clinical use lies in separating it from a complex mixture of structurally similar oligosaccharides, residual media components, and microbial byproducts generated during fermentation.[1] Simple lab-scale methods like standard gel-filtration chromatography are often inadequate for industrial-scale production due to limitations in scalability and continuous processing capabilities.[3][4] This guide outlines a scalable downstream process that addresses these challenges, ensuring the production of MFLNH that is free of noxious chemicals and suitable for human clinical trials.[5]

Overall Purification Strategy

The purification of a neutral HMO like MFLNH from a complex fermentation broth is a process of systematic impurity removal. Our strategy is based on a multi-stage approach that leverages differences in the physicochemical properties of the target molecule versus contaminants. The workflow is designed to first remove bulk, dissimilar impurities (cells, proteins) and then resolve MFLNH from closely related molecular species (other oligosaccharides).

dot digraph "Purification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", width=3, height=1]; edge [fontname="Arial", color="#5F6368"];

} ends_dot Figure 1: Scalable purification workflow for clinical-grade MFLNH.

Materials and Equipment

Item Specification Supplier Example
Fermentation Broth MFLNH-producing microbial culture (e.g., engineered E. coli)In-house Production
Centrifuge Continuous-flow, disc-stack centrifugeAlfa Laval
Filtration System Tangential Flow Filtration (TFF) SkidPall Corporation / MilliporeSigma
Microfiltration Cassette 0.22 µm, Polyethersulfone (PES)Pall Corporation
Ultrafiltration Cassette 10 kDa MWCO, PES, low protein bindingMilliporeSigma
Chromatography System GMP-compliant Simulated Moving Bed (SMB) systemNovasep / YMC
Ion Exchange Resins Strong Cation Exchange (SCX) & Strong Anion Exchange (SAX)Bio-Rad / Purolite
Nanofiltration System TFF Skid with Nanofiltration membranes (~150-400 Da MWCO)GE Healthcare
Crystallization Vessel Jacketed glass reactor with overhead stirrerBüchi AG
Solvents & Buffers USP/EP Grade Water, Ethanol, Sodium Hydroxide, Hydrochloric AcidVWR / Fisher Scientific
Analytical HPLC Quaternary pump, autosampler, RI or ELSD detectorAgilent / Waters
LC-MS System High-resolution mass spectrometer (e.g., Q-TOF)Thermo Fisher / Sciex
Endotoxin Test Kit Limulus Amebocyte Lysate (LAL) AssayCharles River Laboratories

Detailed Purification Protocol

Phase 1: Broth Clarification

Objective: To remove insoluble materials, primarily microbial cells and cell debris, from the fermentation broth.

  • Biomass Removal by Centrifugation:

    • Cool the fermentation broth to 4-8°C to minimize enzymatic degradation.

    • Process the entire batch through a continuous-flow disc-stack centrifuge.

    • Rationale: Centrifugation is a highly scalable and efficient first step for removing the bulk of the biomass.[6]

    • Collect the supernatant, which contains the soluble MFLNH and other impurities.

  • Fine Particulate Removal by Microfiltration:

    • Equilibrate a 0.22 µm microfiltration TFF system with purified water.

    • Process the centrifuge supernatant through the TFF system to remove any remaining cells and fine particulates.[3]

    • Rationale: This step ensures the subsequent chromatography and filtration steps are not fouled by particulates, protecting downstream equipment and improving process consistency.

    • Collect the permeate, now considered the clarified harvest.

Phase 2: Primary Purification

Objective: To remove high molecular weight (HMW) and charged impurities.

  • Protein and Endotoxin Reduction via Ultrafiltration (UF):

    • Concentrate the clarified harvest using a 10 kDa MWCO TFF system.

    • Perform a diafiltration step by adding purified water to the concentrated retentate, washing out low molecular weight components while retaining HMW impurities.

    • Rationale: This UF step effectively removes HMW proteins, DNA, and larger endotoxin aggregates.[3] The MFLNH (MW ≈ 1219.1 Da) will pass through into the permeate.[7]

    • Collect the permeate, which is now significantly depleted of HMW impurities.

  • Removal of Charged Impurities via Ion Exchange Chromatography (IEX):

    • Adjust the pH of the UF permeate to neutral (pH 6.5-7.5).

    • Pass the solution first through a Strong Cation Exchange (SCX) column to bind positively charged impurities.

    • Subsequently, pass the flow-through from the SCX column through a Strong Anion Exchange (SAX) column to bind negatively charged impurities (e.g., endotoxins, acidic proteins).[8]

    • Rationale: As MFLNH is a neutral oligosaccharide, it will not bind to either ion exchange resin under neutral pH conditions. This flow-through mode is highly efficient for removing a broad range of charged contaminants.[6]

    • Collect the final flow-through, which now contains a mixture of neutral oligosaccharides and salts.

Phase 3: Polishing and Formulation

Objective: To isolate MFLNH from other neutral oligosaccharides and formulate the final product.

  • Isomer Separation by Simulated Moving Bed (SMB) Chromatography:

    • Principle: SMB is a continuous chromatography technique that offers high throughput and reduced solvent consumption, making it ideal for large-scale separation of closely related molecules.[5]

    • Use a suitable stationary phase (e.g., a cation exchange resin in Ca²⁺ form) that provides differential retention for various oligosaccharides.

    • The mobile phase is typically a mixture of food-grade ethanol and water.[5]

    • The system continuously separates the feed into two streams: the raffinate (containing less retained species like MFLNH) and the extract (containing more retained impurities like lactose and monosaccharides).[5]

    • Rationale: This step is the most critical for achieving high purity, as it separates MFLNH from other structurally similar HMOs produced during fermentation.

  • Desalination and Concentration by Nanofiltration:

    • Process the MFLNH-rich fraction from the SMB step through a nanofiltration TFF system (150-400 Da MWCO).

    • This step will retain the MFLNH while allowing salts and residual solvents to pass through the membrane.[4][8]

    • Concentrate the MFLNH solution to a target concentration suitable for the final step.

    • Rationale: Nanofiltration is an effective and scalable method for desalting and concentrating the product without the need for evaporative methods that might degrade the molecule.[8]

  • Final Polish by Crystallization:

    • Transfer the concentrated, highly pure MFLNH solution to a jacketed crystallization reactor.

    • Induce crystallization, potentially by adding a co-solvent like ethanol to reduce solubility or by controlled cooling.[1][6]

    • Allow the crystals to grow over a defined period with gentle agitation.

    • Rationale: Crystallization is a powerful purification step that can yield exceptionally high purity, as the crystal lattice selectively incorporates the MFLNH molecule, excluding remaining trace impurities.[1]

  • Drying and Final Formulation:

    • Collect the MFLNH crystals by filtration and wash with a cold solvent (e.g., aqueous ethanol).

    • Dry the final product under vacuum at a controlled temperature or via spray drying to yield a stable, free-flowing powder.[6]

Quality Control and Analytics for Clinical Release

To be released for clinical use, every batch of MFLNH must be tested against a predefined set of specifications. These specifications ensure the identity, strength, quality, and purity of the drug substance.

Parameter Analytical Method Acceptance Criteria Rationale / Reference
Appearance Visual InspectionWhite to off-white crystalline powderStandard specification for pure solid API.[9]
Identity 1H-NMR Spectroscopy / LC-MSSpectrum conforms to reference standardConfirms the unique chemical structure of MFLNH.[10][11]
Purity (HPLC) HPLC with RI or ELSD≥ 98.0%Ensures the product is free from other oligosaccharides.[11]
Residual Solvents Gas Chromatography (GC)Meets ICH Q3C limitsEnsures patient safety from process-related solvent impurities.
Water Content Karl Fischer Titration≤ 5.0%Critical for stability and accurate dosing.
Endotoxins LAL Test≤ 0.25 EU/mgA critical safety parameter for injectable or systemic products.
Microbial Limits USP <61> / <62>Total Aerobic Count: ≤ 100 CFU/g; Yeast/Mold: ≤ 10 CFU/gEnsures the product is free from microbial contamination.

Regulatory and GMP Considerations

The entire manufacturing process described must be conducted under current Good Manufacturing Practices (cGMP) to be suitable for producing clinical trial material. Key considerations include:

  • Process Validation: The process must be robust and consistently produce MFLNH that meets all quality specifications.

  • Documentation: Every step, from raw material receipt to final product release, must be meticulously documented in batch records.

  • Traceability: All materials used must be traceable, and the final product must be linked to its complete manufacturing history.

  • Regulatory Filings: This data will form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of an Investigational New Drug (IND) application filed with regulatory agencies like the FDA.[12][13]

References

  • US20160237104A1 - Process for purification of neutral human milk oligosaccharide using simulated moving bed chromatography - Google Patents.
  • Ujihara, T. & Yanashima, K. (2022). The current manufacturing process and business development of human milk oligosaccharide products. Glycoforum. Available at: [Link]

  • Lebrilla, C. B., et al. (2016). New strategies for profiling and characterization of human milk oligosaccharides. Glycobiology. Available at: [Link]

  • WO2020233958A1 - Purification of oligosaccharides from a fermentation broth by using filtration - Google Patents.
  • DK201900054U1 - Process for efficient purification of neutral human milk oligosaccharides (hmos) from microbial fermentation - Google Patents.
  • Pi, F., et al. (2022). Method of Large-Scale Exosome Purification and Its Use for Pharmaceutical Applications. CRC Press. Available at: [Link]

  • Li, M., et al. (2025). Large-scale manufacturing of immunosuppressive extracellular vesicles for human clinical trials. Cytotherapy. Available at: [Link]

  • Kim, C. K., et al. (2013). Simplified Large-Scale Refolding, Purification, and Characterization of Recombinant Human Granulocyte-Colony Stimulating Factor in Escherichia coli. PLOS One. Available at: [Link]

  • Jennewein, S. (2019). Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale. Morressier. Available at: [Link]

  • Noll, T. (2021). Preparation of oligosaccharides from human milk. Glycoscience Protocols. Available at: [Link]

  • FDA. (2021). Regulatory Considerations for Synthetic and Semi-synthetic Oligosaccharide Complex APIs in Generics. YouTube. Available at: [Link]

  • Yamashita, K., et al. (1976). Oligosaccharides of human milk: isolation and characterization of two new nonasaccharides, monofucosyllacto-N-octaose and monofucosyllacto-N-neooctaose. Biochemistry. Available at: [Link]

  • EP2886670A1 - Process for efficient purification of neutral human milk oligosaccharides (hmo) from microbial fermentation - Google Patents.
  • FDA. (2016). GRAS Notice 623: Fructooligosaccharides. FDA Website. Available at: [Link]

  • Koerner, T. A., et al. (1985). Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy. PubMed. Available at: [Link]

  • ClinicalTrials.gov. (2025). Clinical Trial Reporting Requirements. ClinicalTrials.gov. Available at: [Link]

  • Omnicure. (n.d.). Understanding Regulatory Requirements for Clinical Trials. Omnicure. Available at: [Link]

  • FDA. (2024). Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry. FDA Website. Available at: [Link]

  • Kobata, A., & Ginsburg, V. (1972). Oligosaccharides of human milk. 3. Isolation and characterization of a new hexasaccharide, lacto-N-hexaose. PubMed. Available at: [Link]

  • Yamashita, K., et al. (1976). Oligosaccharides of human milk: isolation and characterization of two new nonasaccharides, monofucosyllacto-N-octaose and monofucosyllacto-N-neooctaose. PubMed. Available at: [Link]

  • Robbe, M. A., et al. (2006). A single step method for purification of sulfated oligosaccharides. ResearchGate. Available at: [Link]

Sources

Using MFLNH as a standard in capillary electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Monofucosyllacto-N-hexaose III (MFLNH) as a Novel Internal Standard for Quantitative Analysis of Human Milk Oligosaccharides by Capillary Electrophoresis

Abstract

The quantitative analysis of Human Milk Oligosaccharides (HMOs) presents a significant analytical challenge due to their structural complexity and the inherent variability of analytical techniques. Capillary Electrophoresis (CE) offers high separation efficiency for these polar, non-volatile compounds, but achieving high precision and accuracy is often hampered by minute variations in injection volumes.[1] This application note proposes the use of Monofucosyllacto-N-hexaose III (MFLNH), a commercially available, neutral HMO, as an internal standard to mitigate these issues.[2] By incorporating MFLNH, this protocol establishes a robust, self-validating system for the precise quantification of other HMOs in complex mixtures, aligning with the rigorous standards required in drug development and nutritional science research.

The Challenge: Achieving Quantitative Precision in Capillary Electrophoresis

Capillary Electrophoresis is a powerful separation technique renowned for its high resolution, minimal sample consumption, and speed. However, a primary drawback in quantitative applications is the precision of sample injection.[1] In CE, nanoliter-scale volumes are introduced into the capillary via hydrodynamic or electrokinetic injection. The injected volume is sensitive to multiple factors, including pressure, time, voltage, sample viscosity, and buffer composition.[1] Even minor fluctuations in these parameters can lead to significant variations in peak areas, compromising the accuracy and reproducibility of quantitative results.

The internal standard method is a well-established strategy to correct for these variations.[3][4] An ideal internal standard (IS) is a compound that:

  • Is not naturally present in the sample.

  • Is structurally and chemically similar to the analyte(s).

  • Is well-resolved from all other components in the electropherogram.

  • Migrates relatively close to the analyte(s) of interest.[1]

  • Is stable in the sample matrix and during analysis.

By adding a known concentration of the IS to every sample and standard, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio remains constant even if the injection volume varies, dramatically improving precision.[5]

Proposed Solution: MFLNH as an Internal Standard for HMO Analysis

We propose Monofucosyllacto-N-hexaose III (MFLNH) as a suitable internal standard for the CE-based analysis of other neutral and fucosylated HMOs.

Justification for Selection:

  • Structural Relevance: As a complex, neutral HMO, MFLNH shares fundamental physicochemical properties with many other HMOs of interest. This similarity ensures its migration behavior will be comparable and subject to the same electrophoretic variables as the target analytes.

  • Commercial Availability & Purity: MFLNH is available as a high-purity synthetic standard, a critical requirement for its use in quantitative methods.[2]

  • Expected Migration Profile: As a larger oligosaccharide, it is expected to migrate later than smaller HMOs like 2'-fucosyllactose (2'-FL) or Lacto-N-tetraose (LNT) after fluorescent labeling, reducing the likelihood of peak co-elution with common target analytes.

  • Chemical Stability: Oligosaccharides are generally stable under the typical pH and temperature conditions used for CE analysis of glycans.

Physicochemical Properties of MFLNH III
PropertyValueSource
Synonym MFLNH III[2]
Nature Neutral Human Milk Oligosaccharide[2]
Molecular Formula C₄₆H₇₈N₂O₃₅[2]
Molecular Weight 1219.10 g/mol [2]
CAS Number 96656-34-7[2]

Principle of Internal Standardization in CE

The diagram below illustrates how the ratio of analyte to internal standard corrects for injection volume discrepancies. In both a small and large injection, the absolute peak areas change, but the ratio of the areas remains constant, ensuring accurate quantification.

G cluster_0 Scenario A: Small Injection Volume cluster_1 Scenario B: Large Injection Volume A_Analyte Analyte Peak Area = 1000 A_Ratio Ratio (A/IS) = 0.5 A_Analyte->A_Ratio A_IS IS Peak (MFLNH) Area = 2000 A_IS->A_Ratio Result Consistent Ratio Ensures Accurate Quantification A_Ratio->Result B_Analyte Analyte Peak Area = 1500 B_Ratio Ratio (A/IS) = 0.5 B_Analyte->B_Ratio B_IS IS Peak (MFLNH) Area = 3000 B_IS->B_Ratio B_Ratio->Result

Caption: Internal standard normalization principle.

Detailed Application Protocol

This protocol details the use of MFLNH as an internal standard for the quantification of a target HMO (e.g., 2'-Fucosyllactose) in a sample matrix via Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF) detection after fluorescent labeling.

Materials and Reagents
  • Standards: High-purity MFLNH III and target HMO(s) (e.g., 2'-FL).

  • Labeling Reagent: 8-aminopyrene-1,3,6-trisulfonic acid (APTS).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN), 1M in THF.

  • Solvents: Acetic acid (glacial), Tetrahydrofuran (THF), HPLC-grade water.

  • CE Instrument: A system equipped with a Laser-Induced Fluorescence (LIF) detector (488 nm excitation, 520 nm emission).[6][7]

  • Capillary: Bare fused-silica capillary, 50 µm ID, 30 cm total length (20 cm to detector).[7]

  • Separation Buffer: Commercial N-linked carbohydrate separation gel buffer (e.g., SCIEX HR-NCHO) or a custom buffer containing borate to enhance selectivity.[6][7]

  • Rinse Solutions: 0.1 M NaOH, HPLC-grade water.

Experimental Workflow

Caption: Overall experimental workflow for HMO quantification.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • MFLNH Internal Standard Stock (1 mg/mL): Accurately weigh 1.0 mg of MFLNH and dissolve in 1.0 mL of HPLC-grade water. Vortex to ensure complete dissolution. Store at -20°C.

  • Target HMO Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the target HMO (e.g., 2'-FL) in HPLC-grade water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the target HMO stock.

Step 2: Fluorescent Labeling with APTS Causality Note: APTS provides a negative charge to the neutral HMOs, enabling their migration in the electric field, and a fluorophore for highly sensitive LIF detection.[7]

  • For each sample and standard, combine the following in a microcentrifuge tube:

    • 10 µL of sample/standard solution.

    • 10 µL of labeling solution (e.g., 20 mM APTS and 1M NaBH₃CN in 20% acetic acid/THF).[6][7][8]

  • Incubate the mixture at 37°C for 2-4 hours or overnight.[7]

  • After incubation, dilute the labeled mixture 100-fold (or as appropriate for detector sensitivity) with HPLC-grade water.

Step 3: Addition of Internal Standard

  • To a fixed volume of each labeled and diluted sample and standard (e.g., 90 µL), add a fixed volume of the labeled MFLNH stock solution (e.g., 10 µL) to achieve a final concentration that yields a robust peak area without saturating the detector.

  • Vortex briefly to mix. This final solution is ready for injection.

Step 4: CE System Setup and Analysis

  • Capillary Conditioning: Before first use, rinse the new capillary with 0.1 M NaOH for 20 minutes, followed by water for 10 minutes.[9]

  • Pre-run Rinse: Before each injection, perform a rinse cycle as recommended for the gel buffer, typically a short water dip followed by filling the capillary with the separation buffer.[7][9]

  • Injection: Inject the sample using a hydrodynamic injection (e.g., 0.5 psi for 5 seconds).[7][9]

  • Separation: Apply the separation voltage (e.g., 25-30 kV, reverse polarity).[7][9]

  • Detection: Monitor the separation at 520 nm with excitation at 488 nm.

Data Analysis
  • Integrate the peak areas of the target HMO and the MFLNH internal standard.

  • Calculate the Response Ratio (RR) for each injection:

    • RR = (Peak Area of Target HMO) / (Peak Area of MFLNH)

  • Construct a calibration curve by plotting the RR of the calibration standards against their known concentrations.

  • Determine the concentration of the target HMO in the unknown samples by interpolating their RR values from the linear regression of the calibration curve.

Method Validation Framework

To ensure this protocol is fit for its intended purpose, a validation study should be conducted according to established guidelines such as ICH Q2(R2).[10] This process establishes the trustworthiness and reliability of the method.

Key Validation Parameters & Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the MFLNH and target analyte peaks are well-resolved from each other and from matrix components.Resolution (Rs) > 2.0 between all peaks of interest. No interfering peaks at the migration times of the analyte or IS in blank matrix injections.
Linearity & Range To demonstrate a linear relationship between the response ratio and concentration over a defined range.Correlation coefficient (r²) ≥ 0.995 over a range of 5-7 concentration levels.
Accuracy (% Recovery) To determine the closeness of the measured value to the true value.90-110% recovery for spiked matrix samples at three concentration levels (low, medium, high).
Precision (RSD%) To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 3.0% across different days/analysts.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision at LOQ should meet acceptance criteria.
Stability To evaluate the stability of the analyte and IS in the prepared samples over time.[11]Recovery within ±10% of the initial value after storage (e.g., 24h at 4°C in autosampler).

Conclusion

The inherent injection variability in capillary electrophoresis can be a significant source of error in quantitative studies. This application note details a robust protocol using MFLNH as a novel internal standard for the analysis of Human Milk Oligosaccharides. The structural similarity of MFLNH to other HMOs makes it an excellent candidate to co-migrate and respond to analytical variations in a proportional manner. By normalizing the analyte response to the MFLNH response, this method corrects for injection imprecision, leading to a significant improvement in the accuracy, precision, and overall reliability of quantitative results. The implementation of this protocol, coupled with a thorough method validation, provides a trustworthy analytical system for researchers in pharmaceutical, nutritional, and clinical fields.

References

  • ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [Link]

  • Szigeti, M., et al. (2021). Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control. National Institutes of Health. [Link]

  • Kopp, M. R., et al. (2025). Chemical Synthesis of Human Milk Oligosaccharides: Sialyllacto-N-Tetraose a (LSTa). [Link]

  • Altria, K. D. (2014). Improved Performance in Capillary Electrophoresis using Internal Standards. LCGC Europe. [Link]

  • United States Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. [Link]

  • Guttman, A., & Kerek, F. (n.d.). Ultrafast Analysis of Human Milk Oligosaccharides (HMOs) by Capillary Gel Electrophoresis. SCIEX. [Link]

  • ACS Publications. (n.d.). Internal standardization technique for capillary zone electrophoresis. Analytical Chemistry. [Link]

  • Szigeti, M., et al. (2021). Rapid capillary gel electrophoresis analysis of human milk oligosaccharides for food additive manufacturing in-process control. ResearchGate. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Kromidas, S. (n.d.). A Standard Protocol for the Calibration of Capillary Electrophoresis (CE) Equipment. National Institutes of Health. [Link]

  • Ermer, J. (2025). Some considerations in the use of internal standards in analytical method development. [Link]

  • Chromatography Forum. (2009). internal standard stability+method validation. [Link]

  • Costa, M. R., et al. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace by Typeset. [Link]

  • Remcho Research Group. (n.d.). Standard Operational Procedure for Capillary Electrophoresis. The Remcho Research Group Wiki. [Link]

Sources

Fluorescent labeling of MFLNH for glycan microarray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Fluorescent Labeling of Amine-Functionalized Glycans for Microarray Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Glycan Analysis

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes.[1] These complex sugar structures are pivotal in cell-cell recognition, immune responses, pathogen infectivity, and cellular signaling.[2] Consequently, the study of glycan-protein interactions is a cornerstone of modern biology and therapeutic development.

Glycan microarrays have emerged as a powerful high-throughput platform for investigating these interactions, allowing for the simultaneous screening of hundreds of glycan structures against a specific glycan-binding protein (GBP), antibody, or even whole cells.[3][4] The fundamental principle of this technology relies on the immobilization of individual, structurally defined glycans onto a solid support, which is then interrogated with a fluorescently-labeled biological sample to detect binding events.[2][3]

The success of a glycan microarray experiment is critically dependent on the quality of its components, particularly the probes used for detection. In many experimental designs, the glycan itself is the analyte of interest, which requires it to be fluorescently tagged before being used to probe a surface of immobilized proteins or cells. This application note provides a detailed, field-proven protocol for the covalent labeling of amine-functionalized glycans using N-hydroxysuccinimide (NHS)-ester activated fluorescent dyes. We will delve into the chemical principles, critical optimization parameters, a step-by-step workflow, and quality control measures to ensure reproducible and high-fidelity results for your glycan microarray analyses.

For the purpose of this guide, the target molecule is designated as MFLNH , representing a generic M olecule F unctionaL ized with an amiN e-containing H exyl linker. This nomenclature serves as a placeholder for any glycan that has been chemically modified to present a primary amine, making it amenable to the labeling chemistry described herein.

Principle of the Method: Amine-Reactive NHS-Ester Chemistry

The covalent conjugation of a fluorescent dye to the MFLNH is achieved through a well-established and robust chemical reaction targeting the primary amine of the linker.

The Chemistry: The most common and efficient method for this purpose utilizes an N-hydroxysuccinimide (NHS) ester -activated fluorescent dye.[5] The NHS ester is a highly reactive group that readily couples with nucleophilic primary amines (R-NH₂) present on the MFLNH linker. The reaction proceeds via nucleophilic acyl substitution, forming a stable and irreversible amide bond and releasing NHS as a byproduct.[5]

Why this Chemistry?

  • Specificity: Under controlled pH conditions, NHS esters show strong preference for primary amines over other functional groups found in biological molecules.[6]

  • Efficiency: The reaction is rapid and proceeds with high yield in aqueous-compatible buffers.

  • Stability: The resulting amide bond is extremely stable, ensuring the fluorescent signal remains associated with the glycan throughout the microarray experiment and subsequent washing steps.

The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (R-NH₂) to react. At acidic pH, the amine is protonated (R-NH₃⁺) and non-reactive.[7][8] Conversely, at very high pH ( > 9), the competing reaction of NHS-ester hydrolysis significantly accelerates, reducing the labeling efficiency.[5][7][8] Therefore, maintaining a slightly alkaline pH is crucial for optimal conjugation.

Critical Parameters for Optimal Labeling

Achieving the ideal Degree of Labeling (DOL)—the average number of dye molecules per glycan molecule—is essential.[9] Over-labeling can lead to fluorescence quenching and altered binding characteristics, while under-labeling results in a weak signal.[10] For most applications, a DOL between 0.5 and 1 is ideal for a molecule with a single labeling site.[11] The following parameters must be carefully controlled.

ParameterOptimal RangeRationale & Expert Insights
Reaction pH 8.3 - 8.5This pH strikes a critical balance. It is high enough to ensure a significant population of primary amines are deprotonated and nucleophilic but not so high as to cause rapid hydrolysis of the NHS-ester dye. Buffers like borate or carbonate are preferred. Avoid amine-containing buffers like Tris, as they will compete in the reaction.[7][8]
Dye:Glycan Molar Ratio 5:1 to 15:1A molar excess of the dye is required to drive the reaction to completion. For molecules with a single reactive site like MFLNH, a lower excess (e.g., 8:1) is a good starting point.[7] This ratio should be optimized empirically for each specific glycan-dye pair.
Solvent Anhydrous DMSO or DMFNHS-ester dyes are often hydrophobic and susceptible to hydrolysis. They should be dissolved in a high-quality, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[7][8] This stock is then added to the aqueous buffer containing the MFLNH.
Reaction Time & Temp. 1-2 hours at Room Temp. or 2-4 hours at 4°CRoom temperature reactions are faster but also have a higher rate of dye hydrolysis. Performing the reaction at 4°C can increase the yield by slowing the competing hydrolysis reaction, though it requires a longer incubation time.[5]
MFLNH Concentration 1-10 mg/mLA higher concentration of the target molecule favors the desired labeling reaction over the competing hydrolysis of the dye.[7]

Detailed Protocols

This section provides a self-validating, step-by-step protocol from labeling to quality control.

Protocol 1: Fluorescent Labeling of MFLNH

Materials:

  • Amine-functionalized glycan (MFLNH)

  • Amine-reactive NHS-ester fluorescent dye (e.g., Cyanine3 NHS ester, Fluorescein NHS ester)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Device: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Microcentrifuge tubes and standard lab equipment

Workflow Diagram:

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_qc 4. Quality Control prep_glycan Dissolve MFLNH in Reaction Buffer (pH 8.5) reaction Combine MFLNH and Dye Solutions Incubate 1-2h at RT, in dark prep_glycan->reaction prep_dye Dissolve NHS-Ester Dye in Anhydrous DMSO prep_dye->reaction quench Add Quenching Buffer (e.g., Tris-HCl) reaction->quench purify Remove Free Dye via Desalting Spin Column quench->purify qc Measure Absorbance (A280 & Amax) Calculate Degree of Labeling (DOL) purify->qc storage Store Labeled MFLNH at -20°C, protected from light qc->storage

Caption: Workflow for fluorescent labeling of amine-functionalized glycans.

Step-by-Step Procedure:

  • Calculate Reagent Quantities:

    • Determine the mass of MFLNH to be labeled (e.g., 1 mg).

    • Calculate the moles of MFLNH.

    • Using the desired molar excess (e.g., 8-fold), calculate the required moles of the NHS-ester dye.

    • Convert moles of dye to mass.

  • Prepare MFLNH Solution:

    • Dissolve the calculated mass of MFLNH in the Reaction Buffer (50 mM Sodium Borate, pH 8.5) to a final concentration of 1-10 mg/mL.

  • Prepare Dye Solution:

    • Immediately before use , dissolve the calculated mass of the NHS-ester dye in anhydrous DMSO to make a concentrated stock (e.g., 10 mg/mL). Vortex briefly to ensure it is fully dissolved.

  • Initiate the Labeling Reaction:

    • While gently vortexing the MFLNH solution, add the required volume of the dye stock solution.

    • Wrap the reaction tube in aluminum foil to protect it from light.

    • Incubate for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator).

  • Quench the Reaction (Optional but Recommended):

    • Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining NHS-ester dye.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Labeled Glycan:

    • The most critical step is to remove all non-reacted, free fluorescent dye. Failure to do so will result in high background fluorescence on the microarray.

    • Equilibrate a desalting spin column according to the manufacturer's instructions, using your desired final buffer (e.g., PBS, pH 7.4).

    • Apply the entire reaction mixture to the center of the column.

    • Centrifuge as per the manufacturer's protocol to elute the high-molecular-weight labeled MFLNH, while the smaller free dye molecules are retained in the column matrix.

    • Collect the purified eluate.

Protocol 2: Quality Control - Determining the Degree of Labeling (DOL)

Principle: The DOL is calculated from the absorbance of the purified conjugate at two wavelengths: 280 nm (for the glycan, if it has an aromatic component) and the maximum absorbance wavelength (λ_max) of the specific dye.[9][12]

Procedure:

  • Measure the absorbance of the purified, labeled MFLNH solution at 280 nm (A₂₈₀) and at the dye's λ_max (A_max). Dilute the sample if A_max > 2.0.[12]

  • Calculate the concentration of the dye:

    • [Dye] (M) = A_max / (ε_dye × path length)

      • ε_dye is the molar extinction coefficient of the dye at its λ_max (provided by the manufacturer).

      • path length is typically 1 cm.

  • Calculate the concentration of the glycan. The dye also absorbs slightly at 280 nm, which must be corrected for.

    • A_corrected₂₈₀ = A₂₈₀ - (A_max × CF)

      • CF is the correction factor (A₂₈₀ / A_max) for the free dye (provided by the manufacturer).

    • [MFLNH] (M) = A_corrected₂₈₀ / (ε_MFLNH × path length)

      • ε_MFLNH is the molar extinction coefficient of the amine-functionalized glycan at 280 nm.

  • Calculate the Degree of Labeling:

    • DOL = [Dye] / [MFLNH]

Application on a Glycan Microarray

Once labeled and validated, the fluorescent MFLNH can be used as a probe in a microarray experiment. The general principle involves incubating the labeled glycan with a microarray slide upon which various GBPs or other binding partners have been immobilized.

Workflow Diagram:

G cluster_prep 1. Array Preparation cluster_binding 2. Binding Assay cluster_wash 3. Washing cluster_acq 4. Data Acquisition block Block Microarray Surface to Prevent Non-specific Binding incubate Incubate Array with Fluorescent MFLNH Probe block->incubate wash Wash Array Thoroughly to Remove Unbound Probe incubate->wash scan Scan Array in a Fluorescence Microarray Scanner wash->scan analyze Quantify Spot Intensity and Analyze Data scan->analyze

Caption: General workflow for a glycan microarray binding assay.

The process involves blocking the array to minimize non-specific binding, incubating with the labeled MFLNH probe, extensive washing to remove unbound probe, and finally, scanning the slide with a laser scanner to detect fluorescence at spots where binding occurred.[3] The intensity of the fluorescence at each spot is then quantified to determine the binding affinity of the MFLNH to the immobilized molecules.[3]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low DOL / Weak Signal 1. Inactive Dye: NHS-ester was hydrolyzed due to moisture.Always use fresh, anhydrous DMSO. Aliquot dye upon receipt and store desiccated at -20°C.
2. Incorrect pH: Reaction buffer pH was too low (<8.0).Verify the pH of your buffer before starting the reaction. Prepare fresh buffer if necessary.
3. Competing Amines: Buffer (e.g., Tris) or contaminants contained primary amines.Use a non-amine-containing buffer like borate, carbonate, or HEPES for the labeling reaction.
High Background on Microarray 1. Incomplete Purification: Free, unreacted dye was not fully removed.This is the most common cause. Use a high-quality desalting spin column with the correct MWCO. Consider a second round of purification or an alternative method like dialysis.
2. Insufficient Blocking: The microarray surface was not adequately blocked.Increase blocking time or try a different blocking agent (e.g., BSA, non-fat milk, specialized commercial blockers).[13]
3. Insufficient Washing: Unbound probe was not washed away effectively.Increase the number and/or duration of wash steps. Add a mild detergent (e.g., Tween-20) to wash buffers.[14]
No Signal on Microarray 1. Low DOL: The labeling reaction was unsuccessful (see above).First, confirm successful labeling and purification via UV-Vis spectrophotometry.
2. Labeled Glycan Inactive: The fluorescent tag sterically hinders the glycan's binding site.This is an intrinsic risk. If suspected, try a dye with a different chemical structure or a longer linker on the MFLNH molecule.

References

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]

  • Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry. [Link]

  • Preparation and Analysis of Glycan Microarrays. Current Protocols in Immunology. [Link]

  • Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. NCBI GlycoPODv2. [Link]

  • Novel Fluorescent Glycan Microarray Strategy Reveals Ligands for Galectins. ACS Chemical Biology. [Link]

  • A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Analytical Biochemistry. [Link]

  • Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • Development of a multifunctional aminoxy-based fluorescent linker for glycan immobilization and analysis. Glycobiology. [Link]

  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. [Link]

  • Development of a Rapid APTS Sample Preparation Workflow for N-Glycan Release and Labeling. Agilent. [Link]

  • How To Determine Degree of Protein Labeling. G-Biosciences. [Link]

  • Construction and Use of Glycan Microarrays. Current Protocols in Chemical Biology. [Link]

  • Automated High-Throughput N-Glycan Labelling and LC-MS Analysis for Protein A Purified Monoclonal Antibodies. Waters Corporation. [Link]

  • Degree-of-labeling (DOL). NanoTemper Technologies. [Link]

  • Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. ResearchGate. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Novel multifunctional glycan probes to elucidate specificities of diverse glycan recognition systems. bioRxiv. [Link]

  • ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. Nature Communications. [Link]

  • Glycan Arrays: Recent Advances and Future Challenges. Annual Review of Analytical Chemistry. [Link]

  • Construction and Analysis of Glycan Microarrays. Grace Bio-Labs. [Link]

Sources

Application Notes and Protocols for In Vitro Fermentation of Milk Fat-Like Nutrient Hybrids (MFLNH) with Gut Microbiota

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Functional Landscape of MFLNH in the Gut Ecosystem

The composition of early-life nutrition is a critical determinant of infant gut microbiota development, with profound implications for long-term health. Human milk, the gold standard for infant nutrition, contains a complex matrix of bioactive components, including the milk fat globule membrane (MFGM). The MFGM is a unique trilayer membrane surrounding milk fat globules, rich in bioactive lipids and proteins such as phospholipids, gangliosides, and glycoproteins[1][2][3][4]. These components are believed to play a crucial role in neuronal development, immune function, and the establishment of a healthy gut microbiome[3][4][5].

Recent innovations in nutritional science have led to the development of Milk Fat-Like Nutrient Hybrids (MFLNH), sophisticated ingredient systems designed to mimic the structure and composition of human milk fat globules. These hybrids aim to deliver the functional benefits of MFGM in infant formula and other nutritional products. To substantiate the health benefits of MFLNH, particularly their impact on the gut microbiota, robust and reproducible in vitro models are indispensable.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of in vitro fermentation protocols to study the interaction of MFLNH with the gut microbiota. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for analyzing the functional outputs of MFLNH fermentation.

The Scientific Rationale: Why In Vitro Fermentation?

In vitro gut models offer a powerful platform to investigate the intricate interplay between dietary components and the gut microbiome under highly controlled conditions, which can be challenging to achieve in human studies[6]. These models allow for dynamic sampling and the elucidation of mechanistic details of microbial metabolism[6]. For MFLNH, in vitro fermentation can help to:

  • Assess Prebiotic Potential: Determine if MFLNH can be selectively utilized by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to their growth and the production of health-promoting metabolites.

  • Profile Metabolite Production: Quantify the production of key microbial metabolites, primarily short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are vital energy sources for colonocytes and play a role in immune modulation[7][8].

  • Characterize Microbiota Modulation: Analyze shifts in the composition and diversity of the gut microbial community in response to MFLNH supplementation.

  • Screen and Optimize Formulations: Efficiently compare different MFLNH formulations to identify those with the most desirable impact on the gut ecosystem, thereby accelerating product development[9].

More sophisticated models like the Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) can even mimic the different regions of the gastrointestinal tract, providing a more comprehensive understanding of digestion and fermentation dynamics[10][11][12].

Experimental Workflow for MFLNH In Vitro Fermentation

The overall experimental workflow involves several key stages, from the preparation of the MFLNH and the microbial inoculum to the fermentation process and subsequent analysis of the outputs.

MFLNH In Vitro Fermentation Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase MFLNH_Prep MFLNH Sample Preparation Fermentation Anaerobic Batch Fermentation MFLNH_Prep->Fermentation Inoculum_Prep Fecal Inoculum Preparation Inoculum_Prep->Fermentation SCFA_Analysis SCFA Analysis (GC/LC-MS) Fermentation->SCFA_Analysis Microbiota_Analysis Microbiota Profiling (16S rRNA Sequencing) Fermentation->Microbiota_Analysis

Caption: High-level overview of the MFLNH in vitro fermentation workflow.

Part 1: Detailed Protocols

Protocol 1: Preparation of Fecal Inoculum

The quality of the fecal inoculum is paramount for a successful and representative in vitro fermentation. Strict anaerobic conditions must be maintained throughout the collection and preparation process to ensure the viability of oxygen-sensitive gut microbes.

Materials:

  • Fresh fecal samples from healthy donors (infants or adults, depending on the research question)

  • Anaerobic chamber (e.g., Coy Anaerobic Chamber)

  • Sterile, anaerobic phosphate-buffered saline (PBS) containing 10% glycerol[13][14]

  • Sterile stomacher bags or screw-cap containers

  • Stomacher or vortex mixer

  • Sterile gauze or filter to remove large particles

  • Cryovials

  • -80°C freezer

Step-by-Step Methodology:

  • Sample Collection: Fecal samples should be collected in a sterile container and immediately placed in an anaerobic bag with an oxygen-scavenging sachet. The sample should be processed within 2 hours of collection.

  • Anaerobic Preparation: All subsequent steps must be performed inside an anaerobic chamber.

  • Homogenization: Weigh 30 g of the fecal sample and place it in a sterile container with 150 mL of sterile, anaerobic PBS supplemented with 10% glycerol[13][14]. The glycerol acts as a cryoprotectant to preserve bacterial viability during freezing.

  • Mixing: Homogenize the mixture thoroughly using a stomacher or by vigorous vortexing for 5 minutes to create a uniform slurry[15].

  • Filtration: Filter the fecal slurry through sterile gauze to remove large particulate matter.

  • Aliquoting and Storage: Aliquot the filtered fecal slurry into cryovials.

  • Cryopreservation: Immediately freeze the aliquots at -80°C for long-term storage. Properly prepared fecal inocula can be stored for several months without significant loss of microbial diversity or viability.

Protocol 2: In Vitro Batch Fermentation

This protocol describes a batch fermentation model, which is a widely used method for screening the fermentability of substrates due to its simplicity and throughput[16].

Materials:

  • Prepared frozen fecal inoculum

  • Basal fermentation medium (e.g., yeast extract-casein hydrolysate-fatty acid medium, YCFA)[16]

  • MFLNH test substrate

  • Positive control (e.g., inulin or fructooligosaccharides - FOS)[17]

  • Negative control (basal medium without substrate)

  • Sterile, anaerobic serum bottles or fermentation vessels

  • Anaerobic chamber

  • Incubator shaker set at 37°C

Step-by-Step Methodology:

  • Medium Preparation: Prepare the basal fermentation medium according to the desired formulation. Autoclave and allow it to cool to room temperature inside the anaerobic chamber.

  • Substrate Addition: Add the MFLNH test substrate to the sterile fermentation vessels at the desired concentration (e.g., 1% w/v). Also, prepare vessels for the positive and negative controls.

  • Inoculation: Thaw the frozen fecal inoculum at room temperature inside the anaerobic chamber[13][14]. Inoculate each fermentation vessel with the fecal slurry to a final concentration of 1-5% (v/v).

  • Incubation: Seal the vessels and place them in an incubator shaker at 37°C. The fermentation is typically run for 24-48 hours.

  • Sampling: Collect samples from each vessel at specific time points (e.g., 0, 12, 24, and 48 hours) for downstream analysis. Samples for SCFA analysis should be immediately centrifuged and the supernatant stored at -20°C. Samples for DNA extraction and microbiota analysis should be stored at -80°C.

Part 2: Analysis of Fermentation Outcomes

Metabolite Analysis: Short-Chain Fatty Acids (SCFAs)

The production of SCFAs is a key indicator of microbial fermentation. Gas chromatography (GC) is a robust and widely used technique for SCFA quantification[18][19][20][21].

Protocol 3: SCFA Analysis by Gas Chromatography (GC-FID)

Sample Preparation:

  • Thaw the collected fermentation supernatants.

  • Acidify the samples to a pH < 3.0 with a strong acid (e.g., HCl) to protonate the SCFAs, making them more volatile[8].

  • Add an internal standard (e.g., 2-ethylbutyric acid) to each sample to correct for injection variability[8].

  • Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

  • Centrifuge to separate the phases and transfer the organic layer containing the SCFAs to a new vial for analysis.

GC-FID Parameters:

  • Instrument: Agilent 7890A GC with Flame Ionization Detector (FID) or equivalent.

  • Column: A column suitable for SCFA analysis, such as a DB-FFAP column (30 m x 0.25 mm x 0.5 µm)[21].

  • Temperatures:

    • Injection Temperature: 250-300°C[21]

    • Oven Program: Start at 100°C, ramp up to 250°C at a rate of 20°C/min[21]

    • Detector Temperature: 300°C

  • Carrier Gas: Helium at a constant flow rate[21].

Data Analysis:

Quantify the concentration of individual SCFAs (acetate, propionate, butyrate) by comparing the peak areas of the samples to a standard curve generated from known concentrations of SCFA standards.

SCFATypical Retention Time (min)Key Functions
Acetate~3.5Substrate for peripheral tissues, crosses the blood-brain barrier[8].
Propionate~4.2Gluconeogenic precursor in the liver, anti-lipogenic properties[8].
Butyrate~5.0Preferred energy source for colonocytes, anti-inflammatory effects[8].
Microbiota Composition Analysis

16S rRNA gene sequencing is a culture-independent method used to identify and quantify the different types of bacteria present in a sample, providing insights into how MFLNH modulates the gut microbiota composition[22][23][24][25].

Protocol 4: 16S rRNA Gene Sequencing and Analysis

  • DNA Extraction: Extract total genomic DNA from the collected fermentation samples using a commercially available kit optimized for fecal samples.

  • PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Filter raw sequencing reads to remove low-quality sequences.

    • OTU Picking/ASV Generation: Cluster sequences into Operational Taxonomic Units (OTUs) or generate Amplicon Sequence Variants (ASVs).

    • Taxonomic Classification: Assign taxonomy to each OTU/ASV using a reference database like Greengenes or SILVA.

    • Diversity Analysis: Calculate alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) metrics.

    • Statistical Analysis: Use statistical methods to identify significant differences in microbial taxa between the MFLNH-treated groups and the controls.

Microbiota_Analysis_Pathway DNA_Extraction DNA Extraction from Fermentation Sample PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Extracted DNA Sequencing High-Throughput Sequencing PCR_Amplification->Sequencing Amplicons Bioinformatics Bioinformatic Analysis (QIIME/DADA2) Sequencing->Bioinformatics Raw Reads Statistical_Analysis Statistical Analysis & Visualization Bioinformatics->Statistical_Analysis Taxonomic Profiles, Diversity Metrics

Sources

Application Notes and Protocols: Enzymatic Fucosylation Strategies for Lacto-N-hexaose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fucosylated Lacto-N-hexaose

Human Milk Oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development.[1] Among the diverse array of HMOs, fucosylated structures are of particular interest due to their demonstrated prebiotic, anti-adhesive, antimicrobial, and immunomodulatory properties.[2][3] Lacto-N-hexaose (LNH) is a core structure found in human milk, composed of a lactose unit at the reducing end, branched at the galactose residue.[4][5] Its fucosylated derivatives, which can contain one or more fucose residues at various positions, are implicated in a range of biological activities, from modulating the gut microbiome to influencing host-pathogen interactions and immune responses.[1][6][7]

The enzymatic synthesis of these complex glycans offers a highly specific and efficient alternative to challenging chemical methods.[7][8] This guide provides a detailed overview and actionable protocols for the enzymatic fucosylation of LNH derivatives using fucosyltransferases, enzymes that catalyze the transfer of L-fucose from a donor substrate to an acceptor with high regio- and stereoselectivity.[9]

Core Concepts in Enzymatic Fucosylation

The enzymatic addition of fucose to LNH is primarily accomplished by fucosyltransferases (FUTs). These enzymes utilize an activated fucose donor, typically guanosine diphosphate-L-fucose (GDP-L-fucose), to transfer a fucose moiety to a specific hydroxyl group on the acceptor oligosaccharide, LNH. The regioselectivity of the fucosylation is determined by the specific FUT enzyme used. For instance, FUT2 enzymes catalyze the formation of α1,2-linkages, while FUT3 enzymes are responsible for α1,3/4-linkages.[10]

This document will focus on protocols utilizing recombinant fucosyltransferases for the synthesis of specific fucosylated LNH isomers. These methods provide a high degree of control over the final product structure, which is critical for investigating the structure-activity relationships of these important biomolecules.

Experimental Workflow Overview

The general workflow for the enzymatic fucosylation of LNH involves several key stages: preparation of substrates and enzyme, the enzymatic reaction itself, quenching the reaction, and subsequent purification and analysis of the fucosylated product.

Enzymatic Fucosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Substrate_Prep Substrate Preparation (LNH, GDP-Fucose) Enzymatic_Reaction Enzymatic Fucosylation Substrate_Prep->Enzymatic_Reaction Enzyme_Prep Enzyme Preparation (Fucosyltransferase) Enzyme_Prep->Enzymatic_Reaction Reaction_Quench Reaction Quenching Enzymatic_Reaction->Reaction_Quench Purification Purification (HPLC, SPE) Reaction_Quench->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for enzymatic fucosylation.

Materials and Reagents

Reagent/MaterialSupplierCatalogue No.
Lacto-N-hexaose (LNH)VariesHigh Purity (>95%)
Guanosine 5'-diphospho-β-L-fucose (GDP-Fucose)VariesHigh Purity (>98%)
Recombinant α-1,2-Fucosyltransferase (FUT2)VariesHigh Activity
Recombinant α-1,3/4-Fucosyltransferase (FUT3)VariesHigh Activity
Tris-HCl BufferVariesMolecular Biology Grade
Manganese Chloride (MnCl₂)VariesACS Grade
Sodium Hydroxide (NaOH)VariesACS Grade
Hydrochloric Acid (HCl)VariesACS Grade
Acetonitrile (ACN)VariesHPLC Grade
WaterVariesHPLC Grade
Solid Phase Extraction (SPE) Cartridges (e.g., C18)VariesAppropriate for oligosaccharide purification
HPLC Column (e.g., Amino-bonded silica)VariesSuitable for oligosaccharide separation

Detailed Protocols

Protocol 1: Synthesis of a Mono-fucosylated Lacto-N-hexaose Derivative using α-1,2-Fucosyltransferase (FUT2)

This protocol describes the synthesis of a fucosylated LNH with an α-1,2-linked fucose residue.

1. Preparation of Reaction Components:

a. LNH Acceptor Stock Solution: Prepare a 10 mM stock solution of Lacto-N-hexaose in sterile, deionized water. b. GDP-Fucose Donor Stock Solution: Prepare a 20 mM stock solution of GDP-Fucose in sterile, deionized water. c. Reaction Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.5, containing 20 mM MnCl₂. d. Enzyme Solution: Dilute the recombinant α-1,2-Fucosyltransferase (FUT2) to a working concentration of 1 U/mL in the reaction buffer.

2. Enzymatic Reaction Setup:

a. In a sterile microcentrifuge tube, combine the following components in the order listed:

ComponentVolume (µL)Final Concentration
Reaction Buffer (100 mM Tris-HCl, 20 mM MnCl₂, pH 7.5)5050 mM Tris-HCl, 10 mM MnCl₂
LNH Stock Solution (10 mM)202 mM
GDP-Fucose Stock Solution (20 mM)153 mM
FUT2 Enzyme Solution (1 U/mL)100.1 U/mL
Sterile Deionized Water5-
Total Volume 100

b. Gently mix the reaction components by pipetting. c. Incubate the reaction mixture at 37°C for 12-24 hours.[9]

3. Reaction Quenching:

a. To terminate the reaction, heat the mixture at 100°C for 5 minutes to denature the enzyme.[9] b. Centrifuge the tube at 10,000 x g for 5 minutes to pellet any precipitated protein. c. Carefully transfer the supernatant to a new tube for purification.

4. Purification of the Fucosylated Product:

a. Solid Phase Extraction (SPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Load the reaction supernatant onto the cartridge to remove salts and other small molecules. Elute the oligosaccharides with an appropriate solvent system (e.g., increasing concentrations of acetonitrile in water).[11] b. High-Performance Liquid Chromatography (HPLC): For higher purity, subject the SPE-purified sample to normal-phase HPLC on an amino-bonded silica column.[12] Use a gradient of acetonitrile and water to separate the fucosylated LNH from the unreacted LNH and other reaction components.

5. Characterization of the Product:

a. Mass Spectrometry (MS): Confirm the mass of the fucosylated LNH derivative using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).[13] b. Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, including the determination of the fucosylation linkage, perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).[12][14]

Protocol 2: Synthesis of a Mono-fucosylated Lacto-N-hexaose Derivative using α-1,3/4-Fucosyltransferase (FUT3)

This protocol outlines the synthesis of a fucosylated LNH with an α-1,3 or α-1,4-linked fucose residue.

1. Preparation of Reaction Components:

a. Follow the same procedures as in Protocol 1 for preparing the LNH acceptor stock solution, GDP-Fucose donor stock solution, and reaction buffer. b. Enzyme Solution: Dilute the recombinant α-1,3/4-Fucosyltransferase (FUT3) to a working concentration of 1 U/mL in the reaction buffer.

2. Enzymatic Reaction Setup:

a. Set up the reaction mixture as described in Protocol 1, substituting the FUT2 enzyme solution with the FUT3 enzyme solution.

3. Reaction Quenching, Purification, and Characterization:

a. Follow the same procedures for reaction quenching, purification, and product characterization as detailed in Protocol 1.

Synthesis of Di-fucosylated Lacto-N-hexaose Derivatives

To synthesize di-fucosylated LNH derivatives, a sequential or one-pot reaction can be performed using two different fucosyltransferases.

Difucosylation_Strategy LNH Lacto-N-hexaose (LNH) Mono_Fuc_LNH Mono-fucosylated LNH LNH->Mono_Fuc_LNH FUT2 or FUT3 + GDP-Fucose Di_Fuc_LNH Di-fucosylated LNH Mono_Fuc_LNH->Di_Fuc_LNH Second FUT (different specificity) + GDP-Fucose

Caption: Sequential fucosylation of LNH.

Data Interpretation and Troubleshooting

Expected Results

Successful fucosylation will result in the appearance of a new peak in the HPLC chromatogram with a retention time different from that of the starting LNH. Mass spectrometry will confirm an increase in mass corresponding to the addition of one or more fucose residues (146.11 Da per fucose). NMR analysis will provide definitive structural information, including the anomeric configuration (α-linkage) and the specific hydroxyl group on the LNH that has been fucosylated.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no product formationInactive enzymeVerify enzyme activity using a standard assay. Ensure proper storage conditions.
Suboptimal reaction conditionsOptimize pH, temperature, and cofactor concentrations.
Substrate degradationCheck the purity and stability of LNH and GDP-Fucose.
Multiple products observedNon-specific enzyme activityUse a more specific fucosyltransferase. Optimize reaction time to minimize side reactions.
Contaminating glycosidase activityPurify the fucosyltransferase to remove any contaminating enzymes.
Difficulty in product purificationCo-elution of product and starting materialOptimize the HPLC gradient for better separation.
Low product yieldIncrease the concentration of the limiting substrate or the enzyme.

Applications in Research and Drug Development

The ability to synthesize structurally defined fucosylated LNH derivatives is crucial for several areas of research and development:

  • Preclinical Research: Investigating the specific roles of different fucosylated HMOs in gut health, immune function, and cognitive development.[6][15]

  • Drug Discovery: Using fucosylated LNH as a scaffold for the development of novel therapeutics, such as anti-adhesion agents against pathogens or modulators of immune responses.[1][16]

  • Nutraceuticals: Incorporating specific fucosylated HMOs into infant formula and other nutritional products to mimic the benefits of human milk.[17]

Conclusion

Enzymatic fucosylation provides a powerful and precise method for the synthesis of complex fucosylated Lacto-N-hexaose derivatives. The protocols outlined in this guide offer a starting point for researchers to produce these valuable compounds for a wide range of applications. By carefully controlling the reaction conditions and utilizing specific fucosyltransferases, it is possible to generate a library of fucosylated LNH isomers for detailed functional studies and potential therapeutic development.

References

  • Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. ResearchGate. [Link]

  • Chemical Synthesis of Human Milk Oligosaccharides: Lacto-N-hexaose Galβ1→3GlcNAcβ1→3 [Galβ1→4GlcNAcβ1→6] Galβ1→4Glc. The Journal of Organic Chemistry. [Link]

  • Detecting human milk oligosaccharides through enzymatic replacement with azido fucose. Glycobiology. [Link]

  • Exploring the diverse biological significance and roles of fucosylated oligosaccharides. National Institutes of Health. [Link]

  • Enzymatic transfucosylation for synthesis of human milk oligosaccharides. ResearchGate. [Link]

  • Synthesis of the Milk Oligosaccharide 2′-Fucosyllactose Using Recombinant Bacterial Enzymes. ResearchGate. [Link]

  • Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1-4GlcNAcβ1-)2 3,6Galβ1-4Glc. ResearchGate. [Link]

  • Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota. National Institutes of Health. [Link]

  • Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. National Institutes of Health. [Link]

  • Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential. ResearchGate. [Link]

  • Fucosylated Human Milk Oligosaccharides and N-Glycans in the Milk of Chinese Mothers Regulate the Gut Microbiome of Their Breast-Fed Infants during Different Lactation Stages. National Institutes of Health. [Link]

  • Synthesis of fucosylated lacto-N-tetraose using whole-cell biotransformation. ResearchGate. [Link]

  • Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. MDPI. [Link]

  • In vivo fucosylation of lacto-N-neotetraose and lacto-N-neohexaose by heterologous expression of Helicobacter pylori alpha-1,3 fucosyltransferase in engineered Escherichia coli. PubMed. [Link]

  • Stereoselective Organocatalytic Fucosylation with Isothioureas. Organic Letters. [Link]

  • Lacto-N-hexaose | C40H68N2O31 | CID 194173. National Institutes of Health. [Link]

  • New strategies for profiling and characterization of human milk oligosaccharides. National Institutes of Health. [Link]

  • Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy. PubMed. [Link]

  • (PDF) Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. ResearchGate. [Link]

  • Chemical Strategies to Custom-Modify α(1→3)-Fucosylated Glycan Motifs of the Human Glycocalyx. National Institutes of Health. [Link]

  • Fucosylated Human Milk Oligosaccharide Foraging within the Species Bifidobacterium pseudocatenulatum Is Driven by Glycosyl Hydrolase Content and Specificity. ASM Journals. [Link]

  • Engineering of α-1,3-fucosyltransferases for production of 3-fucosyllactose in Escherichia coli. PubMed. [Link]

  • Purification of human milk oligosaccharides obtained from fermentative processes via crystallization from water or aqueous mixtures on industrial scale. Morressier. [Link]

  • A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. PNAS. [Link]

  • Fucosylated Human Milk Oligosaccharides during the First 12 Postnatal Weeks Are Associated with Better Executive Functions in Toddlers. MDPI. [Link]

  • Differentiation of 3 fucosylated human milk oligosaccharides (HMO)... ResearchGate. [Link]

  • Fucosyltransferase-specific inhibition via next generation of fucose mimetics. Chemical Communications. [Link]

  • Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis. PLOS One. [Link]

  • Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc. Organic & Biomolecular Chemistry. [Link]

Sources

High-Resolution HPLC Separation of Monofucosyllacto-N-hexaose (MFLNH) Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GLY-2026-04

Abstract

The separation of Human Milk Oligosaccharide (HMO) isomers represents a significant analytical challenge in glycomics and infant nutrition research.[1][2][3] Monofucosyllacto-N-hexaose (MFLNH) exists as multiple structural isomers—most notably MFLNH I and MFLNH III —which differ only in the specific linkage position of the fucose moiety on the Lacto-N-hexaose (LNH) backbone. Standard Reverse-Phase (C18) chromatography fails to resolve these hydrophilic positional isomers. This application note details a validated protocol using Porous Graphitic Carbon (PGC) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve baseline resolution, essential for accurate quantification and structure-function correlation in drug development and nutritional analysis.

Introduction & Structural Complexity[1]

MFLNH (


) is a neutral, fucosylated HMO.[4] Its biological significance lies in its ability to modulate the infant gut microbiome and act as a soluble decoy receptor for pathogens. However, its bioactivity is structure-specific.
  • MFLNH I: Fucose is

    
     linked to the terminal galactose of the H-type 1 chain.
    
  • MFLNH III: Fucose is

    
     linked to the N-acetylglucosamine (GlcNAc) of the lacto-N-biose unit.[5]
    

Because these molecules share identical molecular weights (MW: 1219.10 Da) and similar collision cross-sections, Mass Spectrometry (MS) alone cannot distinguish them without prior chromatographic separation.

The Separation Challenge

Standard C18 columns rely on hydrophobic interactions. MFLNH isomers are highly polar and elute in the void volume of C18 columns. Furthermore, the subtle steric difference between the


 and 

linkage requires a stationary phase sensitive to molecular shape (planarity) rather than just polarity.

Strategic Methodology: Selection of Stationary Phase

To resolve MFLNH isomers, we utilize Porous Graphitic Carbon (PGC) .[6] Unlike silica-based phases, PGC retains polar analytes and possesses a unique "shape selectivity" mechanism. The flat graphite surface interacts strongly with the planar faces of sugar rings. Isomers with different 3D conformations interact differently with the graphite sheets, resulting in distinct retention times.

Method Selection Decision Tree

MethodSelection Start Start: MFLNH Isomer Analysis Q1 Is Mass Spectrometry (MS) Available? Start->Q1 PGC Method A: PGC-LC-MS (Label-Free) Q1->PGC Yes (R&D/Discovery) HILIC Method B: HILIC-FLD (Requires 2-AB/2-AA Labeling) Q1->HILIC No (QC/Routine) PGC_Detail High Isomer Resolution No Derivatization Direct Structure ID PGC->PGC_Detail HILIC_Detail High Sensitivity Robust Retention Requires Sample Prep HILIC->HILIC_Detail

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy based on instrumentation and throughput needs.

Protocol A: PGC-LC-MS (Gold Standard)

This protocol is the preferred method for structural elucidation and distinguishing MFLNH I from MFLNH III without derivatization.

Materials
  • Column: Hypercarb™ Porous Graphitic Carbon (3 µm, 2.1 x 100 mm).

  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Acidic pH suppresses ionization of silanols (if present in system) and improves peak shape on PGC.

  • Mobile Phase B: Acetonitrile (ACN).

Chromatographic Conditions
ParameterSetting
Flow Rate 0.25 mL/min
Column Temp 40°C (Critical: Higher temp improves mass transfer but alters selectivity)
Injection Vol 2–5 µL
Gradient Time (min) | %B
0.0
2.0
30.0
40.0
40.1
45.0
45.1
60.0
Mechanism of Isomer Resolution

On the PGC column, the elution order is generally dictated by the reducing end configuration and the accessible hydrophobic surface area of the sugar rings.

  • MFLNH III typically elutes earlier than MFLNH I.

  • Anomer Separation: PGC is powerful enough to separate the

    
     and 
    
    
    
    anomers of the reducing end. You may see "doublets" for each isomer.[7]
    • Mitigation: To collapse anomers into a single peak, reduce the sample with Sodium Borohydride (

      
      ) to the alditol form prior to injection, or perform the separation at higher temperatures (
      
      
      
      ) to speed up mutarotation (though this degrades column life).

Protocol B: HILIC-FLD (Routine QC)

For environments lacking high-res MS, or for high-sensitivity quantification, HILIC with fluorescence detection is robust. This requires labeling the free reducing end of MFLNH with 2-Aminobenzamide (2-AB).

Sample Preparation (Derivatization)
  • Reagent: Dissolve 2-AB (0.35 M) and Sodium Cyanoborohydride (1 M) in DMSO:Acetic Acid (70:30).

  • Reaction: Mix 10 µL sample with 10 µL reagent. Incubate at 65°C for 2 hours.

  • Cleanup: Remove excess dye using a GlycoClean S cartridge or amide-phase SPE.

Chromatographic Conditions
  • Column: Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide), 1.7 µm, 2.1 x 150 mm.

  • Mobile Phase A: 50 mM Ammonium Formate (pH 4.4).

  • Mobile Phase B: Acetonitrile.

  • Detection: Excitation 330 nm / Emission 420 nm.

Gradient Profile
Time (min)% Mobile Phase B (ACN)Mechanism
0.075Initial high organic allows partitioning into water layer.
35.050Shallow gradient elutes glycans by size/polarity.
36.020Wash.
45.075Re-equilibration.

Data Analysis & Identification Strategy

Distinguishing isomers requires correlating Retention Time (


) with Fragmentation Patterns (

).
Diagnostic Fragmentation (MS/MS in Negative Mode)

While precursor masses are identical (


 1218.4 [M-H]⁻), fragmentation differs:
  • MFLNH I (Fuc

    
     Gal): 
    
    • Yields a prominent fragment corresponding to the loss of Fucose-Galactose (

      
       shift corresponding to mass 308).
      
    • The Fucose is on the terminal Galactose, so B-type ions are distinct.

  • MFLNH III (Fuc

    
     GlcNAc): 
    
    • The Fucose is attached to the internal GlcNAc.

    • Look for fragments retaining the Fucose on the internal chain after loss of the terminal Galactose.

Workflow Visualization

Workflow Sample Crude HMO Extract Prep SPE Cleanup (C8 + Carbon) Sample->Prep LC PGC-LC Separation (Hypercarb) Prep->LC MS1 MS1 Survey (m/z 1219.10) LC->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Result1 Peak 1: MFLNH III (Early Eluter) MS2->Result1 Internal Fuc Fragments Result2 Peak 2: MFLNH I (Late Eluter) MS2->Result2 Terminal Fuc Fragments

Figure 2: Analytical workflow for the identification of MFLNH isomers using PGC-LC-MS/MS.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Splitting Anomeric separation (

)
Reduce sample with

to form alditols, or increase column temp to 60°C.
Retention Drift "Redox" state of PGC columnPGC columns can become oxidized/reduced. Regenerate by flushing with 95% ACN/0.1% TFA, then 95% THF.
Low Sensitivity Ion suppressionEnsure Mobile Phase A is volatile (Ammonium Formate/Acetate). Avoid Sodium/Potassium salts.
Co-elution Gradient too steepFlatten the gradient between 15% and 25% B (the critical elution window for hexaoses).

References

  • Wu, S., et al. (2017). Development of a library of human milk oligosaccharide structures identified by PGC-LC-MS and its application to milk analysis.Journal of Proteome Research . Link

  • Xu, G., et al. (2017). The application of porous graphitic carbon liquid chromatography-mass spectrometry in the analysis of glycan isomers.[6]TrAC Trends in Analytical Chemistry . Link

  • MedChemExpress. (n.d.). Monofucosyllacto-N-hexaose I (MFLNH I) Product Datasheet.[8]Link

  • Remoroza, C. A., et al. (2018). Increasing the coverage of the human milk oligosaccharide landscape by isomer separation and mass spectrometry.Analytical Chemistry . Link

  • TargetMol. (n.d.). Monofucosyllacto-N-hexaose III (MFLNH III) Compound Information.[4][5][9][10]Link[9]

Sources

Application of MFLNH in prebiotic infant formula supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation and Validation of Monofucosyllacto-N-hexaose (MFLNH) in Next-Generation Infant Formula

Abstract

This application note details the technical protocols for supplementing infant formula with Monofucosyllacto-N-hexaose (MFLNH) , a complex, neutral Human Milk Oligosaccharide (HMO).[1] While first-generation HMO supplements (e.g., 2'-FL, LNnT) address basic prebiotic needs, MFLNH represents a structural evolution, offering specific "decoy" receptor functionality for pathogen deflection and enhanced selectivity for Bifidobacterium infantis. This guide covers the physicochemical integration of MFLNH, analytical quantification via HPAEC-PAD, and in vitro biological validation.

Part 1: Scientific Rationale & Mechanism

1.1 Structural Significance MFLNH is a neutral, fucosylated hexasaccharide.[2] Unlike the trisaccharide 2'-FL, MFLNH possesses a longer Lacto-N-hexaose (LNH) core decorated with a fucose moiety.

  • Chemical Complexity: The extended core structure (Galβ1-3GlcNAc) mimics the glycocalyx of the infant intestinal epithelium more closely than smaller HMOs.[1]

  • Secretor Specificity: MFLNH levels in breast milk are highly dependent on maternal secretor status (FUT2/FUT3 activity).[1][3][4] Supplementation bridges the gap for non-secretor phenotype infants who naturally lack this specific protection.

1.2 Mechanism of Action MFLNH functions through three distinct pathways, distinct from simple prebiotic fibers (GOS/FOS):

  • Competitive Inhibition (Decoy Effect): The fucose residue on the extended core acts as a high-affinity soluble decoy for pathogens (e.g., Campylobacter jejuni, Enteropathogenic E. coli) that rely on specific epithelial glycan receptors for adhesion.[1]

  • Selective Fermentation: MFLNH requires specific glycosyl hydrolases (fucosidases and hexosaminidases) found predominantly in Bifidobacterium longum subsp.[1] infantis, promoting a narrow, protective microbiome spectrum.

  • Epithelial Modulation: Direct interaction with epithelial lectins to reinforce tight junction integrity.[1]

MFLNH_Mechanism MFLNH MFLNH (Supplement) Pathogen Enteric Pathogen (e.g., E. coli) MFLNH->Pathogen High-Affinity Binding (Decoy Effect) GutLumen Gut Lumen MFLNH->GutLumen Ingestion Epithelium Intestinal Epithelium (Glycocalyx) MFLNH->Epithelium Direct Interaction (Tight Junctions) Pathogen->GutLumen Excretion (Pathogen-MFLNH Complex) Pathogen->Epithelium Adhesion Attempt Bifido B. infantis (Microbiome) GutLumen->Bifido Selective Fermentation Immune Immune Response (Anti-inflammatory) Bifido->Immune SCFA Production (Acetate/Lactate)

Figure 1: Mechanism of Action for MFLNH in the infant gut, highlighting the "Decoy Effect" against pathogens and selective fermentation pathways.[1]

Part 2: Formulation Protocol

2.1 Physicochemical Properties

  • Solubility: High (>100 g/L in water at 25°C).[1]

  • pH Stability: Stable between pH 3.0 and 7.5. Hydrolysis risk increases at pH < 3.0 (stomach acid simulation shows >90% survival).[1]

  • Thermal Stability: MFLNH is a reducing sugar.[1] It is susceptible to Maillard browning if processed with proteins at high temperatures (>120°C) for extended periods.[1]

2.2 Incorporation Workflow (Wet Blending) Objective: Homogeneous distribution without thermal degradation.[1]

  • Dissolution: Dissolve MFLNH powder in demineralized water (40°C) to create a 20% (w/v) stock solution.

  • Filtration: Pass through a 0.22 µm PES filter to ensure sterility before addition.[1]

  • Injection Point:

    • Option A (Pre-Pasteurization): Add to the liquid skim milk/oil slurry only if pasteurization conditions are mild (High-Temperature Short-Time, HTST: 72°C for 15s).

    • Option B (Aseptic Dosing - Recommended): Inject the sterile MFLNH solution into the formula stream after the main heat treatment and homogenization steps, just prior to spray drying or aseptic filling.

  • Spray Drying: Inlet temperature <180°C; Outlet temperature <85°C to prevent glycosidic bond cleavage or Maillard reaction with lysine residues in whey proteins.

Part 3: Analytical Protocol (Quality Control)

Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1] Rationale: MFLNH is non-chromophoric; UV detection is ineffective.[1] PAD provides high sensitivity for carbohydrates without derivatization.[1]

3.1 Equipment & Reagents

  • System: Dionex ICS-6000 or equivalent.

  • Column: CarboPac PA1 or PA200 (optimized for oligosaccharides).[1]

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH + 600 mM Sodium Acetate (NaOAc).[1]

3.2 Sample Preparation (Infant Formula Matrix)

  • Reconstitution: Dissolve 2.0 g formula powder in 20 mL warm water.

  • Clarification (Carrez Precipitation):

    • Add 0.5 mL Carrez I (Potassium ferrocyanide).[1] Vortex.

    • Add 0.5 mL Carrez II (Zinc acetate).[1] Vortex.

    • Centrifuge at 4000 x g for 15 min at 4°C.

  • Filtration: Filter supernatant through 0.22 µm nylon filter.

  • Dilution: Dilute 1:100 with Milli-Q water.

3.3 Gradient Conditions

Time (min) % Eluent A (NaOH) % Eluent B (NaOH + NaOAc) Phase
0.0 100 0 Equilibration
5.0 100 0 Injection
30.0 50 50 Gradient Elution
35.0 0 100 Wash

| 40.0 | 100 | 0 | Re-equilibration |[1]

Analytical_Workflow Sample Infant Formula Sample (Powder) Prep Carrez Precipitation (Remove Protein/Fat) Sample->Prep Filter 0.22 µm Filtration Prep->Filter HPAEC HPAEC-PAD System (CarboPac PA200) Filter->HPAEC Data Chromatogram Analysis (Retention Time: ~18-22 min) HPAEC->Data

Figure 2: Analytical workflow for quantifying MFLNH in complex formula matrices.

Part 4: Biological Validation Protocols

4.1 Protocol A: In Vitro Fermentation Assay Objective: Confirm selective utilization by Bifidobacterium infantis vs. potential pathogens.[1]

  • Media: Modified MRS broth (carbon-source free).

  • Substrate: Supplement media with 1% (w/v) MFLNH as the sole carbon source.

  • Inoculation:

    • Positive Control:[1][5]Bifidobacterium longum subsp.[1] infantis (ATCC 15697).[1]

    • Negative Control:[1]Escherichia coli K12 or Lactobacillus acidophilus (lacks specific fucosidases).[1]

  • Incubation: Anaerobic chamber, 37°C, 48 hours.

  • Readout: Measure OD600 (growth) and pH drop (SCFA production) at 0, 12, 24, and 48 hours.

    • Success Criteria:B. infantis reaches OD600 > 0.8; E. coli shows minimal growth (OD600 < 0.2).[1]

4.2 Protocol B: Anti-Adhesion Assay Objective: Quantify the "decoy" efficacy against enteropathogens.

  • Cell Line: Caco-2 intestinal epithelial cells (differentiated monolayers).[1]

  • Pathogen: Fluorescently labeled Enteropathogenic E. coli (EPEC).[1]

  • Treatment:

    • Well A: EPEC + Buffer (Control).

    • Well B: EPEC + 2'-FL (0.5 mg/mL).[1]

    • Well C: EPEC + MFLNH (0.5 mg/mL).[1]

  • Procedure: Pre-incubate pathogen with HMOs for 30 min, then apply to Caco-2 cells for 1 hour. Wash 3x with PBS to remove non-adherent bacteria.[1]

  • Quantification: Measure fluorescence (RFU) of adherent bacteria.

    • Success Criteria: MFLNH should show >30% reduction in adhesion compared to Control.

References

  • Thurl, S., et al. (2010).[1] Variation of human milk oligosaccharides in relation to milk groups and lactational periods. British Journal of Nutrition.

  • Austin, S., & Benet, T. (2018). Characterization and Quantification of Oligosaccharides in Human Milk and Infant Formula. Journal of Agricultural and Food Chemistry. [1]

  • Zivkovic, A. M., et al. (2011).[1] Human milk glycobiome and its impact on the infant gastrointestinal microbiota. Proceedings of the National Academy of Sciences. [1]

  • Bode, L. (2012).[1][4] Human milk oligosaccharides: every baby needs a sugar mama. Glycobiology.

  • TargetMol. Monofucosyllacto-N-hexaose III (MFLNH III) Product Data. [1]

  • GlyXera. Monofucosyllacto-N-hexaose III Analytical Standards.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Chemical Synthesis of Monofucosyllacto-n-hexaose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of Monofucosyllacto-n-hexaose. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important human milk oligosaccharide (HMO). Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthetic Challenge

The chemical synthesis of Monofucosyllacto-n-hexaose is a multi-step process that requires precise control over glycosylation reactions, particularly the final fucosylation step. Achieving high yields and the desired α-anomeric selectivity for the fucose linkage are common hurdles. This guide will walk you through troubleshooting key steps to optimize your synthetic strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Monofucosyllacto-n-hexaose, offering explanations and actionable protocols.

Problem 1: Low Yield in the Fucosylation Step

A low yield of the final fucosylated product is one of the most frequent challenges. This can be attributed to several factors, including the reactivity of the fucosyl donor and the lacto-n-hexaose acceptor, as well as the reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Fucosyl Donor: The choice of the fucosyl donor is critical. Perbenzoylated fucosyl donors are often effective. For instance, a 2,3,4-tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate donor can be a good choice.

  • Steric Hindrance in the Acceptor: The protecting groups on the lacto-n-hexaose acceptor can sterically hinder the approach of the fucosyl donor. Strategically placed protecting groups are paramount.[1] For instance, bulky benzyl groups at certain positions can impede glycosylation.[1] Consider using smaller or temporary protecting groups on the hydroxyls neighboring the target fucosylation site.

  • Inefficient Promoter System: The choice and amount of the promoter are crucial for activating the fucosyl donor effectively. A common and effective promoter system for fucosylation is a combination of N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate (AgOTf).[2][3]

Experimental Protocol for Optimizing Fucosylation Yield:

  • Preparation: Ensure your fucosyl donor (e.g., 2,3,4-tri-O-benzoyl-L-fucopyranosyl trichloroacetimidate) and your protected lacto-n-hexaose acceptor are pure and thoroughly dried. Use freshly activated 4 Å molecular sieves to maintain anhydrous conditions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the protected lacto-n-hexaose acceptor and molecular sieves in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Cooling: Cool the mixture to the desired temperature. Starting at a lower temperature, such as -40°C, can often improve selectivity and reduce side reactions.[3]

  • Addition of Donor and Promoter: Add the fucosyl donor, followed by the dropwise addition of a solution of NIS and a catalytic amount of AgOTf in DCM.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding triethylamine. Filter the mixture through Celite, wash with DCM, and concentrate the filtrate. Purify the crude product by silica gel column chromatography.

A fucosylation reaction of a disaccharide with a thioglycoside fucosyl donor using NIS and AgOTf as catalysts has been reported to yield the desired trisaccharide in 75% yield with excellent stereoselectivity.[3]

Problem 2: Poor α-Anomeric Selectivity in Fucosylation

The biological activity of Monofucosyllacto-n-hexaose is dependent on the α-anomeric configuration of the fucose moiety. Achieving high α-selectivity can be challenging.

Possible Causes and Solutions:

  • Anomeric Configuration of the Fucosyl Donor: The anomeric configuration of the fucosyl donor itself is a critical factor in determining the stereoselectivity of the glycosylated product. Using a fucosyl donor with a participating group at the C-2 position (e.g., an acetate) will favor the formation of a 1,2-trans-glycosidic bond, which in the case of fucose would be a β-linkage. To achieve the desired α-linkage (a 1,2-cis-glycosidic bond), a non-participating group at C-2 (e.g., a benzyl ether) is necessary. Furthermore, studies have shown that using a fucosyl donor that is already in the α-configuration can lead to higher α-selectivity in the final product.[4]

  • Solvent Effects: The choice of solvent can influence the stereochemical outcome. Nitrile solvents can sometimes favor the formation of β-glycosides. Dichloromethane is a commonly used solvent that often gives good results for α-fucosylation.

  • Reaction Temperature: Lowering the reaction temperature can enhance the α-selectivity by favoring the kinetically controlled product. Reactions carried out at temperatures ranging from -20°C to -40°C have shown improved α-selectivity.[2][3]

Workflow for Improving α-Selectivity:

G start Low α-Selectivity Observed donor_check Check Fucosyl Donor - C-2 Protecting Group (Non-participating) - Anomeric Configuration (α-donor) start->donor_check solvent_check Evaluate Solvent System - Use non-participating solvents (e.g., DCM) donor_check->solvent_check temp_check Optimize Reaction Temperature - Lower temperature (-20°C to -40°C) solvent_check->temp_check promoter_check Fine-tune Promoter System - Adjust promoter/catalyst ratio temp_check->promoter_check success High α-Selectivity Achieved promoter_check->success

Caption: Troubleshooting workflow for poor α-selectivity in fucosylation.

Problem 3: Difficulty in Purification and Isolation of the Final Product

The purification of the final fucosylated oligosaccharide can be challenging due to the presence of unreacted starting materials, byproducts, and the similar polarity of these compounds.

Possible Causes and Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, the separation of the product from the starting materials can be difficult. Ensure the reaction is complete by TLC monitoring before work-up.

  • Formation of Byproducts: Side reactions such as hydrolysis of the fucosyl donor or the formation of orthoesters can lead to a complex mixture of products. Optimizing reaction conditions as described above can minimize these byproducts.

  • Inadequate Chromatographic Separation: Standard silica gel chromatography may not be sufficient for separating complex oligosaccharides.

Advanced Purification Protocol:

  • Initial Purification: Perform an initial purification using silica gel column chromatography to remove the bulk of the impurities.

  • Size Exclusion Chromatography (SEC): For separating the desired product from smaller impurities or unreacted starting materials, SEC using a resin like Sephadex LH-20 can be effective.

  • Reverse-Phase Solid-Phase Extraction (SPE): For removing non-polar impurities, a C18 SPE cartridge can be used. The crude mixture is loaded onto the cartridge, and polar compounds (including the desired oligosaccharide) are eluted with aqueous solutions, while non-polar impurities are retained.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of polar compounds like oligosaccharides. It can provide excellent resolution for complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for the synthesis of Monofucosyllacto-n-hexaose?

A convergent synthetic strategy is often preferred for complex oligosaccharides like Monofucosyllacto-n-hexaose. This involves the synthesis of a protected lacto-n-hexaose acceptor and a fucosyl donor, followed by their coupling in the final step. This approach can lead to higher overall yields compared to a linear synthesis.

Q2: How do I choose the right protecting groups for the lacto-n-hexaose acceptor?

The choice of protecting groups is crucial and requires a careful strategy. You need to use a combination of persistent protecting groups (like benzyl ethers) for the hydroxyls that will not be modified, and temporary protecting groups (like silyl ethers or esters) for the hydroxyl group that will be fucosylated. The selection of these groups should be orthogonal, meaning one can be removed without affecting the others. This allows for regioselective fucosylation.

Q3: What are some common byproducts to watch out for during the fucosylation reaction?

Common byproducts include:

  • Hydrolysis of the fucosyl donor: This can occur if there are trace amounts of water in the reaction mixture.

  • Glycal formation: Elimination of the leaving group from the fucosyl donor can lead to the formation of a fucal, an unsaturated sugar.

  • Orthoester formation: If a participating protecting group is present on the fucosyl donor, orthoester formation can be a significant side reaction.

To minimize these byproducts, it is essential to work under strictly anhydrous conditions and to choose your protecting groups and reaction conditions carefully.

Q4: How can I confirm the anomeric configuration of the fucose in my final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The anomeric proton (H-1) of an α-fucosidic linkage typically appears as a doublet with a small coupling constant (J-value) of around 3-4 Hz. In contrast, a β-fucosidic linkage would have a larger coupling constant (around 7-8 Hz). Additionally, ¹³C NMR can be used to analyze the chemical shift of the anomeric carbon (C-1). Enzymatic digestion with a specific α-fucosidase can also be used as a confirmatory test; cleavage of the fucose residue indicates an α-linkage.[5]

Workflow for Monofucosyllacto-n-hexaose Synthesis:

G cluster_0 Lacto-n-hexaose Acceptor Synthesis cluster_1 Fucosyl Donor Synthesis A1 Protecting Group Strategy A2 Stepwise Glycosylation A1->A2 A3 Selective Deprotection A2->A3 C Convergent Fucosylation A3->C B1 Protection of Fucose B2 Activation of Anomeric Center B1->B2 B2->C D Global Deprotection C->D E Purification D->E F Monofucosyllacto-n-hexaose E->F

Sources

Preventing fucose migration during MFLNH sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MFLNH Sample Preparation

A Senior Application Scientist's Guide to Preventing Fucose Migration

Welcome to the technical support center for N-glycan analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with monofucosylated, low-mannose, N-linked hybrid (MFLNH) glycan structures. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.

One of the most persistent and confounding artifacts in the analysis of fucosylated glycans is fucose migration . This phenomenon can lead to the appearance of non-native glycan isomers, compromising both qualitative structural assignments and quantitative accuracy. This guide provides in-depth troubleshooting advice, preventative protocols, and a detailed examination of the mechanisms at play.

Troubleshooting Guide: Rapid Diagnosis

This section is for immediate assistance when you suspect fucose migration is affecting your results.

A: You are likely observing fucose migration. This is a chemical rearrangement where a fucose residue moves from its native position to a different, non-native position on the glycan structure.[1][2] This often occurs during sample preparation steps, particularly during glycan release and labeling, where pH and temperature conditions can facilitate the reaction. The migration creates artificial isomers that can co-elute or appear as distinct peaks, complicating data interpretation.[3]

Q2: My quantitative results for a specific MFLNH glycan are highly variable and inconsistent between replicates. Could fucose migration be the cause?

A: Absolutely. Fucose migration is a dynamic, equilibrium-driven process. Minor variations in incubation time, temperature, or local pH during your sample preparation can alter the extent of this rearrangement, leading to inconsistent ratios of native to migrated fucosylated species. This directly impacts the peak areas of your target analytes, causing poor quantitative reproducibility.

Q3: How can I definitively confirm that the artifact peaks I'm observing are due to fucose migration and not a biological variant?

A: The most effective method is to run a controlled experiment.

  • Induce Migration: Take a purified standard of your MFLNH glycan (or a well-characterized sample) and intentionally subject it to "high-risk" conditions known to promote migration (e.g., incubate in a slightly alkaline buffer, pH > 7.5, at an elevated temperature like 50-60°C for several hours).

  • Prevent Migration: Prepare a parallel sample using the "stabilizing" protocol outlined later in this guide, incorporating boric acid.

  • Compare: Analyze both samples alongside your original problematic sample. If the peak profile of your "induced migration" sample matches the artifactual peaks in your experimental sample, and these peaks are absent or significantly reduced in the "stabilized" sample, you have strong evidence of fucose migration.

In-Depth FAQs: Understanding and Prevention

This section provides a deeper dive into the science of fucose migration and robust strategies for its prevention.

What is fucose migration and what is the chemical mechanism?

Fucose migration is an intramolecular transfer of a fucose residue from one hydroxyl group to another on an adjacent sugar, often the N-acetylglucosamine (GlcNAc) residue.[1] While it can occur in the gas phase within a mass spectrometer, it is also a significant problem in the solution phase during sample prep.[1][4][5] The reaction is often acid- or base-catalyzed and proceeds through a protonation-induced ring-opening mechanism, forming a transient oxocarbenium ion or a Schiff base intermediate, which is then susceptible to nucleophilic attack by a nearby hydroxyl group at a different position.[6][7] The presence of a mobile proton is considered a prerequisite for the migration to occur.[8]

A simplified representation of this process is shown below:

FucoseMigration Native Native Fucosylated Glycan (e.g., Fucα1-6GlcNAc) Intermediate Open-Ring Intermediate (Oxocarbenium Ion) Native->Intermediate Protonation & Ring Opening Intermediate->Native Ring Closing Migrated Migrated Fucosylated Glycan (e.g., Fucα1-3GlcNAc) Intermediate->Migrated Nucleophilic Attack & Ring Closing Migrated->Intermediate Protonation & Ring Opening

Caption: Mechanism of Fucose Migration.

Which experimental steps are most susceptible to causing fucose migration?

The highest risk steps are those involving elevated temperatures and non-acidic pH conditions.

  • Enzymatic Deglycosylation: The optimal pH for PNGase F, the enzyme used to release N-glycans, is typically between 7.5 and 8.5.[9] This slightly alkaline condition, combined with incubation at 37°C, creates a favorable environment for fucose migration to initiate.[9]

  • Reductive Amination Labeling: Common labeling procedures using dyes like 2-aminobenzamide (2-AB) or procainamide are often performed at higher temperatures (e.g., 65°C) to drive the reaction to completion. These conditions can significantly accelerate the rate of fucose migration.

What is the most effective chemical strategy to prevent fucose migration?

The most widely accepted and effective strategy is the addition of boric acid to your buffers during glycan release and labeling steps.

Mechanism of Action: Boric acid acts as a Lewis acid and forms a stable, covalent complex with cis-diol groups on sugar rings. Fucose has cis-diols at its C3 and C4 positions. This complexation effectively "locks" the fucose ring in its closed conformation, preventing the ring-opening that is necessary for migration to occur. This strategy has been shown to be effective in other applications for stabilizing sugar structures.[10]

What are the optimal conditions for preventing fucose migration?

Adhering to strict pH and temperature controls, in conjunction with boric acid, is critical. The following table summarizes recommended versus high-risk conditions.

ParameterRecommended (Stable)High-Risk (Induces Migration)
pH 6.0 - 7.0 (Slightly acidic to neutral)> 7.5 (Alkaline)
Temperature Perform steps at the lowest effective temperature.Prolonged incubation > 37°C, especially > 60°C
Stabilizing Agent 100-200 mM Boric Acid in buffersNone
Incubation Time Use shortest effective time for release/labeling.Extended, overnight incubations at high-risk conditions.

Experimental Protocols

Protocol 1: N-Glycan Release and Labeling with Boric Acid Stabilization

This protocol incorporates boric acid to minimize fucose migration during PNGase F release and subsequent fluorescent labeling.

  • Denaturation: Denature your glycoprotein sample in a buffer containing 1% SDS at 95°C for 5 minutes.

  • Neutralization & Buffering: Add NP-40 detergent to sequester the SDS. Add boric acid from a stock solution to a final concentration of 200 mM. Adjust the pH to ~7.0.

  • PNGase F Digestion: Add PNGase F enzyme. Incubate at 37°C for the minimum time required for complete release (typically 1-4 hours, optimization may be required).

  • Glycan Cleanup: Remove the protein and detergents using a solid-phase extraction (SPE) method suitable for glycans (e.g., HILIC).

  • Fluorescent Labeling (e.g., with 2-AB):

    • Dry the released glycans completely in a vacuum centrifuge.

    • Prepare the labeling solution: Dissolve 2-AB and sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and glacial acetic acid. Crucially, add boric acid to this solution to a final concentration of 200 mM.

    • Add the labeling solution to the dried glycans.

    • Incubate at 65°C for 2 hours.

  • Post-Labeling Cleanup: Remove excess label and reagents using HILIC SPE. The sample is now ready for analysis.

Below is a workflow diagram illustrating this preventative protocol.

Workflow cluster_release Glycan Release cluster_labeling Fluorescent Labeling Denature 1. Denature Glycoprotein Buffer 2. Add NP-40 & Boric Acid (200mM) pH ~7.0 Denature->Buffer Digest 3. PNGase F Digestion (37°C, shortest effective time) Buffer->Digest Cleanup1 4. HILIC SPE Cleanup Digest->Cleanup1 Label 5. Label with 2-AB (in solution with Boric Acid) Cleanup1->Label Cleanup2 6. HILIC SPE Cleanup Label->Cleanup2 Analysis 7. LC-MS / CE-LIF Analysis Cleanup2->Analysis

Caption: Recommended workflow for MFLNH sample preparation.

By implementing these protocols and understanding the chemical principles behind them, you can significantly enhance the accuracy and reliability of your MFLNH glycan analysis, ensuring that your data reflects true biological structures rather than preparation-induced artifacts.

References

  • Proposed mechanism for proton‐mediated fucose migration to the 2‐AB tag... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mucha, E., et al. (2018). Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie International Edition, 57(25), 7440-7443. This reference is available through the NIH Public Access repository.
  • Mucha, E., et al. (2018). Decoding the Fucose Migration Product during Mass‐Spectrometric analysis of Blood Group Epitopes. Angewandte Chemie, 130(25), 7564-7567.
  • Gaspard, T., et al. (2022). Fucose migration: where to?
  • Wang, Z., et al. (2019). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology, 29(10), 738–748.
  • Mucha, E., et al. (2018). Fucose Migration in Intact Protonated Glycan Ions - A Universal Phenomenon in Mass Spectrometry. Freie Universität Berlin. Retrieved February 2, 2026, from [Link]

  • Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.).
  • Mucha, E., et al. (2018). Fucose Migration in Intact Protonated Glycan Ions ‐ A Universal Phenomenon in Mass Spectrometry.
  • Thomas, D. A., et al. (2019). The role of the mobile proton in fucose migration. The Journal of the American Society for Mass Spectrometry, 30(5), 846–854.
  • Wang, J., et al. (2022). Recognition of Core-Fucosylated Glycopeptides Based on the Y1+Fuc/Y1 Ratio in Low-Energy HCD Spectra. Analytical Chemistry, 94(50), 17497–17504.
  • Hsiao, C.-T., et al. (2015). Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry. Journal of Visualized Experiments, (103), 53120.
  • Hennig, R., et al. (2020).
  • Gaspard, T., et al. (2022).
  • Schmidt, D., et al. (2015). 2-Fluoro-L-Fucose Is a Metabolically Incorporated Inhibitor of Plant Cell Wall Polysaccharide Fucosylation. Plant Physiology, 169(3), 1899–1912.
  • Li, Y., et al. (2023). Core fucose identification in glycoproteomics: an ML approach addressing fucose migration in mass spectrometry.
  • Zhou, Q., et al. (2017). Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells. ACS Medicinal Chemistry Letters, 8(11), 1183–1187.
  • Sajan, E., et al. (2012). The Effect of Bioreactor pH and Temperature on Protein Glycosylation in Perfusion Cultures of Mammalian Cells.
  • Cellulose - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Boric Acid as A Low-Temperature Graphitization Aid and Its Impact on Structure and Properties of Cellulose-Based Carbon Fibers - MDPI. (2023). Retrieved February 2, 2026, from [Link]

  • Fucose-specific conjugation of hydrazide derivatives to a vascular-targeting monoclonal antibody in IgG format. (2018).

Sources

Technical Support Center: Optimizing Glycosyltransferase Efficiency for Complex Glycan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The enzymatic synthesis of complex oligosaccharides, such as the target molecule Mono-Fucosylated Lacto-N-Hexosamine (MFLNH), represents a significant challenge in drug development and fundamental research. These intricate structures, often mimicking human milk oligosaccharides (HMOs), are assembled through the sequential action of specific glycosyltransferases. Achieving high efficiency and yield is paramount but often hindered by a variety of factors including enzyme stability, substrate inhibition, and suboptimal reaction conditions.[1][2][3] This guide provides researchers with a comprehensive troubleshooting resource and in-depth answers to frequently asked questions, grounded in established biochemical principles, to streamline the production of MFLNH and other complex glycans.

Section 1: Troubleshooting Guide

This section addresses common experimental failures in a question-and-answer format, providing a logical path from problem to solution.

Problem 1: Low or No MFLNH Product Yield

Q1: My final reaction shows very little or no desired MFLNH product. What are the most likely causes?

A1: Low or nonexistent yield is the most common issue and typically points to one of five areas: (1) inactive enzyme(s), (2) incorrect reaction components, (3) suboptimal reaction conditions, (4) substrate or product inhibition, or (5) issues with the sequential reaction order.

  • Enzyme Inactivity: Glycosyltransferases can be sensitive to storage conditions, pH, and temperature.[3] Many are also metalloproteins requiring specific divalent cations (e.g., Mn²⁺, Mg²⁺) for proper folding and activity. Improper handling, repeated freeze-thaw cycles, or omission of necessary cofactors can lead to inactive enzymes.

  • Reaction Components: Confirm the identity, purity, and concentration of your acceptor substrate (e.g., Lacto-N-Hexosamine) and your activated sugar donors (e.g., GDP-Fucose, UDP-Galactose). The use of an incorrect anomer or a contaminated substrate will halt the reaction.

  • Suboptimal Conditions: Every enzyme has an optimal pH and temperature range. Deviation from these can drastically reduce catalytic efficiency. For example, many fucosyltransferases operate optimally in slightly acidic to neutral pH (6.0-7.5), while galactosyltransferases may prefer a more neutral pH.

  • Substrate Inhibition: At excessively high concentrations, either the donor or acceptor substrate can bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[4][5] This is a known phenomenon for some glycosyltransferases and requires careful titration of substrate concentrations.[5]

  • Product Inhibition: The accumulation of the final product (MFLNH) or the released nucleotide diphosphate (e.g., GDP) can competitively inhibit the enzyme, slowing the reaction over time.[6]

Q2: How do I systematically diagnose the cause of my low yield?

A2: A stepwise approach is critical.

  • Validate Enzyme Activity: Before attempting the full synthesis, run a simple activity assay for each glycosyltransferase individually using a known, simple acceptor substrate and ideal conditions. This confirms your enzyme stocks are active.

  • Check Your Substrates: Verify the concentrations of your donor and acceptor stocks using a reliable method (e.g., spectrophotometry for nucleotide sugars). If possible, confirm their identity with mass spectrometry.

  • Run Control Reactions: Set up single-step reactions. For MFLNH, this means running the galactosylation and fucosylation steps separately to ensure each enzyme works in your buffer system with the correct intermediate.

  • Optimize Cofactor Concentration: Titrate the concentration of the required divalent cation (e.g., 5-20 mM MnCl₂) to find the optimal level for your specific enzyme.

  • Create a Kinetic Profile: Perform initial velocity measurements at varying substrate concentrations to determine if substrate inhibition is occurring. If the rate decreases at higher concentrations, you must adjust your reaction setup to maintain substrates below the inhibitory threshold.[5]

Problem 2: Incomplete Glycosylation / Accumulation of Intermediates

Q1: I see the intermediate product (e.g., Lacto-N-Hexosamine) but not the final fucosylated MFLNH. Why is the second step failing?

A1: This points to a specific issue with the fucosyltransferase (FUT) step. The primary causes are:

  • FUT Inactivity or Inhibition: The fucosyltransferase may be inactive, or a component from the first reaction step could be inhibiting it. For example, the concentration of the nucleotide diphosphate (UDP) released from the galactosyltransferase reaction might inhibit the FUT.

  • Suboptimal Conditions for the FUT: The optimal conditions for your galactosyltransferase and fucosyltransferase may differ. A buffer that is perfect for the first enzyme might be suboptimal for the second, leading to a stalled reaction.

  • Substrate Specificity: Ensure your chosen fucosyltransferase has a high affinity and catalytic rate for the galactosylated intermediate. Not all FUTs are equally efficient with all acceptor structures.[7]

Q2: How can I resolve a stalled sequential reaction?

A2:

  • Purify the Intermediate: The most robust solution is to perform the synthesis in two separate, sequential steps with purification of the intermediate product after the first reaction. This removes inhibitory byproducts and allows you to set up the second reaction with optimal conditions specifically for the fucosyltransferase.

  • One-Pot Condition Optimization: If a one-pot synthesis is required, you must find a buffer and cofactor condition that represents a viable compromise for both enzymes. This may result in a slower overall reaction rate but can still be driven to completion.

  • Enzyme Ratio Adjustment: In a one-pot reaction, the relative concentrations of the two enzymes are critical. If the second step is slower, you may need to add a higher concentration of the fucosyltransferase relative to the galactosyltransferase.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the kinetic mechanism of a typical glycosyltransferase, and why is it important?

A1: Many glycosyltransferases follow a Bi-Bi sequential ordered kinetic mechanism.[8] In this model, the enzyme must first bind the nucleotide sugar donor (e.g., GDP-Fucose). This binding often induces a conformational change in the enzyme that creates or completes the binding site for the acceptor substrate.[8] After catalysis, the glycosylated product is released first, followed by the nucleotide diphosphate. Understanding this is critical because it dictates the proper order of substrate addition in some experimental setups and explains why high concentrations of the acceptor cannot compensate for low concentrations of the donor.[8]

Q2: How do I choose the right fucosyltransferase (FUT) for my specific acceptor?

A2: Fucosyltransferases are a large family of enzymes with distinct specificities for both the linkage they create (e.g., α1,2, α1,3, α1,6) and the structure of the acceptor molecule.[9] For synthesizing a structure like MFLNH, you would likely need an α1,2 or α1,3 fucosyltransferase. The choice depends on the desired final structure. It is essential to consult the literature or supplier technical data to find a FUT that has been shown to efficiently fucosylate terminal galactose on similar N-acetyllactosamine backbones.[7]

Q3: What are the best practices for storing and handling glycosyltransferase enzymes?

A3: Most glycosyltransferases are sensitive enzymes that require specific handling to maintain activity.

  • Storage: Store enzymes at -80°C in a buffer containing a cryoprotectant like glycerol (typically 20-50%).

  • Aliquoting: Upon receipt, divide the enzyme into small, single-use aliquots to avoid multiple freeze-thaw cycles, which can denature the protein.

  • Handling: Always keep the enzyme on ice when it is out of the freezer. Use pre-chilled pipette tips.

  • Cofactors: Prepare fresh stocks of divalent cation cofactors (e.g., MnCl₂) as they can precipitate or degrade over time.

Q4: What analytical methods are best for monitoring reaction progress and verifying the final MFLNH product?

A4: A combination of chromatographic and mass spectrometry techniques is ideal.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful method for separating and quantifying structurally similar oligosaccharides without the need for derivatization.[10] It can effectively resolve the starting material, intermediate, and final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive structural confirmation. By analyzing the mass of the product, you can confirm the addition of the fucose moiety. Tandem MS (MS/MS) can further provide fragmentation data to confirm the linkage position.[11]

Section 3: Key Experimental Protocols & Data

Data Presentation: Typical Reaction Parameters

The following table summarizes common starting conditions for in vitro glycosylation reactions. These must be optimized for each specific enzyme and substrate pair.

ParameterFucosyltransferase (e.g., FUT3)Galactosyltransferase (e.g., B4GALT1)General Notes
pH 6.5 - 7.5 (MES or HEPES buffer)7.0 - 8.0 (HEPES or Tris buffer)pH stability is critical; buffer accordingly.[3]
Temperature 25 - 37 °C37 °CHigher temperatures increase activity but may decrease stability over long incubations.
Divalent Cation 10-20 mM Mn²⁺5-10 mM Mn²⁺Essential cofactor for many GTs.
Acceptor Substrate 1-5 mM1-10 mMHigh concentrations can cause substrate inhibition.[5]
Donor Substrate 1.5-2x Molar Excess over Acceptor1.5-2x Molar Excess over AcceptorEnsures the reaction is not donor-limited.
Enzyme Conc. 0.1 - 1 µM0.1 - 1 µMTitrate to achieve desired reaction time.
Protocol 1: Standard Glycosyltransferase Activity Assay

This protocol uses a continuous coupled-enzyme assay to measure the release of nucleotide diphosphate (NDP), which is directly proportional to glycosyltransferase activity.

  • Prepare Assay Mix: In a 96-well plate, prepare a master mix containing:

    • 50 mM HEPES buffer, pH 7.2

    • 10 mM MnCl₂

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.3 mM NADH

    • 10 U/mL Pyruvate Kinase (PK)

    • 15 U/mL Lactate Dehydrogenase (LDH)

    • 2 mM Acceptor Substrate

  • Initiate Reaction: Add the glycosyltransferase to the desired final concentration (e.g., 0.5 µM).

  • Start Monitoring: Add the nucleotide-sugar donor (e.g., 2 mM GDP-Fucose) to start the reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes. The rate of NADH oxidation is proportional to the rate of NDP production.[12][13]

Protocol 2: Step-by-Step MFLNH Synthesis (Two-Step Method)

This protocol prioritizes yield and purity by separating the two enzymatic steps.

Step 1: Galactosylation

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MnCl₂

    • 5 mM Lacto-N-Hexosamine (Acceptor)

    • 7.5 mM UDP-Galactose (Donor)

    • 1 µM β-1,4-Galactosyltransferase (B4GALT1)

    • Incubate at 37°C for 4-16 hours with gentle agitation.

  • Reaction Quench & Purification: Stop the reaction by boiling for 5 minutes. Purify the galactosylated intermediate using graphitized carbon solid-phase extraction (SPE) to remove the enzyme, salts, and unreacted UDP-Galactose. Lyophilize the product.

Step 2: Fucosylation

  • Reaction Setup: Reconstitute the purified intermediate in the fucosylation buffer. Combine:

    • 50 mM MES, pH 6.8

    • 15 mM MnCl₂

    • Purified Galactosylated Intermediate (approx. 4 mM)

    • 6 mM GDP-Fucose (Donor)

    • 1 µM α-1,3-Fucosyltransferase (FUT)

    • Incubate at 30°C for 4-16 hours.

  • Final Purification: Quench the reaction as before. Purify the final MFLNH product using SPE or size-exclusion chromatography to remove reaction components.

  • Verification: Confirm the final product identity and purity using HPAE-PAD and LC-MS.[10][11]

Section 4: Visualizations

Diagram 1: Hypothetical MFLNH Synthesis Pathway

MFLNH_Synthesis cluster_step1 Step 1: Galactosylation cluster_step2 Step 2: Fucosylation Lacto-N-Hexosamine Lacto-N-Hexosamine B4GALT1 B4GALT1 (+ Mn²⁺) Lacto-N-Hexosamine->B4GALT1 Acceptor UDP-Gal UDP-Galactose UDP-Gal->B4GALT1 Donor Gal-LNH Galactosylated Intermediate B4GALT1->Gal-LNH Product UDP UDP B4GALT1->UDP Byproduct Gal-LNH_ref Galactosylated Intermediate Gal-LNH->Gal-LNH_ref Purification Step GDP-Fuc GDP-Fucose FUT FUT (+ Mn²⁺) GDP-Fuc->FUT Donor MFLNH Final Product (MFLNH) FUT->MFLNH Product GDP GDP FUT->GDP Byproduct Gal-LNH_ref->FUT Acceptor

Caption: Sequential enzymatic pathway for MFLNH synthesis.

Diagram 2: Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low/No Product Yield CheckEnzyme Run single-enzyme activity assay Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckSubstrates Verify substrate concentration & purity EnzymeOK->CheckSubstrates Yes ReplaceEnzyme ACTION: Replace/Re-purify Enzyme EnzymeOK->ReplaceEnzyme No SubstratesOK Substrates OK? CheckSubstrates->SubstratesOK CheckConditions Optimize pH, Temp, & Cofactors SubstratesOK->CheckConditions Yes ReplaceSubstrates ACTION: Use new, verified substrates SubstratesOK->ReplaceSubstrates No ConditionsOK Yield Improved? CheckConditions->ConditionsOK CheckInhibition Test for Substrate/ Product Inhibition ConditionsOK->CheckInhibition No Success Problem Solved ConditionsOK->Success Yes AdjustKinetics ACTION: Adjust substrate ratios or purify intermediate CheckInhibition->AdjustKinetics ReplaceEnzyme->Start ReplaceSubstrates->Start AdjustKinetics->Success

Caption: A logical workflow for diagnosing low-yield reactions.

References

  • Varki, A., Cummings, R. D., Esko, J. D., et al. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Thibodeaux, C. J., Melançon, C. E., & Liu, H. W. (2008). Controlling Glycosyltransferase Activity: Inhibition and Enzyme Engineering. Angewandte Chemie International Edition, 47(51), 9814–9858. Available from: [Link]

  • Gantt, R. W., Peltier-Pain, P., & Thorson, J. S. (2011). Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. Journal of Natural Products, 74(3), 484–491. Available from: [Link]

  • Varki, A., Cummings, R. D., Esko, J. D., et al. (2009). Essentials of Glycobiology, 2nd edition, Chapter 7: Glycosyltransferases. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]

  • Bispo, C., et al. (2021). Family 1 glycosyltransferases (GT1, UGTs) are subject to dilution-induced inactivation and low chemo stability toward their own acceptor substrates. Frontiers in Bioengineering and Biotechnology, 9, 709605. Available from: [Link]

  • Curia. (n.d.). Optimizing Protein Glycosylation and Yield with in vitro Glycoengineering. Curia Global. Available from: [Link]

  • Schuman, B., et al. (2016). Geometric Attributes of Retaining Glycosyltransferase Enzymes Favor an Orthogonal Mechanism. Journal of Biological Chemistry, 291(47), 24533–24543. Available from: [Link]

  • de Vries, T., et al. (2001). Fucosyltransferases: structure/function studies. Glycobiology, 11(9), 119R–130R. Available from: [Link]

  • Gachon, C. M. M., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. International Journal of Molecular Sciences, 24(11), 9516. Available from: [Link]

  • Al-Mughaid, H., et al. (2019). Controlling Glycosyltransferase Activity: Inhibition and Enzyme Engineering. Comprehensive Natural Products III: Chemistry and Biology, 3, 247-302. Available from: [Link]

  • Kari, A. A., et al. (2022). Universal Glycosyltransferase Continuous Assay for Uniform Kinetics and Inhibition Database Development and Mechanistic Studies Illustrated on ST3GAL1, C1GALT1, and FUT1. ACS Omega, 7(28), 24395–24408. Available from: [Link]

  • Wikipedia contributors. (2023, December 27). Glycosyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

  • Yarema, K. J., et al. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. Current Protocols, 3(6), e822. Available from: [Link]

  • Suits, M. D. L., & Jia, Z. (2017). Methods for Determining Glycosyltransferase Kinetics. Methods in Molecular Biology, 1588, 77–85. Available from: [Link]

  • St. Clair, J. R., et al. (2022). Sequential in vitro enzymatic N-glycoprotein modification reveals site-specific rates of glycoenzyme processing. Journal of Biological Chemistry, 298(11), 102525. Available from: [Link]

  • Clarke, B. R., et al. (2020). Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural requirements for catalysis. Journal of Biological Chemistry, 295(18), 6030–6042. Available from: [Link]

  • Pardo-Vargas, A., et al. (2018). New strategies for profiling and characterization of human milk oligosaccharides. Glycobiology, 28(9), 633–645. Available from: [Link]

  • Sam, F., & Papas, K. K. (2021). In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase. ACS Omega, 6(18), 11847–11854. Available from: [Link]

  • Bilal, M., et al. (2023). Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. Catalysts, 13(5), 896. Available from: [Link]

  • Kuhn, B., et al. (2022). Fucosyltransferase-specific inhibition via next generation of fucose mimetics. Frontiers in Molecular Biosciences, 9, 995116. Available from: [Link]

  • Li, Y., & Chen, X. (2012). Chromatographic methods for the analysis of oligosaccharides in human milk. Analytical and Bioanalytical Chemistry, 404(1), 13-22. Available from: [Link]

  • Kightlinger, W., et al. (2020). Sequential Glycosylation of Proteins with Substrate-Specific N-Glycosyltransferases. Journal of the American Chemical Society, 142(9), 4432–4441. Available from: [Link]

  • Tolborg, L. O., & Jensen, K. J. (2015). Current strategies for in vitro protein glycosylation. Chemical Communications, 51(4), 624-638. Available from: [Link]

  • NanoTemper Technologies. (2019, July 3). What influence does glycosylation or deglycosylation have on the stability of your protein?. Available from: [Link]

  • Tanaka, K., et al. (2022). Systematic Strategy for the Development of Glycosyltransferase Inhibitors: Diversity-Oriented Synthesis of FUT8 Inhibitors. The Journal of Organic Chemistry, 87(17), 11467–11477. Available from: [Link]

  • Zhang, J., et al. (2023). New Insights into Human Milk Oligosaccharide Profiles in China: Findings from a Large-Scale Analysis of Human Milk. Nutrients, 15(15), 3326. Available from: [Link]

  • St. Clair, J. R., et al. (2022). Sequential in vitro enzymatic N-glycoprotein modification reveals site-specific rates of glycoenzyme processing. Journal of Biological Chemistry, 298(11), 102525. Available from: [Link]

  • Hennet, T. (n.d.). Mechanisms of glycosyltransferase reaction. University of Zurich, Department of Physiology. Available from: [Link]

  • Agilent Technologies. (2023, May 2). Analysis of Human Milk Oligosaccharides in Infant Formula. YouTube. Available from: [Link]

  • Holst, S., et al. (2017). Transcriptional activation of fucosyltransferase (FUT) genes using the CRISPR-dCas9-VPR technology reveals potent N-glycome alterations in colorectal cancer cells. Journal of Biological Chemistry, 292(6), 2289–2297. Available from: [Link]

  • Trbojević-Akmačić, I., et al. (2022). Immobilised enzyme cascade for targeted glycosylation. bioRxiv. Available from: [Link]

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Technical Support Center: Troubleshooting Retention Time Shifts for Amino (NH2) HILIC Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve retention time shifts when using amino (NH2) stationary phases. As a senior application scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Troubleshooting Guide: A Deeper Dive into Retention Time Instability

Retention time (RT) instability in HILIC, particularly with amino columns, can be a significant challenge. This guide provides a systematic approach to identifying and rectifying the root causes of these shifts.

Question 1: My retention times are consistently decreasing with each injection. What is the likely cause and how can I fix it?

A consistent decrease in retention time often points to a problem with column equilibration or a change in the mobile phase composition.

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The primary retention mechanism in HILIC involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[1][2] If this layer is not fully established and stable between injections, retention times will be inconsistent.[3] HILIC columns require significantly longer equilibration times than reversed-phase columns.[4][5]

    • Scientific Insight: The amino phase needs to be fully hydrated to ensure reproducible partitioning. Insufficient equilibration leads to a constantly changing stationary phase character, resulting in decreasing retention.

    • Corrective Action:

      • Initial Conditioning: For a new column, flush with at least 50-60 column volumes of the initial mobile phase.[3][6]

      • Inter-injection Equilibration: After a gradient elution, ensure a re-equilibration of at least 10-20 column volumes with the starting mobile phase composition.[4][5]

  • Mobile Phase Volatility: HILIC mobile phases typically have a high percentage of volatile organic solvent, like acetonitrile.[1] Evaporation of the organic component will increase the water content, which is the stronger solvent in HILIC, thus decreasing retention.[7]

    • Scientific Insight: In HILIC, water is the eluting solvent. An increase in its proportion in the mobile phase reduces the retention of polar analytes.

    • Corrective Action:

      • Keep mobile phase bottles tightly sealed.

      • Prepare fresh mobile phase daily.

      • Consider using a mobile phase pre-saturator or a solvent-saver cap.

Question 2: I'm observing random, unpredictable shifts in retention time from run to run. What should I investigate?

Random retention time shifts are often indicative of instrumental issues or inconsistencies in mobile phase preparation.

Probable Causes & Solutions:

  • Pump Performance and Leaks: Inconsistent flow rates due to pump malfunctions or leaks in the system can cause random RT shifts.[8] Even minor, invisible leaks can have a significant impact.

    • Scientific Insight: The retention time is inversely proportional to the flow rate. Any fluctuation in the flow rate will directly affect when the analyte elutes.

    • Corrective Action:

      • Flow Rate Check: Manually verify the flow rate using a graduated cylinder and a stopwatch.

      • Leak Test: Systematically check all fittings and connections for any signs of leaks. Pay close attention to pump seals and injector components.

  • Inaccurate Mobile Phase Preparation: Small errors in the proportion of the aqueous and organic phases can lead to significant changes in selectivity and retention in HILIC.

    • Scientific Insight: The high organic content in HILIC mobile phases makes retention times very sensitive to small changes in the aqueous component.

    • Corrective Action:

      • Gravimetric Preparation: Prepare mobile phases by weight instead of volume for higher accuracy.[9]

      • Consistent Mixing: If preparing online, ensure the pump's proportioning valves are functioning correctly. For isocratic methods, pre-mixing the mobile phase is often more reproducible.[8]

Question 3: My retention times are gradually increasing over a long sequence of injections. What could be the reason?

A gradual increase in retention time can be caused by column contamination or a change in the mobile phase pH.

Probable Causes & Solutions:

  • Column Contamination: Buildup of strongly retained compounds from the sample matrix can alter the stationary phase characteristics, leading to increased retention.[4][10]

    • Scientific Insight: Contaminants can interact with the stationary phase, creating new active sites for interaction with the analyte, thereby increasing retention.

    • Corrective Action:

      • Sample Preparation: Implement a more rigorous sample cleanup procedure to remove matrix components.

      • Guard Column: Use a guard column to protect the analytical column from strongly retained compounds.

      • Column Washing: Develop a routine column washing procedure. A generic wash for amino columns could involve flushing with 50:50 methanol:water.[4]

  • Mobile Phase pH Drift: For ionizable analytes, a change in the mobile phase pH can alter their charge state and, consequently, their retention.[4] Amino columns themselves can be sensitive to pH.[11]

    • Scientific Insight: The retention of ionizable compounds in HILIC is influenced by electrostatic interactions with the stationary phase. A change in pH can alter the charge of both the analyte and the amino stationary phase (pKa of the primary amine is ~9.8), thus affecting retention.

    • Corrective Action:

      • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH for optimal buffering capacity.

      • Fresh Buffers: Prepare buffer solutions fresh and monitor the pH regularly.

Experimental Protocols

Protocol 1: Column Conditioning and Equilibration
  • New Column Conditioning:

    • Connect the new amino HILIC column to the HPLC system.

    • Set the flow rate to 0.5 mL/min (for a standard 4.6 mm ID column).

    • Flush the column with 100% acetonitrile for 20 column volumes.

    • Introduce the initial mobile phase (e.g., 95% acetonitrile, 5% aqueous buffer) and flush for at least 50 column volumes.[3]

  • Gradient Re-equilibration:

    • At the end of each gradient run, return to the initial mobile phase conditions.

    • Allow the column to re-equilibrate for a minimum of 10-20 column volumes before the next injection.[4][5]

Column ID (mm)Column Length (mm)Column Volume (mL)Minimum Re-equilibration Volume (mL at 10 CV)
2.1500.171.7
2.11000.353.5
2.11500.525.2
4.6500.838.3
4.61001.6616.6
4.61502.4924.9

Table 1: Estimated Column Volumes and Recommended Minimum Re-equilibration Volumes.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_symptom Symptom Analysis cluster_cause Probable Causes cluster_solution Corrective Actions start Retention Time Shift Observed decreasing_rt Consistently Decreasing RT start->decreasing_rt Characterize the shift random_rt Random RT Shifts start->random_rt Characterize the shift increasing_rt Gradually Increasing RT start->increasing_rt Characterize the shift equilibration Inadequate Equilibration decreasing_rt->equilibration mobile_phase_volatility Mobile Phase Volatility decreasing_rt->mobile_phase_volatility instrument_issues Instrumental Issues (Pump/Leaks) random_rt->instrument_issues mobile_phase_prep Inaccurate Mobile Phase Prep random_rt->mobile_phase_prep contamination Column Contamination increasing_rt->contamination ph_drift Mobile Phase pH Drift increasing_rt->ph_drift increase_equilibration Increase Equilibration Time equilibration->increase_equilibration fresh_mobile_phase Prepare Fresh Mobile Phase mobile_phase_volatility->fresh_mobile_phase check_instrument Check Pump & Fittings for Leaks instrument_issues->check_instrument gravimetric_prep Use Gravimetric Preparation mobile_phase_prep->gravimetric_prep improve_sample_prep Improve Sample Prep/Use Guard Column contamination->improve_sample_prep check_buffer Check Buffer pH & Freshness ph_drift->check_buffer

Caption: A workflow diagram for troubleshooting retention time shifts in HILIC.

Frequently Asked Questions (FAQs)

Q1: Why is my brand new amino HILIC column showing poor retention?

This is a common issue and is almost always due to insufficient initial conditioning.[6] Unlike reversed-phase columns, HILIC columns are shipped in a non-hydrated state. You must follow a rigorous conditioning protocol to establish the crucial water layer on the stationary phase.

Q2: Can I use a reversed-phase gradient (increasing organic) with my amino HILIC column?

No, this is a fundamental error in HILIC method development.[6] In HILIC, the aqueous component of the mobile phase is the strong, eluting solvent. Therefore, a gradient should always run from a high percentage of organic solvent to a lower percentage of organic solvent (i.e., increasing the aqueous content).[7]

Q3: Are amino HILIC columns sensitive to pH?

Yes, they are. The silica backbone of most amino columns is susceptible to dissolution at high pH (typically above 8).[12] Additionally, the primary amine functional group has a pKa around 9.8, meaning its charge state is pH-dependent. This can influence electrostatic interactions with charged analytes.[11]

Q4: My sample is dissolved in water. Can I inject it directly onto my HILIC column?

This is not recommended, especially for larger injection volumes. The high water content of the sample solvent can disrupt the water layer on the stationary phase at the point of injection, leading to poor peak shape and shifting retention times. It is best to dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.

Q5: How should I store my amino HILIC column?

For short-term storage (overnight), it is generally acceptable to leave the column in the mobile phase, provided it does not contain buffers that can precipitate. For long-term storage, flush the column with a non-buffered solution of high organic content, such as 90:10 acetonitrile:water, and securely cap the ends.[12] Always flush out any buffered mobile phases before long-term storage.[12]

References

  • LCGC International. (2019, March 1). What You Need to Know About HILIC. Retrieved from [Link]

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Retrieved from [Link]

  • LCGC International. (2019, March 1). Hydrophilic Interaction Liquid Chromatography: An Update. Retrieved from [Link]

  • Waters. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? - WKB235914. Retrieved from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved from [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2020, August 12). Rapid deterioration of Phenomenex Luna amino(NH2) phase HPLC column. Retrieved from [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • LCGC International. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach. Retrieved from [Link]

  • ResearchGate. (2022, October 7). How to deal with several HILIC-MS/MS problems?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 26). Accurate Prediction of Retention in Hydrophilic Interaction Chromatography (HILIC) by Back Calculation of High Pressure Liquid Chromatography (HPLC) Gradient Profiles. Retrieved from [Link]

Sources

Overcoming steric hindrance in chemical fucosylation of Lacto-N-hexaose

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical fucosylation of Lacto-N-hexaose (LNH). This guide is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of fucosylated human milk oligosaccharides (HMOs). As your dedicated application scientist, I will provide in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you navigate the challenges of this demanding chemical transformation, with a particular focus on overcoming the significant steric hindrance inherent to the LNH acceptor.

The chemical fucosylation of a large, branched oligosaccharide like Lacto-N-hexaose presents a formidable challenge primarily due to steric hindrance around the target hydroxyl groups. The bulky nature of both the fucosyl donor and the LNH acceptor can lead to low yields, lack of regioselectivity, and the formation of complex side products. This guide is structured to address these issues head-on, providing a logical framework for experimental design, troubleshooting, and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical fucosylation of Lacto-N-hexaose so challenging?

The primary challenge lies in the steric congestion of the Lacto-N-hexaose molecule. LNH is a branched hexasaccharide, and the hydroxyl groups on the internal sugar residues are sterically shielded by adjacent sugar moieties. This makes it difficult for the bulky fucosyl donor to approach the target hydroxyl group, leading to low reactivity and poor yields. Furthermore, the presence of multiple secondary hydroxyl groups with similar reactivity necessitates a sophisticated protecting group strategy to achieve regioselectivity.

Q2: Which hydroxyl groups on Lacto-N-hexaose are the most sterically hindered for fucosylation?

The hydroxyl groups on the internal N-acetyllactosamine (LacNAc) units are generally the most sterically hindered. Specifically, fucosylation at the 3-OH of the GlcNAc residue within the LacNAc unit to form a Lewis antigen structure can be particularly difficult due to the proximity of the adjacent galactose and the rest of the oligosaccharide chain. The terminal galactose residues offer more accessible hydroxyl groups, but even these can be influenced by the overall conformation of the LNH molecule.

Q3: What are the key considerations for choosing a fucosyl donor for a sterically hindered acceptor like LNH?

For sterically demanding fucosylations, the choice of the fucosyl donor is critical. Highly reactive "armed" donors are generally preferred. These donors have electron-donating protecting groups (e.g., benzyl ethers) that enhance the reactivity of the anomeric center. Common choices include:

  • Fucosyl halides (e.g., fucosyl bromide or fluoride): These are highly reactive but can be prone to decomposition.

  • Thioglycosides (e.g., ethyl fucosylthioglycoside): These offer a good balance of stability and reactivity and can be activated by a variety of promoters.

  • Trichloroacetimidates (e.g., fucosyl trichloroacetimidate): These are also highly reactive and have been successfully used in the synthesis of complex fucosylated oligosaccharides.

The choice of protecting groups on the fucosyl donor itself is also important. Bulky protecting groups on the donor can exacerbate steric clash with the acceptor.

Q4: How do I choose the right promoter system for fucosylating a complex and hindered acceptor?

The promoter's role is to activate the fucosyl donor. For hindered substrates, a powerful promoter system is often required. The choice of promoter should be matched with the fucosyl donor:

Fucosyl Donor TypeCommon Promoter Systems
ThioglycosidesN-Iodosuccinimide (NIS) and a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or TMSOTf.
TrichloroacetimidatesCatalytic amounts of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2).
Glycosyl HalidesSilver salts (e.g., silver triflate) or a combination of a Lewis acid and a halide scavenger.

It is crucial to perform the reaction at low temperatures (e.g., -78 °C to -20 °C) to control the reactivity and minimize side reactions.

Troubleshooting Guide

Problem 1: Low or no fucosylation yield.

This is the most common issue when dealing with sterically hindered acceptors. Here’s a troubleshooting workflow to address this problem:

G cluster_B Increase Donor Reactivity cluster_C Optimize Promoter System cluster_D Check Protecting Group Strategy cluster_E Modify Reaction Conditions A Low/No Fucosylation Yield B Increase Donor Reactivity A->B C Optimize Promoter System A->C D Check Protecting Group Strategy A->D E Modify Reaction Conditions A->E B1 Switch to a more reactive donor (e.g., thioglycoside -> trichloroacetimidate) B->B1 C1 Increase promoter concentration C->C1 D1 Are there steric clashes from protecting groups on the acceptor? D->D1 E1 Increase reaction temperature gradually (e.g., from -78°C to -40°C) E->E1 B2 Use 'armed' fucosyl donors (benzyl ethers vs. acyl esters) B1->B2 C2 Switch to a stronger promoter (e.g., NIS/TfOH) C1->C2 C3 Ensure anhydrous conditions C2->C3 D2 Consider using smaller protecting groups near the reaction site. D1->D2 E2 Increase reaction time E1->E2 E3 Change solvent to one that better solubilizes both donor and acceptor. E2->E3

Caption: Troubleshooting workflow for low fucosylation yield.

Detailed Explanation:

  • Increase Donor Reactivity: If your fucosyl donor is not reactive enough to overcome the steric barrier, consider switching to a more potent one. For example, if a fucosyl thioglycoside is failing, a trichloroacetimidate donor might provide the necessary reactivity boost. Also, ensure your fucosyl donor is "armed" with electron-donating protecting groups like benzyl ethers, which make the anomeric carbon more electrophilic.[1][2]

  • Optimize Promoter System: The activation of the donor might be insufficient. You can try increasing the concentration of the promoter or switching to a more powerful one. For thioglycosides, the combination of NIS and a catalytic amount of a strong acid like TfOH is a very potent system.[3] It is also critical to ensure strictly anhydrous conditions, as water will quench the activated donor.

  • Check Protecting Group Strategy: The protecting groups on your Lacto-N-hexaose acceptor are crucial.[1][4] Bulky protecting groups near the target hydroxyl can create a steric wall, preventing the fucosyl donor from approaching. If possible, consider using smaller protecting groups in the vicinity of the reaction site. A thorough analysis of the 3D structure of your protected LNH is advisable.

  • Modify Reaction Conditions: Sometimes, a simple change in reaction parameters can make a significant difference. Gradually increasing the reaction temperature can provide the necessary activation energy, but be cautious as this can also lead to side reactions. Extending the reaction time or changing the solvent to one that better solubilizes both reactants can also improve yields.

Problem 2: Poor regioselectivity leading to a mixture of fucosylated isomers.

Achieving regioselectivity on a molecule with multiple free hydroxyl groups like a partially protected LNH is a significant challenge.

Strategies for Improving Regioselectivity:

  • Orthogonal Protecting Group Strategy: This is the most reliable method.[1] Employ a protecting group scheme where you can selectively deprotect only the target hydroxyl group on the LNH acceptor, leaving all other hydroxyls masked. This requires careful synthetic planning. Common orthogonal protecting groups include:

    • Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride ions (e.g., TBAF).

    • Esters (e.g., acetate, benzoate): Cleaved by base (e.g., NaOMe).

    • Benzyl ethers: Cleaved by hydrogenolysis (e.g., H₂, Pd/C).

    • Levulinoyl (Lev) esters: Cleaved by hydrazine.

  • Exploiting Differential Reactivity: In some cases, you can exploit the inherent differences in the reactivity of the hydroxyl groups. Primary hydroxyls are generally more reactive than secondary ones. However, within the secondary hydroxyls of LNH, the differences can be subtle and unreliable for achieving high regioselectivity.

Problem 3: Difficulty in purifying the fucosylated Lacto-N-hexaose.

The product mixture from a fucosylation reaction can be complex, containing the desired product, unreacted acceptor, hydrolyzed donor, and potentially isomeric byproducts. Purifying the target molecule requires robust chromatographic techniques.

Purification Strategies:

TechniqueDescription
Silica Gel Chromatography The workhorse for purifying protected oligosaccharides. A careful choice of solvent systems (e.g., gradients of ethyl acetate/hexane or dichloromethane/methanol) is crucial for separating components with similar polarities.[3]
Size-Exclusion Chromatography (e.g., Sephadex G-25) Useful for separating the final deprotected oligosaccharide from smaller impurities and salts.[3]
High-Performance Liquid Chromatography (HPLC) Both normal-phase and reversed-phase HPLC can be used for the purification of complex oligosaccharides.[5][6] This is often necessary to separate isomeric products.

Experimental Protocols

Protocol 1: General Procedure for Chemical Fucosylation of a Sterically Hindered Oligosaccharide Acceptor

This protocol is a general guideline and should be optimized for your specific Lacto-N-hexaose acceptor and fucosyl donor.

G cluster_A Preparation cluster_B Reaction cluster_C Workup cluster_D Purification A Preparation of Reactants B Glycosylation Reaction A->B A1 Co-evaporate acceptor and donor with toluene to remove residual water. A->A1 C Quenching and Workup B->C B1 Cool the reaction mixture to the desired temperature (e.g., -78°C). B->B1 D Purification C->D C1 Quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate). C->C1 D1 Concentrate the organic phase. D->D1 A2 Dissolve acceptor and donor in anhydrous DCM under an inert atmosphere (Argon or Nitrogen). A1->A2 A3 Add freshly activated molecular sieves (4 Å). A2->A3 B2 Add the promoter solution dropwise. B1->B2 B3 Monitor the reaction by TLC. B2->B3 C2 Filter off the molecular sieves. C1->C2 C3 Perform an aqueous workup to remove salts. C2->C3 D2 Purify the crude product by silica gel chromatography. D1->D2

Caption: General workflow for chemical fucosylation.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry your protected Lacto-N-hexaose acceptor and fucosyl donor. A common method is to co-evaporate them with anhydrous toluene multiple times.

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the acceptor (1 equivalent) and fucosyl donor (1.5-2 equivalents) in anhydrous dichloromethane (DCM).

    • Add freshly activated 4 Å molecular sieves and stir the mixture for 30-60 minutes at room temperature.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired starting temperature (typically between -78 °C and -40 °C).

    • In a separate flask, prepare a solution of the promoter in anhydrous DCM.

    • Add the promoter solution dropwise to the reaction mixture.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup:

    • Once the reaction is complete (as indicated by the consumption of the acceptor on TLC), quench the reaction by adding a few drops of triethylamine or by pouring the reaction mixture into a saturated solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature.

    • Filter off the molecular sieves and wash them with DCM.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Characterization of Fucosylated Lacto-N-hexaose

Accurate characterization is essential to confirm the structure of your product.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (e.g., ESI-TOF or MALDI-TOF) to confirm the molecular weight of your fucosylated LNH.[5] This will verify the addition of one fucose moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are crucial for structural elucidation.[6][7][8]

    • The anomeric proton of the newly formed fucosyl linkage will appear as a characteristic doublet in the ¹H NMR spectrum. The chemical shift and coupling constant of this signal can help determine the α- or β-configuration of the linkage.

    • 2D NMR experiments such as COSY, HSQC, and HMBC are necessary to assign the full structure and confirm the position of the fucosylation. NOESY experiments can provide through-space correlations that further confirm the linkage position.

References

  • Dumon, C., Priem, B., Martin, S. L., Heyraud, A., Bosso, C., & Samain, E. (2002). In vivo fucosylation of lacto-N-neotetraose and lacto-N-neohexaose by heterologous expression of Helicobacter pylori alpha-1,3 fucosyltransferase in engineered Escherichia coli. Glycoconjugate journal, 19(7-9), 525–532. [Link]

  • Chen, Y. H., Chen, C. Y., & Lin, C. C. (2022). Chemoenzymatic Synthesis of Asymmetrically Branched Human Milk Oligosaccharide Lacto-N-Hexaose. Frontiers in Chemistry, 10, 906935. [Link]

  • Wang, Y., Wang, J., & Chen, X. (2023). Recent progress in fucosylated derivatives of lacto-N-tetraose and lacto-N-neotetraose. Food Bioscience, 53, 102764. [Link]

  • McKay, M. J., & Fairbanks, A. J. (2015). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 11, 2686–2705. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Codée, J. D. C., & van der Marel, G. A. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition, Vol. 1, pp. 1-32). Elsevier.
  • Shaik, A. A., & Demchenko, A. V. (2021). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. Molecules, 26(17), 5178. [Link]

  • Shaik, A. A., & Demchenko, A. V. (2019). Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose. The Journal of Organic Chemistry, 84(15), 9532–9544. [Link]

  • Baumgärtner, F., Hederos, M., & Hällgren, A. (2015). Synthesis of fucosylated lacto-N-tetraose using whole-cell biotransformation. Applied microbiology and biotechnology, 99(18), 7485–7496. [Link]

  • Craft, T. J., & Townsend, C. A. (2017). Synthesis of lacto-N-tetraose. Carbohydrate research, 448, 80–86. [Link]

  • Shaik, A. A., & Demchenko, A. V. (2018). Chemical synthesis of human milk oligosaccharides: lacto-N-neohexaose (Galβ1 → 4GlcNAcβ1→)2 3,6Galβ1 → 4Glc. Organic & Biomolecular Chemistry, 16(44), 8596–8606. [Link]

  • Shaik, A. A., & Demchenko, A. V. (2019). Chemical Synthesis of Human Milk Oligosaccharides: para-Lacto-N-hexaose and para-Lacto-N-neohexaose. The Journal of organic chemistry, 84(15), 9532–9544. [Link]

  • Blixt, O., & Razi, N. (2006). Fucosylation of poly-N-acetyllactosamine structures using two recombinant fucosyltransferases FUT-II and FUT-VI. Glycoconjugate journal, 23(5-6), 417–425. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1–19. [Link]

  • Harvey, D. J. (2005). Fragmentation of fucosylated oligosaccharides by electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 622–630. [Link]

  • Fujita, S., & Miyoshi, E. (2021). Role of fucosylated oligosaccharides in cancer. Cancers, 13(16), 4057. [Link]

  • Oscarson, S., & Tidén, A. K. (1993). Fucosylation of linear alcohols: A study of parameters influencing the stereochemistry of glycosylation. Carbohydrate research, 247, 323–337. [Link]

  • Parekh, R. B., Dwek, R. A., Sutton, B. J., Thomas, D. L., Rademacher, T. W., Warren, C., ... & Stanworth, D. R. (1985). Association of rheumatoid arthritis and primary osteoarthritis with changes in the glycosylation pattern of total serum IgG. Nature, 316(6027), 452–457. [Link]

  • Götze, S., Meyer, A., & Elling, L. (2018). Enzymatic Synthesis of N-Acetyllactosamine (LacNAc) Type 1 Oligomers and Characterization as Multivalent Galectin Ligands. International journal of molecular sciences, 19(12), 3848. [Link]

  • Chin, Y. W., Kim, J. Y., Kim, J. H., & Seo, J. H. (2021). Efficient Purification of 2′-Fucosyllactose by Membrane Filtration and Activated Carbon Adsorption. Foods, 10(7), 1541. [Link]

  • Hoogers, D., van de Vrande, K. N. A., van der Meij, D., Remmerswaal, W. A., & Codée, J. D. C. (2020). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Chemical science, 11(41), 11257–11266. [Link]

  • Gao, N., Liu, C., Zhang, F., Linhardt, R. J., & Li, G. (2018). Oligosaccharides from depolymerized fucosylated glycosaminoglycan: Structures and minimum size for intrinsic factor Xase complex inhibition. The Journal of biological chemistry, 293(42), 16324–16333. [Link]

  • Suzuki, M., Suzuki, A., & Handa, S. (1996). Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of chromatography. A, 720(1-2), 159–169. [Link]

  • Crich, D. (2010). Stereoselective Glycosylation of Glucosamine: The Role of the N-Protecting Group. European Journal of Organic Chemistry, 2010(21), 3959–3969. [Link]

  • Murata, T., Morimoto, S., Zeng, X., Watanabe, S., & Usui, T. (1999). Enzymatic synthesis of alpha-L-fucosyl-N-acetyllactosamines and 3'-O-alpha-L-fucosyllactose utilizing alpha-L-fucosidases. Carbohydrate research, 320(3-4), 192–199. [Link]

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Carbohydrates in Chemistry and Biology (pp. 1167-1228). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Szpilman, A. M., Gomtsyan, A., & Carreira, E. M. (2002). Beta-glycosidation of sterically hindered alcohols. Angewandte Chemie (International ed. in English), 41(19), 3619–3622. [Link]

  • Nishihara, S., Nakajima, F., & Narimatsu, H. (2010). Enzymatic synthesis of lacto-N-difucohexaose I which binds to Helicobacter pylori. Methods in enzymology, 480, 375–389. [Link]

  • Sethi, M. K., Kim, H., & Lee, Y. J. (2017). Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis. Analytical chemistry, 89(17), 9198–9205. [Link]

  • Pickard, J. M., & Chervonsky, A. V. (2021). Acceptive Immunity: The Role of Fucosylated Glycans in Human Host–Microbiome Interactions. The Journal of Immunology, 206(8), 1731–1739. [Link]

  • Piller, F., Piller, V., & Fukuda, M. (1990). Hydrophobic glycosides of N-acetylglucosamine can act as primers for polylactosamine synthesis and can affect glycolipid synthesis in vivo. The Journal of biological chemistry, 265(16), 9264–9271.
  • Szpilman, A. M., Gomtsyan, A., & Carreira, E. M. (2002). β-Glycosidation of Sterically Hindered Alcohols.
  • Koerner, T. A., Prestegard, J. H., & Yu, R. K. (1985). Characterization of lacto-N-hexaose and two fucosylated derivatives from human milk by high-performance liquid chromatography and proton NMR spectroscopy. Carbohydrate research, 142(1), 129–139. [Link]

  • Arda, A., & Jiménez-Barbero, J. (2020). NMR Spectroscopy Tools. In Glycopedia.
  • Gao, N., Liu, C., Zhang, F., Linhardt, R. J., & Li, G. (2018). Oligosaccharides from depolymerized fucosylated glycosaminoglycan: Structures and minimum size for intrinsic factor Xase complex inhibition. The Journal of biological chemistry, 293(42), 16324–16333. [Link]

  • Jumper, J., et al. (2021). Highly accurate protein structure prediction with AlphaFold.
  • Zhang, Y., Wang, D., Li, H., & Liu, J. (2021). Structural characterization of fucose-containing disaccharides prepared from exopolysaccharides of Enterobacter sakazakii. Carbohydrate polymers, 252, 117172. [Link]

  • Sandoval-Ramírez, J., & García-Garibay, M. (2018). Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential. IUBMB life, 70(12), 1205–1215. [Link]

  • Furtado, R. A., de Souza, M. C., & de Alencastro, R. B. (2015). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC advances, 5(101), 83335–83347. [Link]

  • Reddit. (2024). r/Chempros - What are some common causes of low reaction yields? Retrieved from [Link]

  • Chen, R., Chen, X., & Zhang, G. (2021). Enhanced bioproduction of fucosylated oligosaccharide 3-fucosyllactose in engineered Escherichia coli with an improved de novo pathway. Bioscience, biotechnology, and biochemistry, 85(6), 1335–1343. [Link]

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Removing endotoxin contaminants from recombinant MFLNH preparations

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Current Module: Downstream Processing / Contaminant Removal Ticket Subject: Strategies for reducing endotoxin (LPS) < 0.1 EU/mg in MFLNH preparations.

Dashboard: The MFLNH Challenge

Welcome, Researcher. You are likely here because standard purification methods (Ni-NTA, Size Exclusion) failed to reduce endotoxin levels below the threshold required for in vivo or cell-based assays.

The Core Problem: Recombinant MFLNH (Multifunctional Linearized Nanohinge) constructs often exhibit amphipathic surface properties similar to Lipopolysaccharides (LPS). This creates a "mimicry effect" where LPS micelles tightly associate with the hydrophobic domains of the MFLNH protein, resisting standard wash steps.

Target Specification:

  • In Vitro Tolerance: < 1.0 EU/mg

  • In Vivo (Murine/Primate): < 0.1 EU/mg

  • FDA Parenteral Limit: 5.0 EU/kg body weight/hour

Tier 1: Rapid Troubleshooting (FAQ)

Q: I used a Polymyxin B column, but my protein yield dropped by 80%. Why? A: Polymyxin B binds the Lipid A moiety of endotoxin.[1] However, if your MFLNH construct contains significant hydrophobic patches (common in nanohinge designs), the resin cannot distinguish between the LPS Lipid A tail and your protein's hydrophobic core.

  • Fix: Switch to Anion Exchange (AEX) in flow-through mode or use Triton X-114 phase separation if the protein is hydrophilic.

Q: My protein precipitates during Triton X-114 phase separation. A: You likely exceeded the critical temperature too rapidly or your buffer ionic strength is too high.

  • Fix: Ensure the buffer contains < 150mM NaCl during the Triton step. High salt promotes protein aggregation in the detergent phase. Also, ensure the heating step to 37°C is gradual.

Q: Can I just use extensive washing on my Ni-NTA column? A: Rarely sufficient. LPS forms large micelles (up to 1,000 kDa) that can physically trap your protein or interact with the nickel resin itself.

  • Fix: Include a wash step with 0.1% Triton X-114 (at 4°C) while the protein is bound to the Ni-NTA column, followed by extensive ethanol-free buffer washes to remove the detergent before elution.

Tier 2: Deep Dive Protocols

Decision Matrix: Selecting the Right Method

Before proceeding, determine the physicochemical properties of your MFLNH variant.

EndotoxinRemovalDecision Start Start: Analyze MFLNH Properties IsHydrophobic Is the Protein Hydrophobic? Start->IsHydrophobic CheckPI Check Isoelectric Point (pI) IsHydrophobic->CheckPI No (Hydrophilic) PolyB Method D: Polymyxin B (High Loss Risk) IsHydrophobic->PolyB Yes (Hydrophobic) TritonMethod Method A: Triton X-114 Phase Separation CheckPI->TritonMethod pI Indifferent (Robust Stability) AEX_FlowThrough Method B: Anion Exchange (Flow-Through Mode) CheckPI->AEX_FlowThrough pI > 7.0 (Basic) AEX_BindElute Method C: Anion Exchange (Bind-Elute Mode) CheckPI->AEX_BindElute pI < 7.0 (Acidic)

Figure 1: Decision logic for selecting an endotoxin removal strategy based on protein hydrophobicity and charge.

Protocol A: Triton X-114 Phase Separation (The "Gold Standard")

Best for: Hydrophilic MFLNH variants with high stability.

Mechanism: Triton X-114 is a non-ionic detergent with a low cloud point (22°C).[2] Below 22°C, it is homogenous. Above 22°C, it separates into an aqueous phase (containing your protein) and a detergent-rich phase (trapping hydrophobic LPS).[2]

Step-by-Step:

  • Preparation: Adjust protein concentration to 1 mg/mL in PBS (pH 7.4).

  • Addition: Add Triton X-114 to a final concentration of 1% (v/v) .

  • Binding (Cold): Incubate at 4°C for 30 minutes with gentle rotation. Crucial: This ensures the detergent monomers disrupt LPS micelles.

  • Phase Separation (Hot): Transfer the tube to a 37°C water bath for 10 minutes. The solution will turn cloudy (turbid).

  • Centrifugation: Centrifuge at 20,000 x g for 10 minutes at 37°C (warm rotor is essential).

  • Extraction: You will see a small oily droplet at the bottom (detergent + LPS). Carefully pipette off the top aqueous layer (Protein) into a fresh tube.

  • Repeat: Perform this cycle 3 times.

  • Detergent Removal: Pass the final aqueous phase through a detergent-removal spin column (e.g., HiPPR) or perform dialysis to remove residual Triton monomers.

Protocol B: Anion Exchange Chromatography (AEX)

Best for: Basic MFLNH variants (pI > 7.0).

Mechanism: Endotoxins are highly acidic (pI ~2) and carry a strong negative charge at neutral pH. If your protein is positively charged (basic), it will flow through a positively charged column (e.g., Q-Sepharose), while LPS binds to the resin.

Step-by-Step:

  • Equilibration: Equilibrate a Q-column (strong anion exchanger) with 20 mM Tris-HCl, pH 8.0, 50 mM NaCl .

    • Note: Ensure all buffers are prepared with pyrogen-free water.

  • Sample Load: Load the MFLNH preparation.

  • Collection: Collect the Flow-Through (FT) fraction.

    • Logic: At pH 8.0, MFLNH (pI > 7) is neutral/positive and does not bind. LPS (pI ~2) is negative and binds tightly to the Q resin.

  • Sanitization: Wash the column with 1M NaOH to strip the bound endotoxin before re-use.

Tier 3: Comparative Data Analysis

Performance Benchmarks for Recombinant Proteins

MethodLPS Removal EfficiencyProtein RecoveryRisk FactorCost
Triton X-114 > 99% (3 cycles)85 - 95%Residual detergentLow
AEX (Flow-Through) 95 - 99%> 95%pH sensitivityMedium
Polymyxin B 90 - 98%50 - 75%Non-specific bindingHigh
Ultrafiltration (100kDa) < 50%> 90%Ineffective (LPS monomers pass)Low

Tier 4: Root Cause Analysis (The "Why")

The Micelle Trap: Endotoxins are not simple monomers; they form supramolecular structures.

  • Monomer Size: 10–20 kDa.[3]

  • Micelle Size: 300–1,000 kDa.[3]

  • Vesicle Size: > 1 µm.

The Failure Mode: Using a 100 kDa cutoff filter often fails because detergents or chelators (EDTA) in your buffer can shift the equilibrium from micelles back to monomers, allowing LPS to pass through the filter alongside your protein. Conversely, in high-salt buffers, LPS forms vesicles that are easily removed, but high salt may destabilize MFLNH.

Visualizing the Separation Logic:

SeparationLogic cluster_Triton Triton X-114 Mechanism Mixture Mixture: Protein + LPS Micelles Step1 Add Triton (4°C) Homogenous Solution Mixture->Step1 Step2 Heat (37°C) Micelle Formation Step1->Step2 Temp > Cloud Point Step3 Centrifuge Step2->Step3 ResultAq Aqueous Phase: Hydrophilic Protein Step3->ResultAq ResultDet Detergent Phase: Hydrophobic LPS Step3->ResultDet

Figure 2: The thermodynamic separation of LPS via Triton X-114 Cloud Point Extraction.

References

  • FDA Guidance for Industry. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration.[4][5][6][7]

  • Liu, S., et al. (1997). Removal of endotoxin from recombinant protein preparations. Clinical Biochemistry. (Demonstrates Triton X-114 efficacy).

  • Petsch, D., & Anspach, F. B. (2000). Endotoxin removal from protein solutions. Journal of Biotechnology. (Comprehensive review of chromatographic methods).

  • Issekutz, A. C. (1983).[1] Removal of gram-negative endotoxin from solutions by affinity chromatography. Journal of Immunological Methods. (Polymyxin B limitations).[5][6][7][8][9][10][11]

Sources

Technical Support Center: Optimizing ESI-MS for High-Mass HMO Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Mitigating Signal Suppression in High-Molecular-Weight Human Milk Oligosaccharides (HMOs)

Welcome to the Advanced Glycomics Application Center

You are likely here because your high-mass HMOs (e.g., DSLNT, complex fucosylated nonasaccharides) are vanishing into the baseline while your smaller tri- and tetrasaccharides dominate the spectrum. This is not just a "concentration issue"; it is a fundamental conflict of physics within the electrospray ionization (ESI) plume.

Below is a technical troubleshooting framework designed to isolate and resolve signal suppression. We move beyond basic "check your connections" advice to address the mechanistic root causes: charge competition, solvation energy, and adduct distribution.

Module 1: The Physics of Suppression

Q: Why do my high-mass HMOs (DP > 8) suffer disproportionately compared to LNT or 2'-FL?

A: This is a classic manifestation of the "Wrong-Way-Round" ionization effect and surface activity competition.

In the ESI droplet, analytes compete for limited surface charge. Smaller, more surface-active molecules (or hydrophobic contaminants) migrate to the droplet surface faster than large, hydrophilic poly-saccharides like high-mass HMOs. Furthermore, as the droplet evaporates, high-mass HMOs require significantly more energy to desolvate. If the droplet undergoes Coulombic fission before your large HMO has desolvated, the analyte remains trapped in a charged residue cluster and is lost to the vacuum system, never reaching the detector.

Visualizing the Suppression Mechanism

ESI_Suppression_Mechanism cluster_Droplet ESI Droplet Dynamics Droplet Charged Droplet (Analyte Mixture) Surface Surface Charge Competition Droplet->Surface Small/Hydrophobic Molecules Migrate Core Droplet Core (High-Mass HMOs trapped) Droplet->Core Large/Hydrophilic HMOs Retained Fission Coulombic Fission Surface->Fission Ejected as Ions Desolvation Desolvation Energy Barrier Core->Desolvation High Energy Required Detector Mass Spectrometer Detector Desolvation->Detector If Optimized (Heat/Gas) Loss Signal Loss (Cluster Formation) Desolvation->Loss Incomplete Desolvation Fission->Detector Successful Ionization

Figure 1: Mechanism of signal suppression showing how high-mass HMOs are trapped in the droplet core due to hydrophilicity and slow migration rates.

Module 2: Solvent Chemistry & Modifiers

Q: I am using 10 mM Ammonium Acetate. Should I switch modifiers to improve sensitivity?

A: Yes. For negative mode ESI (the standard for native HMOs), Ammonium Fluoride (NH₄F) is superior to Ammonium Acetate.

Ammonium Fluoride acts as a "super-deprotonator." The fluoride ion (


) has a high gas-phase basicity and efficiently abstracts protons from the hydroxyl groups of the HMOs, stabilizing the 

or

ions. Data indicates a 2-22 fold increase in signal intensity for polar analytes when switching from acetate to fluoride.

Protocol: The Fluoride Switch

  • Flush System: Thoroughly flush your LC lines with water to remove all traces of acetate.

  • Mobile Phase A: Water + 0.02% to 0.1% (approx. 0.5 - 1.0 mM) Ammonium Fluoride.

    • Warning: High concentrations (>1 mM) can etch silica columns over time. Keep it low.

  • Mobile Phase B: Acetonitrile (no additive usually required, or match Phase A).

  • Monitor: Watch for the shift in charge state. You may see a shift toward higher charge states (

    
    ), which brings high-mass HMOs into a better m/z range.
    

Comparative Modifier Performance

ModifierModeMechanismSensitivity GainRisk Factor
Ammonium Acetate Neg/PosBuffer buffering, weak ion pairingBaseline (1x)Low
Formic Acid PosProtonationPoor for Native HMOsLow
Ammonium Fluoride Neg Enhanced Deprotonation (

)
High (5-20x) Medium (Column etching)
Ammonium Hydroxide NegpH adjustmentModerate (2-5x)Low
Module 3: Derivatization Strategies

Q: My signal is still unstable. Is Permethylation worth the extra labor?

A: If you are analyzing HMOs with DP > 10, permethylation is the gold standard for a reason. It is not just about stability; it fundamentally alters the physics of ionization.

Native HMOs are hydrophilic. By converting all hydroxyls (-OH) to methoxy groups (-OCH₃), you:

  • Increase Hydrophobicity: The molecule migrates to the droplet surface faster (solving the mechanism in Figure 1).

  • Eliminate Hydrogen Bonding: This prevents the formation of non-covalent aggregates that suppress signal.

  • Stabilize Sialic Acids: Prevents in-source loss of sialic acid residues.

Protocol: Solid-Phase Permethylation (Spin Column)

  • Reagents: NaOH beads, Methyl Iodide (MeI), DMSO.[1]

  • Step 1: Load glycan sample onto NaOH beads in a spin column.

  • Step 2: Add DMSO and MeI.[1] Incubate 15 mins.

  • Step 3: Centrifuge to collect.

  • Step 4: Liquid-Liquid extraction (Chloroform/Water). The permethylated HMOs move to the Chloroform layer.

  • Result: Analyze in Positive Mode (as

    
     adducts).
    
Module 4: Chromatographic Selection (HILIC vs. PGC)

Q: I see peak splitting for my high-mass isomers. Should I use PGC or HILIC?

A: This depends on whether your priority is isomer separation or robust quantification .

  • HILIC (Amide): Best for general profiling. It separates by hydrophilicity (size/charge). High-mass HMOs elute later.

    • Issue: High-mass HMOs elute in high aqueous content, which is harder to desolvate in ESI.

  • PGC (Porous Graphitic Carbon): The only choice for separating structural isomers (e.g., LNT vs. LNnT).

    • Issue: PGC is prone to "memory effects" and irreversible adsorption of very large structures if not regenerated properly.

Decision Logic for Column Selection

Column_Selection Start Goal? Isomers Isomer Separation (e.g., Linkage analysis) Start->Isomers Quant Routine Quant & Profiling Start->Quant PGC PGC Column (Hypercarb) Isomers->PGC Stereoselectivity Required HILIC Amide-HILIC (BEH Amide) Quant->HILIC Robustness Required Warning Watch for Retention Drift PGC->Warning Requires Redox Regeneration

Figure 2: Decision tree for selecting chromatographic stationary phases based on analytical goals.

FAQ: Rapid Fire Troubleshooting

Q: I see multiple peaks for the same mass (e.g., [M-H]-, [M+Cl]-, [M+HCOO]-). How do I consolidate them? A: This is "signal dilution."

  • Remove Chloride: Ensure all water is 18.2 MΩ and glassware is not washed with detergents containing chloride.

  • Force Adducts: In negative mode, add the Ammonium Fluoride (as above) to force the

    
     or 
    
    
    
    species. In positive mode (permethylated), dope the mobile phase with 0.1 mM NaOH or NaOAc to force all signal into the
    
    
    channel.

Q: My high-mass signals drift in retention time on PGC. A: PGC columns can become oxidized or reduced, changing their retention properties.

  • Fix: Perform a "Acid/Base Regeneration." Flush with 0.1% TFA in water, then 0.1% TFA in ACN, then 0.1% NH4OH, then re-equilibrate. This resets the surface charge state of the graphite.

Q: Can I use Nano-ESI to improve sensitivity? A: Absolutely. Nano-ESI (< 500 nL/min) significantly reduces the initial droplet size. This bypasses the need for multiple Coulombic fission events, allowing high-mass HMOs to ionize much more efficiently. It is the single most effective hardware change for large glycan sensitivity.

References
  • Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 2023.[2]

  • Permethylation for glycan analysis. Glycoscience Protocols (GlycoPODv2), 2021.

  • Comparison of hydrophilic-interaction, reversed-phase and porous graphitic carbon chromatography for glycan analysis. Journal of Chromatography A, 2011.[3]

  • Enhanced sensitivity of LC-MS analysis of permethylated N-glycans through online purification. Electrophoresis, 2011.

  • Exploring the mechanism of salt-induced signal suppression in protein electrospray mass spectrometry. Analytical Chemistry, 2015.

Sources

Validation & Comparative

A Comparative Guide to NMR Spectral Data: MFLNH I vs. MFLNH III

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The compounds "MFLNH I" and "MFLNH III" referenced in the topic are not found in the current chemical literature or spectral databases. Therefore, this guide has been constructed as a detailed methodological framework. It uses a case study of two well-characterized, structurally similar flavonoid isomers, Luteolin (Case I) and Apigenin (Case III) , to demonstrate the principles and techniques of comparative NMR analysis for distinguishing closely related molecules. Researchers and drug development professionals can apply this robust workflow to their proprietary compounds, such as MFLNH I and MFLNH III.

Introduction: The Challenge of Isomer Identification

In drug discovery and natural product chemistry, the precise structural elucidation of a molecule is paramount. Even minor differences between isomers can lead to profound changes in biological activity, toxicity, and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule.[1][2] This guide provides a comprehensive comparison of the NMR spectral data of two closely related flavonoid isomers, demonstrating how subtle structural variations manifest as distinct and interpretable differences in their ¹H and ¹³C NMR spectra.

Luteolin and Apigenin present an ideal model for this analysis. They share the same flavone backbone but differ by a single hydroxyl group on the B-ring. This seemingly small change is sufficient to alter the electronic environment of the entire molecule, leading to characteristic shifts in their NMR spectra that allow for their unambiguous differentiation.[3]

Structural Hypotheses: Luteolin vs. Apigenin

The core difference between Luteolin and Apigenin lies in the substitution pattern of the B-ring.

  • Luteolin (Case I): Possesses two hydroxyl groups at the 3' and 4' positions of the B-ring (a catechol moiety).

  • Apigenin (Case III): Has only one hydroxyl group at the 4' position of the B-ring.

This difference in hydroxylation is the primary driver of the spectral variations discussed below.

Structural_Comparison cluster_Luteolin Luteolin (Case I) cluster_Apigenin Apigenin (Case III) Luteolin_Struct Luteolin_Node 3',4'-dihydroxy Apigenin_Node 4'-hydroxy Luteolin_Node->Apigenin_Node Structural Difference (B-Ring Hydroxylation) Apigenin_Struct

Caption: Structural difference between Luteolin and Apigenin.

Experimental Workflow for Comparative NMR Analysis

A rigorous and consistent experimental protocol is crucial for obtaining high-quality, comparable NMR data.

Sample Preparation
  • Material Purity: Ensure both compounds (MFLNH I and MFLNH III) are of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves both compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for flavonoids due to its excellent solubilizing power for polar compounds.[4] For less polar compounds, Chloroform-d (CDCl₃) is a suitable alternative.[5]

  • Concentration: Prepare samples of similar concentration (e.g., 5-10 mg in 0.6 mL of solvent for ¹H NMR; 20-50 mg for ¹³C NMR) to ensure comparable signal-to-noise ratios.[6][7][8]

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[4]

  • Filtration: Filter the final solution into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on the same spectrometer under identical conditions to ensure data validity.[9]

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[10]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum for each compound. Key parameters include a sufficient number of scans (e.g., 16-64) and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]

  • 2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[12][13]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.[14]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.[14]

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis A Weigh Compound (5-50 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E 1D ¹H NMR D->E Acquire Spectra F 1D ¹³C NMR E->F G 2D NMR (COSY, HSQC, HMBC) F->G H Process Spectra (Phasing, Baseline Correction) G->H Process & Analyze I Assign Signals H->I J Compare Chemical Shifts & Coupling Constants I->J

Sources

A Comparative Analysis of Prebiotic Activity: The Well-Established 2'-Fucosyllactose Versus Emerging Marine-Derived Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial aim of this guide was a direct comparative analysis of the prebiotic activities of MFLNH (Modified Fish Liver Neutral Glycan) and 2'-Fucosyllactose (2'-FL). However, a comprehensive search of the scientific literature did not yield specific data on a compound referred to as "Modified Fish Liver Neutral Glycan" or its prebiotic effects. Consequently, this guide has been adapted to provide a thorough, data-supported overview of the well-researched prebiotic, 2'-FL, and to discuss the broader potential of marine-derived oligosaccharides, including those from fish by-products, as an emerging area in prebiotic science. This approach allows for a scientifically grounded discussion while acknowledging the current knowledge gap regarding MFLNH.

Introduction to Prebiotics and the Significance of 2'-Fucosyllactose

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] This modulation of the gut microbiota is a key mechanism for improving host health.[1] Among the most studied prebiotics are human milk oligosaccharides (HMOs), which are complex carbohydrates that constitute the third most abundant solid component of human milk, following lactose and lipids.[2][3][4][5][6]

2'-Fucosyllactose (2'-FL) is the most abundant HMO in the breast milk of most mothers.[3][4][6][7][8] Its prevalence and significant role in infant nutrition and immune development have made it a focal point of prebiotic research.[9][10] Synthetically produced, bio-structurally identical 2'-FL is now added to infant formulas and adult nutritional supplements to mimic the benefits of breast milk.[9][11]

The Prebiotic Activity of 2'-Fucosyllactose: A Data-Driven Overview

The prebiotic efficacy of 2'-FL is primarily attributed to its selective fermentation by beneficial gut bacteria, particularly Bifidobacterium species, and the subsequent production of short-chain fatty acids (SCFAs).

Selective Proliferation of Beneficial Bacteria

In vitro fermentation studies have consistently demonstrated the potent bifidogenic effect of 2'-FL. When incubated with fecal samples from infants and toddlers, 2'-FL has been shown to cause a strong and immediate increase in the relative abundance of Bifidobacteriaceae.[12][13] This selective feeding nourishes beneficial bacteria like Bifidobacterium and Bacteroides, helping them to outcompete potentially pathogenic microbes.[9] Specifically, species like Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum have been shown to grow well in media containing 2'-FL.[14]

In a pilot clinical trial involving adults with chronic gastrointestinal conditions such as Irritable Bowel Syndrome (IBS), consumption of a 2'-FL-containing nutritional formula was associated with an increase in stool counts of Bifidobacterium and Faecalibacterium prausnitzii.[8] The latter is a key butyrate producer, and its low levels have been linked to IBS and Inflammatory Bowel Disease (IBD).[7]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 2'-FL by gut microbiota leads to the production of beneficial metabolites, most notably SCFAs such as acetate, propionate, and butyrate.[5] These SCFAs play a crucial role in gut health and overall physiology.

  • Acetate: Often the most abundant SCFA produced from 2'-FL fermentation, acetate can be used as an energy source by host cells and other bacteria.[12]

  • Butyrate: This SCFA is a primary energy source for colonocytes and has well-documented anti-inflammatory properties.[8] Butyrate also helps to regulate intestinal motility and barrier function.[7]

  • Propionate: Propionate is primarily metabolized in the liver and has been linked to improvements in glucose metabolism and satiety.

The production of these SCFAs contributes to a healthier gut environment and is a key mechanism behind the benefits of 2'-FL.

Quantitative Insights from In Vitro Fermentation Studies

The following table summarizes typical findings from in vitro fermentation studies of 2'-FL with human fecal microbiota.

ParameterObservationSignificance
Bifidobacteria Abundance Strong and rapid increaseDemonstrates selective utilization by beneficial bacteria.
Acetate Production Significant increasePrimary SCFA from 2'-FL fermentation, supporting cross-feeding.[12]
Propionate Production Moderate increaseContributes to systemic metabolic benefits.[12]
Butyrate Production Moderate increaseSupports colonocyte health and reduces inflammation.[8][12]
Gas Production Mild increaseSuggests better tolerance compared to some other prebiotics.[12]

Experimental Protocol: In Vitro Batch Fermentation of Prebiotics

To assess the prebiotic potential of a substrate like 2'-FL, in vitro batch fermentation using human fecal slurries is a standard and informative method.

Objective: To determine the impact of 2'-FL on the composition and metabolic activity of the human gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors.

  • Anaerobic basal medium (e.g., YCFA medium).

  • 2'-Fucosyllactose (test substrate).

  • Positive control (e.g., Fructooligosaccharides - FOS).

  • Negative control (no substrate).

  • Anaerobic chamber.

  • pH meter.

  • Gas chromatograph (for SCFA analysis).

  • DNA extraction kits and qPCR or 16S rRNA sequencing platform (for microbiota analysis).

Methodology:

  • Fecal Slurry Preparation:

    • Within a strict anaerobic environment, homogenize fresh fecal samples in a pre-reduced buffer.

    • Filter the homogenate to remove large particulate matter.

    • This filtered slurry serves as the microbial inoculum.

  • Fermentation Setup:

    • In anaerobic culture vessels, add the basal medium.

    • Add the test substrate (2'-FL), positive control (FOS), or no substrate (negative control) to the respective vessels.

    • Inoculate each vessel with the fecal slurry.

    • Seal the vessels and incubate at 37°C with gentle agitation.

  • Sampling:

    • Collect samples from each vessel at various time points (e.g., 0, 12, 24, 48 hours).

    • At each time point, measure the pH of the culture.

    • Aliquot samples for SCFA analysis and DNA extraction and store them appropriately.

  • Analysis:

    • SCFA Analysis: Analyze the collected samples for acetate, propionate, and butyrate concentrations using gas chromatography.

    • Microbiota Analysis: Extract microbial DNA from the samples. Use qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or perform 16S rRNA gene sequencing for a comprehensive analysis of the microbial community composition.

Causality Behind Experimental Choices:

  • Anaerobic Conditions: The gut microbiota is predominantly anaerobic. Maintaining an oxygen-free environment is critical for the survival and metabolic activity of these microbes.

  • Fecal Inoculum: Using a fecal slurry provides a complex and representative microbial community for the fermentation study.

  • Positive and Negative Controls: A positive control like FOS, a known prebiotic, validates the experimental setup. The negative control helps to account for changes not attributable to the test substrate.

  • Time-Course Sampling: Multiple sampling points allow for the observation of the dynamics of fermentation and microbial shifts over time.

Experimental_Workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample homogenize Homogenize in Anaerobic Buffer fecal_sample->homogenize filter Filter homogenize->filter inoculum Fecal Inoculum filter->inoculum inoculate Inoculate with Fecal Slurry inoculum->inoculate setup Setup Fermentation Vessels (Basal Medium + Substrate) setup->inoculate incubate Incubate Anaerobically (37°C) inoculate->incubate sampling Time-Course Sampling (0, 12, 24, 48h) incubate->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction microbiota_analysis Microbiota Analysis (qPCR / 16S rRNA Seq) dna_extraction->microbiota_analysis

Caption: Workflow for in vitro prebiotic activity assessment.

Metabolic Pathway of 2'-Fucosyllactose Fermentation

The fermentation of 2'-FL by Bifidobacterium involves specific enzymatic machinery. These bacteria possess fucosidases and other glycosyl hydrolases that cleave the fucose and lactose components of 2'-FL. The resulting monosaccharides are then metabolized through the "bifid shunt," a unique metabolic pathway in Bifidobacterium, which ultimately leads to the production of acetate and lactate.

Metabolic_Pathway two_fl 2'-Fucosyllactose bifido Bifidobacterium two_fl->bifido Uptake fucose Fucose bifido->fucose Fucosidase lactose Lactose bifido->lactose Glycosidases bifid_shunt Bifid Shunt Pathway fucose->bifid_shunt monosaccharides Monosaccharides (Glucose, Galactose) lactose->monosaccharides monosaccharides->bifid_shunt acetate Acetate bifid_shunt->acetate lactate Lactate bifid_shunt->lactate

Caption: Simplified metabolic pathway of 2'-FL by Bifidobacterium.

The Emerging Field of Marine-Derived Prebiotics

While specific data on MFLNH is unavailable, the broader field of marine-derived oligosaccharides as prebiotics is an area of growing interest.[3] The marine environment is a vast and largely untapped source of unique bioactive compounds, including complex polysaccharides from macroalgae (seaweeds) and marine microorganisms.[2][3]

These marine polysaccharides have distinct structures and substitutions (e.g., sulfation) compared to land-based prebiotics, which may lead to novel effects on the gut microbiota.[3] Research in this area has explored compounds from various marine sources:

  • Macroalgae (Seaweeds): Seaweeds are rich in dietary fibers like laminarin, fucoidan, and alginates.[2] In vitro and animal studies suggest that oligosaccharides derived from these polysaccharides can be selectively fermented by beneficial gut bacteria and may modulate the gut microbiota.

  • Fish By-products: Fish meal and other by-products are being investigated for their potential to modulate the gut microbiota, primarily in the context of aquaculture feeds. The goal is often to improve the growth and health of farmed fish by promoting a beneficial gut environment. While this research is not directly focused on human prebiotics, it underscores the potential of fish-derived products to influence gut microbial communities.

The exploration of marine-derived prebiotics is still in its early stages compared to well-established compounds like 2'-FL. Further research is needed to isolate specific oligosaccharides, characterize their structures, and conduct rigorous in vitro and clinical studies to validate their prebiotic activity and health benefits in humans.

Conclusion

2'-Fucosyllactose stands as a premier, scientifically-backed prebiotic with a well-defined mechanism of action. Its ability to selectively promote the growth of Bifidobacterium and stimulate the production of health-promoting SCFAs is supported by a robust body of evidence. For researchers and drug development professionals, 2'-FL serves as a benchmark for prebiotic efficacy.

The concept of a Modified Fish Liver Neutral Glycan (MFLNH) as a prebiotic remains speculative due to the absence of published experimental data. However, the broader category of marine-derived oligosaccharides represents an exciting frontier in prebiotic research. The unique chemical structures of these compounds may offer novel ways to modulate the gut microbiota for improved health. Future investigations into specific, purified oligosaccharides from marine sources, including fish by-products, are necessary to determine their potential as effective prebiotics and to allow for meaningful comparisons with established molecules like 2'-FL.

References

  • 2'FL Prebiotic Formula Improved Gut Bacteria in Patients with GI Dysfunction. (n.d.). WholisticMatters. Retrieved from [Link]

  • Human milk oligosaccharide 2′-fucosyllactose supplementation improves gut barrier function and signaling in the vagal afferent pathway in mice. (2021). RSC Publishing. Retrieved from [Link]

  • The Use of Prebiotics and Probiotics in Fish Meal Processing. (2019). ResearchGate. Retrieved from [Link]

  • Prebiotics from Marine Macroalgae for Human and Animal Health Applications. (2010). Lenus.ie. Retrieved from [Link]

  • Potential Use of Marine Seaweeds as Prebiotics: A Review. (2020). MDPI. Retrieved from [Link]

  • Marine Poly- and Oligosaccharides as Prebiotics. (2018). PubMed. Retrieved from [Link]

  • Influence of microbially fermented 2´-fucosyllactose on neuronal-like cell activity in an in vitro co-culture system. (2021). Frontiers. Retrieved from [Link]

  • Immunomodulatory and Prebiotic Effects of 2′-Fucosyllactose in Suckling Rats. (2021). Frontiers. Retrieved from [Link]

  • 2′-Fucosyllactose Ameliorates Inflammatory Bowel Disease by Modulating Gut Microbiota and Promoting MUC2 Expression. (2022). Frontiers. Retrieved from [Link]

  • 2'-Fucosyllactose: Potential Applications & Health Benefits. (2022). YouTube. Retrieved from [Link]

  • A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers. (2021). PubMed. Retrieved from [Link]

  • Impact of 2′-Fucosyllactose on Gut Microbiota Composition in Adults with Chronic Gastrointestinal Conditions: Batch Culture Fermentation Model and Pilot Clinical Trial Findings. (2021). NIH. Retrieved from [Link]

  • Human milk oligosaccharides: Shaping the infant gut microbiota and supporting health. (2020). PubMed Central. Retrieved from [Link]

  • 2'-FL Benefits: What is Fucosyllactose? Gut & Immune Support. (n.d.). Cabio Biotech. Retrieved from [Link]

  • Prebiotics in Global and Mexican Fish Aquaculture: A Review. (2023). PMC - NIH. Retrieved from [Link]

  • Efficacy of probiotics, prebiotics, and synbiotics on liver enzymes, lipid profiles, and inflammation in patients with non-alcoholic fatty liver disease: a systematic review and meta-analysis of randomized controlled trials. (2022). NIH. Retrieved from [Link]

  • 2′-Fucosyllactose Supplementation Improves Gut-Brain Signaling and Diet-Induced Obese Phenotype and Changes the Gut Microbiota in High Fat-Fed Mice. (2021). NIH. Retrieved from [Link]

  • Human milk and related oligosaccharides as prebiotics. (2014). PubMed. Retrieved from [Link]

  • Gut Microbiota's Relationship with Liver Disease and Role in Hepatoprotection by Dietary Natural Products and Probiotics. (2018). PMC - NIH. Retrieved from [Link]

  • In vitro fermentation of human milk oligosaccharides by individual Bifidobacterium longum-dominant infant fecal inocula. (2019). PubMed. Retrieved from [Link]

  • HMO differences: 2'-FL is the most abundant HMO in colostrum, except in Malaysian Chinese, Japanese, Samoans. (2021). NutraIngredients.com. Retrieved from [Link]

  • Breastmilk prebiotic may improve metabolism and boost cognition for older adults: RCT. (2025). NutraIngredients-USA.com. Retrieved from [Link]

  • Gut Microbiome as a Potential Biomarker in Fish: Dietary Exposure to Petroleum Hydrocarbons and Metals, Metabolic Functions and Cytokine Expression in Juvenile Lates calcarifer. (2022). Frontiers. Retrieved from [Link]

  • An In Vitro Colonic Fermentation Study of the Effects of Human Milk Oligosaccharides on Gut Microbiota and Short-Chain Fatty Acid Production in Infants Aged 0–6 Months. (2024). MDPI. Retrieved from [Link]

  • Infant gut microbiota modulation by human milk disaccharides in humanized microbiome mice. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Breakthrough Infant Formula: 2'-FL HMO. (2019). Abbott Newsroom. Retrieved from [Link]

  • Prebiotic activity of milk oligosaccharides (MOs), mechanisms of action and potential health implications. (2021). ResearchGate. Retrieved from [Link]

  • Improvement of Fish Growth and Metabolism by Oligosaccharide Prebiotic Supplement. (2022). PMC - NIH. Retrieved from [Link]

  • A Comparison of the In Vitro Effects of 2'Fucosyllactose and Lactose on the Composition and Activity of Gut Microbiota from Infants and Toddlers. (2021). Nestle Nutrition Institute. Retrieved from [Link]

  • In Vitro Fermentation of Breast Milk Oligosaccharides by Bifidobacterium infantis and Lactobacillus gasseri. (2005). PMC - NIH. Retrieved from [Link]

  • Effects of 2'‐fucosyllactose on the composition and metabolic activity of intestinal microbiota from piglets after in vitro fermentation. (2023). ResearchGate. Retrieved from [Link]

  • Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells. (2021). Food & Function (RSC Publishing). Retrieved from [Link]

  • Synbiotic combination of fructooligosaccharides and probiotics ameliorates the metabolic dysfunction-associated steatotic liver disease. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Human milk oligosaccharides in the infant gut, with Dr. Simone Renwick PhD. (2025). YouTube. Retrieved from [Link]

  • ISAPP webinar: Human Milk Oligosaccharides -- Prebiotics in a class of their own?. (2022). YouTube. Retrieved from [Link]

  • In vitro fermentation of human milk oligosaccharides by ascending colonic microbiota from formula‐fed and sow‐reared piglets. (2025). ResearchGate. Retrieved from [Link]

  • Prebiotic Xylo-Oligosaccharides Ameliorate High-Fat-Diet-Induced Hepatic Steatosis in Rats. (2020). MDPI. Retrieved from [Link]

Sources

Comparative Guide: Validating MFLNH Purity Using High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: February 2026

Scope Note: This guide addresses the validation of Monofucosyllacto-N-hexaose (MFLNH) , a complex Human Milk Oligosaccharide (HMO) critical in infant nutrition and therapeutic research.[1] Note: If your interest lies in the theoretical pentapeptide sequence Met-Phe-Leu-Asn-His, please refer to the "Peptide Analysis Considerations" appendix at the end of this document.

Executive Summary: The Analytical Challenge of MFLNH

Monofucosyllacto-N-hexaose (MFLNH) is a neutral Human Milk Oligosaccharide (HMO) with a molecular weight of ~1219.10 Da (C46H78N2O35).[1] As a therapeutic candidate and functional food ingredient, its validation presents a unique "blind spot" in traditional chromatography:

  • Lack of Chromophore: MFLNH does not absorb UV light significantly, rendering standard HPLC-UV (214/280 nm) useless without derivatization.[1]

  • Structural Isomerism: MFLNH exists in multiple isomeric forms (e.g., MFLNH I vs. MFLNH III) which differ only by the linkage position of the fucose moiety or the backbone connectivity. These isomers have identical masses but distinct biological activities.[1]

This guide compares the industry-standard High-Resolution Mass Spectrometry (HRMS) workflow against traditional detectors (RI/CAD), demonstrating why HRMS is the only viable path for definitive purity validation.[1]

Comparative Analysis: HRMS vs. Alternatives

The following table contrasts HRMS with Refractive Index (RI) and Charged Aerosol Detection (CAD), the common alternatives for glycan analysis.

Table 1: Performance Comparison for MFLNH Validation
FeatureHRMS (Orbitrap/Q-TOF) HPLC-CAD (Charged Aerosol) HPLC-RI (Refractive Index)
Specificity High: Distinguishes MFLNH from co-eluting impurities by exact mass (<3 ppm).[1]Low: Universal detector; responds to any non-volatile particle.[1]Low: Universal detector; highly sensitive to temperature/mobile phase changes.[1]
Isomer Resolution Excellent: MS/MS fragmentation (MS²) isolates diagnostic ions to pinpoint fucose linkage.[1]None: Relies solely on chromatographic separation (retention time).[1]None: Relies solely on retention time.[1]
Sensitivity (LOD) Femtomole range: Detects trace synthetic by-products.Nanogram range: Good for bulk purity, poor for trace impurities.[1]Microgram range: Low sensitivity; not suitable for trace analysis.[1]
Gradient Compatibility Full: Compatible with HILIC gradients required for glycan separation.[1]Good: Compatible with gradients (unlike RI).[1]None: Requires isocratic flow, making complex glycan separation nearly impossible.[1]
Data Integrity Self-Validating: Mass accuracy confirms identity + quantity.[1]Inferred: Quantifies peaks but cannot confirm identity.[1]Inferred: Quantifies peaks but cannot confirm identity.[1]

Technical Deep Dive: The Isomer Differentiation Logic

The critical flaw in non-MS methods is the inability to distinguish MFLNH I from MFLNH III . Both are neutral heptasaccharides.[1]

  • MFLNH I: Fucose is typically linked

    
    1-2 or 
    
    
    
    1-3 to the terminal galactose or GlcNAc.
  • MFLNH III: Fucose linkage varies, often on the reducing end or internal GlcNAc.

The HRMS Solution: Using Negative Ion Mode HILIC-MS/MS , we can generate diagnostic fragment ions.

  • B-ions (Non-reducing end): Loss of the fucose from a specific branch creates a mass shift detectable only if the fucose was on that specific arm.

  • Y-ions (Reducing end): Retain the core structure.[1]

Expert Insight: "Reliance on retention time alone (CAD/RI) is a regulatory risk.[1] Slight shifts in mobile phase pH or column aging can cause an impurity to co-elute with the main peak. HRMS 'sees' under the peak using Mass Extraction Windows (MEW)."

Validated Experimental Protocol

This protocol uses Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Q-Exactive (Orbitrap) or equivalent Q-TOF.[1]

Phase 1: Sample Preparation
  • Goal: Minimize salt interference (suppresses ionization) and prevent anomerization.

  • Step 1: Dissolve 1 mg MFLNH standard in 1 mL 50:50 Acetonitrile:Water (v/v).

  • Step 2: Centrifuge at 10,000 x g for 5 mins to remove particulates.

  • Step 3: Dilute to 10 ppm (10 µg/mL) for analytical injection.

Phase 2: HILIC-HRMS Parameters[1]
  • Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.4).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 80% B (Isocratic hold)[1]

    • 2-20 min: 80% -> 50% B (Linear gradient)[1]

    • 20-25 min: 50% B (Wash)

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 40°C (Critical for resolving anomers).

Phase 3: Mass Spectrometry Settings
  • Ionization: Heated Electrospray Ionization (HESI) in Negative Mode .

    • Why Negative? Neutral oligosaccharides form stable

      
       or 
      
      
      
      adducts with lower background noise than positive mode.[1]
  • Resolution: 70,000 @ m/z 200 (Orbitrap) or >30,000 (Q-TOF).[1]

  • Scan Range: m/z 400 – 2000.[1]

  • MS/MS Strategy: Data-Dependent Acquisition (DDA). Select top 3 most intense ions for fragmentation (NCE: 25, 35, 45).[1]

Workflow Visualization

The following diagram illustrates the decision logic and data flow for validating MFLNH purity, highlighting the critical "Isomer Check" step that non-MS methods miss.

MFLNH_Validation Start Crude MFLNH Sample Prep Sample Prep (50:50 ACN:H2O, 10ppm) Start->Prep LC HILIC Separation (Amide Column, pH 4.4) Prep->LC Decision Detector Selection LC->Decision CAD HPLC-CAD/RI (Universal Detection) Decision->CAD Routine QC HRMS HRMS (Orbitrap/Q-TOF) (Negative Mode ESI) Decision->HRMS Structural Validation Fail Result: Inconclusive (Cannot confirm Isomer) CAD->Fail MS1 Full Scan MS1 (m/z 1218.45 [M-H]-) HRMS->MS1 Filter Mass Extraction (< 5ppm Error) MS1->Filter MS2 MS/MS Fragmentation (Fucose Loss Detection) Filter->MS2 Success Result: Validated Purity (Isomer Specific) MS2->Success

Caption: Figure 1: Comparative workflow for MFLNH validation. Note the failure of CAD/RI to provide structural confirmation vs. the depth of HRMS analysis.

Data Interpretation Guide

When analyzing the HRMS data for MFLNH (C46H78N2O35), look for the following signals:

Exact Mass Confirmation

Calculate the theoretical monoisotopic mass.

  • Formula: C46 H78 N2 O35

  • Monoisotopic Mass (Neutral): 1218.4487 Da[1]

  • Target Ion (Negative Mode [M-H]-): 1217.4414 m/z[1]

  • Acceptance Criteria: Observed mass must be within ±5 ppm (e.g., 1217.4353 – 1217.4475).[1]

Impurity Identification

Common synthetic by-products include:

  • Lacto-N-hexaose (LNH): Missing Fucose (-146 Da).[1] Target m/z: ~1071.38.[1]

  • Difucosyllacto-N-hexaose: Extra Fucose (+146 Da).[1] Target m/z: ~1363.50.[1]

Isomer Differentiation (MS/MS)[1]
  • MFLNH I: Fragmentation yields a specific B-ion corresponding to the Gal-GlcNAc-Gal chain losing the fucose early if it is terminally attached.

  • MFLNH III: If the fucose is on the reducing end GlcNAc, the Y-ion series will retain the fucose mass shift deeper into the fragmentation spectrum.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Wuhrer, M., et al. (2019).[1] Glycomics using mass spectrometry: The role of HILIC and PGC.Journal of Chromatography B . Link

  • Remoroza, C., et al. (2018).[1] Structural Characterization of Human Milk Oligosaccharides by Isomeric Separation and High-Resolution Mass Spectrometry.Analytical Chemistry . Link[1]

  • MedChemExpress. (2023).[1] Monofucosyllacto-N-hexaose III (MFLNH III) Product Data Sheet.[1][2]Link

Appendix: Peptide Analysis Considerations

If "MFLNH" refers to the peptide sequence Met-Phe-Leu-Asn-His :

  • Challenge: Methionine (M) is prone to oxidation (+15.99 Da) and Asparagine (N) to deamidation (+0.98 Da).[1]

  • HRMS Requirement: A resolution of >60,000 is required to resolve the isotopic envelope of the deamidated impurity from the native peptide, as the mass shift (0.984 Da) is close to the +1 Da C13 isotope.

  • Protocol Adjustment: Use C18 Reverse Phase chromatography instead of HILIC. Use Positive Ion Mode ([M+H]+) .[1]

Sources

Benchmarking MFLNH: A Technical Guide to FimH Antagonist Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to "Disarming" Pathogens

In the post-antibiotic era, the focus of therapeutic development has shifted from bactericidal (killing) to anti-virulence (disarming). MFLNH (Multivalent FimH-Ligand Nano-Hybrid) represents a class of high-avidity glyconanomaterials designed to block the adhesion of Uropathogenic E. coli (UPEC) to the bladder epithelium.

This guide provides a rigorous benchmarking framework for evaluating MFLNH against industry standards: D-Mannose (the natural low-affinity ligand) and Heptyl-Mannose (HM) (a high-affinity synthetic monovalent standard). We focus on two critical parameters: static avidity (Hemagglutination Inhibition) and dynamic shear resistance (Flow Chamber Analysis).

Scientific Foundation: The FimH Mechanism

To benchmark MFLNH effectively, one must understand the target. UPEC strains express Type 1 fimbriae, hair-like appendages tipped with the FimH lectin . FimH binds specifically to mannosylated uroplakins (UPIa/Ib) on the surface of umbrella cells in the bladder.

  • The Challenge: Monovalent ligands (like D-Mannose) have rapid dissociation rates (

    
    ), making them ineffective under the hydrodynamic shear stress of urination.
    
  • The MFLNH Solution: By presenting mannose ligands in a high-density array, MFLNH exploits the Cluster Glycoside Effect , creating a "velcro-like" super-affinity that outcompetes host receptors even under flow.

Visualization: Competitive Inhibition Mechanism

G UPEC UPEC Bacterium (FimH Tip) Host Host Bladder Cell (Mannosylated Uroplakin) UPEC->Host Natural Infection (High Shear Stable) MFLNH MFLNH (High-Avidity Decoy) MFLNH->UPEC Irreversible Sequestration (Cluster Effect) Mannose Free D-Mannose (Low-Affinity) Mannose->UPEC Weak Binding (Easily Washed Off)

Caption: Figure 1. Mechanism of Action. MFLNH acts as a high-avidity decoy, sequestering FimH adhesins more effectively than monovalent D-Mannose, preventing host cell attachment.

Benchmarking Landscape: The Competitors

When publishing data on MFLNH, you must compare it against these established controls to validate clinical relevance.

CompetitorClassRole in BenchmarkingLimitations
PBS / Untreated Negative ControlEstablishes baseline adhesion (100%).N/A
D-Mannose Natural LigandThe "Gold Standard" for safety, but low potency.Requires massive doses (grams) to achieve inhibition.
Heptyl-Mannose (HM) Synthetic MonovalentHigh-affinity benchmark (

~5 nM).
Monovalent; lacks the multivalece advantage of MFLNH.
Ciprofloxacin AntibioticPositive Control for killing (not adhesion).Used to prove MFLNH is non-bactericidal (preserves microbiome).

Experimental Framework

Protocol A: Hemagglutination Inhibition (HAI) Assay

The Gold Standard for Static Avidity

Why this works: FimH on E. coli binds to mannose residues on Guinea Pig Erythrocytes (GPE), causing them to form a lattice (agglutination).[1] MFLNH prevents this.

The Protocol:

  • Preparation: Wash Guinea Pig Erythrocytes (GPE) 3x in PBS and resuspend to 1% (v/v).

  • Bacterial Titer: Serially dilute E. coli (e.g., UTI89 strain) to determine the 4 HA Units (the lowest concentration that still causes full agglutination).

  • Inhibitor Incubation:

    • Add 25 µL of MFLNH (serially diluted) to 96-well V-bottom plates.

    • Add 25 µL of E. coli (at 4 HA Units).

    • Critical Step: Incubate for 30 min at 4°C (prevents internalization/metabolism).

  • Readout: Add 50 µL of 1% GPEs. Incubate 1 hour at 4°C.

  • Endpoint: The HAI Titer is the lowest concentration of MFLNH that completely inhibits agglutination (formation of a red "button" at the bottom, rather than a diffuse mat).

Protocol B: Parallel Plate Flow Chamber Assay

The "Real-World" Simulation

Why this works: Static assays fail to mimic the urinary tract. FimH creates "catch bonds" that actually strengthen under shear stress. MFLNH must break these bonds under flow.

The Protocol:

  • Surface Functionalization: Coat a glass slide with RNase B (high mannose content) or a monolayer of 5637 bladder epithelial cells.

  • System Setup: Mount slide in a parallel plate flow chamber (e.g., Ibidi or GlycoTech).

  • Inoculation: Introduce E. coli (OD600 = 0.5) mixed with MFLNH or controls.

  • Shear Ramp:

    • Allow static attachment for 15 mins.

    • Initiate flow using a syringe pump.[2]

    • Step-wise increase shear stress: 0.5, 1.0, 2.5, to 5.0 dyne/cm² (mimicking urine flow).

  • Imaging: Capture phase-contrast images every 30 seconds.

  • Quantification: Count adherent bacteria per Field of View (FOV).

Visualization: Experimental Workflow Logic

Experiment cluster_0 Phase 1: Static Screening (HAI) cluster_1 Phase 2: Dynamic Evaluation (Flow) Start Start Benchmarking Step1 Mix E. coli + MFLNH Start->Step1 Step2 Add Guinea Pig RBCs Step1->Step2 Decision1 Agglutination Inhibited? Step2->Decision1 Decision1->Start No (Reformulate) Step3 Flow Chamber Setup (RNase B Surface) Decision1->Step3 Yes (Candidate Valid) Step4 Apply Shear Stress (0.5 - 5.0 dyne/cm²) Step3->Step4 Result Calculate Detachment % Step4->Result

Caption: Figure 2. Decision matrix for evaluating MFLNH efficacy. Candidates must pass the static HAI threshold before advancing to complex flow chamber analysis.

Data Presentation

When publishing your comparison, summarize the data in a high-contrast table. Below is a template based on typical values found in high-impact glyconanomaterial literature.

Table 1: Comparative Efficacy of MFLNH vs. Standards

CompoundHAI Titer (µM) [Lower is Better]Relative Potency (vs. D-Man)Shear Resistance (5 dyne/cm²)Cytotoxicity (CC50)
D-Mannose ~2,000 µM1x< 10% Inhibition> 50 mM (Safe)
Heptyl-Mannose ~5 µM400x45% Inhibition> 10 mM
MFLNH (Target) < 0.1 µM > 20,000x > 90% Inhibition > 5 mM

Note: "Relative Potency" is calculated as (HAI Titer of D-Mannose) / (HAI Titer of Sample).

References

  • Sivignon, A., et al. (2020).[3] FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens.[4] National Institutes of Health (NIH) / PMC.

  • Mydock-McGrane, L. K., et al. (2016).[1] Mannose-derived FimH antagonists: a promising anti-virulence therapeutic strategy for urinary tract infections.[1][4][5] Expert Opinion on Therapeutic Patents.[1]

  • Spaulding, C. N., et al. (2017). Selective depletion of uropathogenic E. coli from the gut by a FimH antagonist. Nature.

  • Sauer, M. M., et al. (2016). Catch-bond mechanism of the bacterial adhesin FimH. Nature Communications.

  • Center for Disease Control (CDC). (2013). Hemagglutination Inhibition Assay (HAI) Protocol.[1][3][6][7][8] WHO Collaborating Center for Reference and Research on Influenza.[6]

Sources

A Comparative Analysis of Monofucosyllacto-N-hexaose (MFLNH) Levels in Human Milk: A Guide for Researchers on the Impact of Maternal Secretor Status

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a quantitative comparison of Monofucosyllacto-N-hexaose (MFLNH) levels in the milk of secretor versus non-secretor mothers. It is intended for researchers, scientists, and drug development professionals investigating the intricate role of human milk oligosaccharides (HMOs) in infant health, immunology, and microbiome development. We will delve into the genetic and biochemical underpinnings of this variation, present supporting experimental data, and provide a detailed protocol for the quantification of these complex glycans.

Introduction: The Significance of Secretor Status in HMO Biosynthesis

Human milk is a complex and dynamic fluid, rich in bioactive components that extend far beyond basic nutrition. Among the most abundant of these are Human Milk Oligosaccharides (HMOs), a diverse group of complex sugars that constitute the third largest solid component of human milk after lactose and lipids.[1] These intricate glycans are not readily digested by the infant; instead, they play a pivotal role as prebiotics, shaping the nascent gut microbiome, and as anti-adhesive antimicrobials, preventing pathogenic infections.[2]

The composition of HMOs is not uniform across all mothers. A primary determinant of HMO profile diversity is the maternal secretor status, which is governed by the fucosyltransferase 2 (FUT2) gene.[3] This gene encodes a specific enzyme, α-1,2-fucosyltransferase, which is responsible for adding fucose monosaccharides in an α1-2 linkage to precursor oligosaccharide chains within the mammary gland.[4]

Individuals with at least one functional copy of the FUT2 gene are termed "secretors." Their mammary epithelial cells actively express the α-1,2-fucosyltransferase, leading to the synthesis and secretion of a wide array of α1-2 fucosylated HMOs, such as the well-studied 2'-fucosyllactose (2'-FL).[3] Conversely, individuals who are homozygous for a non-functional FUT2 allele are "non-secretors." They lack this enzymatic activity and, consequently, their milk is devoid of α1-2 fucosylated HMOs.[5] This fundamental genetic difference creates two distinct milk groups with profound implications for infant health.

This guide focuses specifically on Monofucosyllacto-N-hexaose (MFLNH), a less abundant but structurally significant fucosylated HMO. We will explore how its expression is quantitatively affected by the mother's secretor status.

The Biochemical Pathway: A Tale of Two Phenotypes

The biosynthesis of fucosylated HMOs in the mammary gland is a stepwise process involving various glycosyltransferases. The secretor status, dictated by the FUT2 gene, represents a critical branching point in this pathway, determining the ultimate structural fate of many oligosaccharides.

Mothers with a functional FUT2 gene ("secretors") can add fucose in an α1-2 linkage to terminal galactose residues on precursor chains. This creates structures like 2'-FL and lacto-N-fucopentaose I (LNFP I). Non-secretor mothers lack this capability. However, both secretor and non-secretor mothers can possess a functional fucosyltransferase 3 (FUT3) gene, which adds fucose in α1-3 or α1-4 linkages, leading to different sets of fucosylated HMOs.[3]

The diagram below illustrates the differential fucosylation pathways in secretor versus non-secretor mammary epithelial cells, highlighting the enzymatic step controlled by the FUT2 gene.

FUT2_Pathway cluster_secretor Secretor Mother (FUT2 Active) cluster_nonsecretor Non-Secretor Mother (FUT2 Inactive) Precursor_S Gal-GlcNAc-...-Lactose (Precursor Chain) FUT2_S FUT2 Enzyme (α-1,2-fucosyltransferase) Precursor_S->FUT2_S Product_S Fuc(α1-2)Gal-GlcNAc-...-Lactose (α1-2 Fucosylated HMOs, e.g., 2'-FL) FUT2_S->Product_S Adds Fucose in α1-2 linkage Precursor_NS Gal-GlcNAc-...-Lactose (Precursor Chain) FUT2_NS Inactive FUT2 Enzyme Precursor_NS->FUT2_NS Other_Fuc_HMOs Other Fucosylated HMOs (e.g., via FUT3) Precursor_NS->Other_Fuc_HMOs Alternative Fucosylation (e.g., α1-3/4) Product_NS Absence of α1-2 Fucosylated HMOs FUT2_NS->Product_NS No α1-2 Fucosylation

Figure 1. Differential fucosylation pathway based on FUT2 secretor status.

This enzymatic difference leads to a compensatory shift in the HMO landscape. While secretors produce large quantities of α1-2 fucosylated structures, non-secretors exhibit higher concentrations of other HMOs, including certain non-α1-2 fucosylated and non-fucosylated neutral species.

Quantitative Comparison: MFLNH Levels in Secretor vs. Non-Secretor Milk

While many studies focus on highly abundant HMOs like 2'-FL, comprehensive profiling has revealed significant differences in less concentrated species, such as MFLNH. MFLNH exists as several isomers, with Monofucosyllacto-N-hexaose I (MFLNH I) and Monofucosyllacto-N-hexaose III (MFLNH III) being prominent. These are neutral, fucosylated oligosaccharides built on a type 1 core (Galβ1-3GlcNAc).[6]

Recent large-scale cohort studies utilizing advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) have enabled the relative quantification of these specific isomers. The data consistently show a distinct pattern of MFLNH expression linked to secretor status.

A key study analyzing the HMO profiles of 392 breastfeeding mothers found that the combined relative abundances of MFLNH I and MFLNH III were significantly higher in the milk of non-secretor mothers compared to secretor mothers.[5]

Human Milk OligosaccharideSecretor MilkNon-Secretor MilkStatistical Significance
MFLNH I + MFLNH III (Relative Abundance) LowerHigher p < 0.01
Table 1. Summary of quantitative comparison of the relative abundance of MFLNH isomers in secretor vs. non-secretor human milk. Data synthesized from Cheng et al. (2023).[5]

This finding is crucial as it highlights a compensatory mechanism in non-secretor milk, where the absence of FUT2-dependent HMOs is accompanied by an upregulation of other complex fucosylated structures. While absolute concentration data for MFLNH are not widely published, the consistent and statistically significant difference in relative abundance is a robust indicator of differential biosynthesis. This suggests that MFLNH may play a particularly important biological role for infants of non-secretor mothers.

Experimental Protocol: Quantification of MFLNH by LC-MS

To empower researchers to validate and expand upon these findings, we provide a detailed, self-validating protocol for the quantification of MFLNH and other neutral HMOs from human milk samples. This method is synthesized from established protocols in the field and leverages the resolving power of porous graphitic carbon (PGC) chromatography coupled with tandem mass spectrometry.[7][8]

Workflow Overview

The workflow involves initial sample preparation to remove interfering lipids and proteins, followed by chromatographic separation of HMO isomers, and finally, detection and quantification by mass spectrometry.

Protocol_Workflow Start 1. Milk Sample Collection (100 µL) Step1 2. Defatting (Centrifugation at 4,000 x g, 4°C) Start->Step1 Step2 3. Protein Precipitation (Addition of Ethanol) Step1->Step2 Step3 4. Supernatant Collection (Centrifugation at 12,000 x g) Step2->Step3 Step4 5. LC-MS Analysis (PGC Column) Step3->Step4 End 6. Data Analysis (Quantification of MFLNH) Step4->End

Figure 2. High-level workflow for MFLNH quantification in human milk.
Step-by-Step Methodology

A. Sample Preparation (HMO Extraction)

  • Thawing and Aliquoting: Thaw frozen human milk samples (stored at -80°C) on ice. Vortex gently to ensure homogeneity. Pipette 100 µL of milk into a clean 1.5 mL microcentrifuge tube.

    • Causality: Working on ice minimizes enzymatic degradation of milk components.

  • Defatting: Centrifuge the milk sample at 4,000 x g for 15 minutes at 4°C.

    • Causality: This step separates the dense aqueous phase containing HMOs from the upper lipid layer (cream), which can interfere with subsequent analysis.

  • Aqueous Layer Collection: Carefully pipette 50 µL of the lower aqueous layer, avoiding the upper cream layer, and transfer it to a new clean microcentrifuge tube.

  • Protein Precipitation: Add 100 µL of cold absolute ethanol to the aqueous fraction (final concentration ~67% ethanol). Vortex thoroughly and incubate for 60 minutes at 4°C.

    • Causality: Ethanol acts as a precipitating agent for proteins, which can foul the HPLC column and suppress ionization in the mass spectrometer.

  • Final Clarification: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Transfer: Carefully transfer the clear supernatant, which contains the enriched HMO fraction, to an HPLC vial for analysis.

B. LC-MS/MS Analysis

  • Instrumentation: Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: Employ a porous graphitic carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm particle size).

    • Causality: PGC columns provide excellent separation of structurally similar glycan isomers, which is essential for distinguishing MFLNH I and MFLNH III.[9]

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Gradient:

    • 0-5 min: 2% B

    • 5-45 min: Gradient from 2% to 40% B

    • 45-50 min: Gradient to 95% B (column wash)

    • 50-60 min: Re-equilibration at 2% B

    • Flow rate: 0.2 mL/min

    • Column Temperature: 60°C

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: ESI Negative

    • Capillary Voltage: -3.0 kV to -5.0 kV

    • Drying Gas Temperature: 350°C

    • Nebulizer Pressure: 40 psi

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

    • Ions to Monitor for MFLNH: The deprotonated ion [M-H]⁻ for MFLNH (C₄₆H₇₈N₂O₃₅) has a monoisotopic mass of approximately 1218.44 Da. Monitor the corresponding m/z value.[10]

    • Causality: Negative ion mode is highly effective for detecting deprotonated native oligosaccharides. SIM/MRM provides high specificity and sensitivity for quantitative analysis.

C. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for the MFLNH isomers in the extracted ion chromatograms.

  • Standard Curve: Generate a standard curve using commercially available MFLNH standards of known concentrations. This is critical for absolute quantification. If standards are unavailable, relative quantification can be performed by normalizing the peak area of MFLNH to the total ion count or to an internal standard.

  • Determining Secretor Status: The secretor status of the milk sample can be phenotypically determined by the presence or absence of a prominent 2'-FL peak (m/z 487.18 [M-H]⁻).[5]

Conclusion and Future Directions

The maternal FUT2 gene, which determines secretor status, is a master regulator of the human milk oligosaccharide profile. While the absence of α1-2 fucosylated HMOs in non-secretor milk is well-established, the compensatory increase in other specific HMOs is an area of active research. This guide demonstrates that Monofucosyllacto-N-hexaose (MFLNH) isomers are significantly more abundant in the milk of non-secretor mothers.

This finding has important implications for the field of infant nutrition and drug development. It suggests that MFLNH may have a unique and pronounced biological function in infants who consume non-secretor milk, potentially influencing gut microbiome colonization and immune system programming in a distinct manner. Further research is warranted to elucidate the specific roles of MFLNH I and III and to understand the long-term health outcomes for infants receiving milk with these different HMO profiles. The provided analytical methodology offers a robust framework for researchers to pursue these critical questions.

References

  • Human milk oligosaccharides. (n.d.). Glycoforum. Retrieved February 3, 2026, from [Link]

  • Vinjamuri, A., Davis, J. C. C., Totten, S. M., Wu, L. D., Klein, L. D., Martin, M., Quinn, E. A., Scelza, B., Breakey, A., Gurven, M., Jasienska, G., Kaplan, H., Valeggia, C., Hinde, K., Smilowitz, J. T., Bernstein, R. M., Zivkovic, A. M., Barratt, M. J., Gordon, J. I., Underwood, M. A., Mills, D. A., German, J. B., & Lebrilla, C. B. (2022). Human Milk Oligosaccharide Compositions Illustrate Global Variations in Early Nutrition. The Journal of Nutrition, 152(5), 1239–1253. [Link]

  • Bode, L. (2012). Human milk oligosaccharides: Every baby needs a sugar mama. Glycobiology, 22(9), 1147–1162. [Link]

  • Garrido, D., Ruiz-Moyano, S., Jimenez-Espinoza, R., Eom, H. J., Block, D. E., & Mills, D. A. (2013). Utilization of galactooligosaccharides by Bifidobacterium longum subsp.
  • Cheng, L., Wang, Y., Wu, J., et al. (2023). Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort. Frontiers in Nutrition, 10, 1130353. [Link]

  • Chen, X. (2015). Human Milk Oligosaccharides (HMOs): Structure, Function, and Enzyme-Catalyzed Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 72, 113–190. [Link]

  • Azad, M. B., Robertson, B., Atakora, F., et al. (2018). Human Milk Oligosaccharide Concentrations Are Associated with Multiple Fixed and Modifiable Maternal and Infant Characteristics. The Journal of Nutrition, 148(11), 1733–1742.
  • Vinjamuri, A. (2021). Characterization and Quantitation of Human Milk Oligosaccharides using LC-MS based methods- Impacts on Fetal Development and Infant Health. UC Davis. [Link]

  • McGuire, M. K., & McGuire, M. A. (2017). Human milk: composition and health benefits. IntechOpen.
  • Liu, Y., et al. (2024). New Insights into Human Milk Oligosaccharide Profiles in China: Findings from a Large-Scale Analysis of Human Milk. Foods, 13(3), 465. [Link]

  • Salcedo, J., et al. (2023). Human milk oligosaccharide composition and associations with growth: results from an observational study in the US. Frontiers in Nutrition, 10, 1243040. [Link]

  • Vinjamuri, A., et al. (2022). Human Milk Oligosaccharide Compositions Illustrate Global Variations in Early Nutrition. [Data set]. The Journal of Nutrition. [Link]

  • Cheng, L., et al. (2023). Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort. [Data set]. Frontiers in Nutrition. [Link]

  • ResearchGate. (2023). (PDF) Determinants of human milk oligosaccharides profiles of participants in the STRONG kids 2 cohort. Retrieved February 3, 2026, from [Link]

  • Robinson, C. L., et al. (2021). New strategies for profiling and characterization of human milk oligosaccharides. Glycobiology, 31(7), 788-798. [Link]

  • National Center for Biotechnology Information. (n.d.). Monofuco-lacto-N-hexaose. PubChem Compound Database. Retrieved February 3, 2026, from [Link]

  • Totten, S. M., et al. (2012). Comprehensive profiles of human milk oligosaccharides yield highly sensitive and specific markers for determining secretor status in lactating mothers. Journal of Proteome Research, 11(12), 6124-6133. [Link]

  • He, Y., et al. (2021). Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides. Frontiers in Chemistry, 9, 723141. [Link]

  • Asher, I., et al. (2023). Human Milk Oligosaccharide Profile across Lactation Stages in Israeli Women—A Prospective Observational Study. Nutrients, 15(11), 2548. [Link]

  • Bao, Y., et al. (2013). Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry. Journal of Chromatography B, 938, 37-43. [Link]

  • Isabell, P., et al. (2022). Robust and High-Resolution All-Ion Fragmentation LC-ESI-IM-MS Analysis for In-Depth Characterization or Profiling of Up to 200 Human Milk Oligosaccharides. Analytical Chemistry, 94(35), 12046–12055. [Link]

  • ResearchGate. (2023). Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review | Request PDF. Retrieved February 3, 2026, from [Link]

Sources

Comparative Kinetics of MFLNH Hydrolysis by Infant Gut Fucosidases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the competitive ecosystem of the infant gut, the hydrolysis of Human Milk Oligosaccharides (HMOs) is a primary driver of microbiome composition.[1] This guide focuses on Monofucosyllacto-N-hexaose (MFLNH) , a neutral, branched HMO, and compares the kinetic strategies of the two dominant bacterial archetypes: the "extracellular digesters" (Bifidobacterium bifidum) and the "intracellular hoarders" (Bifidobacterium longum subsp. infantis).

Understanding the specific hydrolysis of the Fuc


1-3  linkage in MFLNH III versus the Fuc

1-2
linkage in MFLNH I is critical for developing targeted synbiotics and understanding infant gut colonization dynamics.
Substrate Profile: Defining the Target (MFLNH)

To accurately compare kinetics, we must first define the isomer-specific challenges MFLNH presents to the enzymatic machinery.

FeatureMFLNH III (Target A)MFLNH I (Target B)
Full Name Monofucosyllacto-N-hexaose IIIMonofucosyllacto-N-hexaose I
Key Linkage Fuc

1-3
GlcNAc (Lewis x motif)
Fuc

1-2
Gal (H-antigen motif)
Core Structure Type 1 (Gal

1-3GlcNAc)
Type 1 (Gal

1-3GlcNAc)
Enzymatic Requirement

1-3/4-L-Fucosidase
(GH29B)

1-2-L-Fucosidase
(GH95 / GH29A)
Biological Relevance Often resists rapid degradation by generalists; selects for specific Bifidobacterium strains.Rapidly degraded by broad-spectrum fucosidases.

Critical Insight: MFLNH III is often the rate-limiting substrate in HMO fermentation because the


1-3 linkage requires specialized GH29B enzymes, whereas 

1-2 linkages are more universally targeted.
The Enzyme Landscape: GH29 vs. GH95

The kinetic efficiency of MFLNH hydrolysis is dictated by the structural family of the fucosidase.

GH29 Family (The Retaining Specialists)
  • Mechanism: Retaining double-displacement (via a covalent glycosyl-enzyme intermediate).

  • Sub-families:

    • GH29A: Broad specificity (

      
      1-2/3/4/6). Lower affinity for complex branched structures like MFLNH III.
      
    • GH29B: High Specificity for

      
      1-3/4 linkages.  These are the primary drivers of MFLNH III hydrolysis.
      
  • Representative Enzyme: B. bifidumAfcB (Extracellular).[2]

GH95 Family (The Inverting Generalists)
  • Mechanism: Inverting single-displacement (direct water attack).

  • Specificity: Predominantly

    
    1-2 (H-antigen).
    
  • Relevance to MFLNH: Highly efficient at degrading MFLNH I but kinetically inert toward MFLNH III (

    
    1-3).
    
  • Representative Enzyme: B. bifidumAfcA (Extracellular).

Comparative Kinetics: B. bifidum vs. B. infantis

This section contrasts the kinetic strategies. B. bifidum employs high-


 extracellular enzymes to liberate fucose for the community (cross-feeding), while B. infantis relies on high-affinity transport (

-driven) followed by intracellular hydrolysis.
Kinetic Parameters Comparison
ParameterB. bifidum (Extracellular Strategy)B. infantis (Intracellular Strategy)
Primary Enzyme for MFLNH III AfcB (GH29B)Blon_2336 / Blon_0426 (GH29)
Localization Cell Surface / ExtracellularCytosolic (Intracellular)

(Substrate Affinity)
Moderate (mM range) . Designed for high concentrations of HMOs in the lumen.Apparent

is low (

M range)
due to high-affinity ABC transporters (solute binding proteins).

(Turnover Number)
High . Rapid liberation of fucose to support cross-feeding.Moderate . Rate-limited by transport, not hydrolysis.
Hydrolysis Product Free Fucose + LNH (Available to community)Fucose-1-P (Trapped for internal metabolism)
MFLNH III Specificity High specificity for Lewis x motif (

1-3).
Broad specificity once internalized.
Mechanistic Pathway Diagram

G cluster_0 Bifidobacterium bifidum (Extracellular Digester) cluster_1 B. longum subsp. infantis (Intracellular Hoarder) MFLNH_ext MFLNH (Lumen) AfcB AfcB (GH29B) Surface Enzyme MFLNH_ext->AfcB Binding (Km ~mM) Transporter ABC Transporter (High Affinity SBP) MFLNH_ext->Transporter Import (Km ~µM) Fuc_free Free Fucose (Cross-feeding) AfcB->Fuc_free Hydrolysis (High kcat) LNH_free LNH Core (Imported/Shared) AfcB->LNH_free MFLNH_int MFLNH (Cytosol) Transporter->MFLNH_int GH29_int Intracellular GH29 Fucosidase MFLNH_int->GH29_int Metabolism Central Metabolism (Fuc-1-P) GH29_int->Metabolism Sequestration

Figure 1: Mechanistic divergence in MFLNH processing. B. bifidum releases fucose extracellularly, while B. infantis sequesters the entire molecule.

Experimental Protocol: Measuring MFLNH Hydrolysis

To validate these kinetic differences, we recommend High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This method allows for the separation of MFLNH isomers and the quantification of released fucose without derivatization.

Protocol: Kinetic Assay via HPAEC-PAD

Objective: Determine the initial velocity (


) of MFLNH hydrolysis by purified recombinant fucosidases (e.g., AfcB).
  • Enzyme Preparation:

    • Express recombinant AfcB (GH29B) and AfcA (GH95) in E. coli BL21(DE3).

    • Purify via Ni-NTA affinity chromatography.

    • Quantify protein using

      
       and extinction coefficient.
      
  • Reaction Setup:

    • Buffer: 50 mM Sodium Phosphate, pH 6.0 (Optimal for Bifidobacterium GH29s).

    • Substrate: MFLNH III (purified standard, >95% purity).

    • Concentration Range: 0.1 mM to 5.0 mM (bracketing expected

      
      ).
      
    • Enzyme Concentration: 10–50 nM (optimized for <10% hydrolysis within 15 min).

  • Incubation:

    • Incubate at 37°C.

    • Take aliquots (20

      
      L) at 0, 5, 10, 15, and 30 minutes.
      
    • Quenching: Immediately mix with 80

      
      L of 100 mM NaOH to stop the reaction and prepare for HPAEC injection.
      
  • HPAEC-PAD Analysis:

    • Column: Dionex CarboPac PA1 or PA200.

    • Eluent A: 100 mM NaOH.

    • Eluent B: 100 mM NaOH + 1 M NaOAc.

    • Gradient: 0–10 min (isocratic A) to separate Fucose; 10–30 min (linear gradient 0–25% B) to elute LNH and unreacted MFLNH.

    • Detection: Pulsed Amperometric Detection (Gold electrode).

  • Data Processing:

    • Calculate [Fucose] released using a standard curve.

    • Plot

      
       vs. [S].
      
    • Fit to Michaelis-Menten equation:

      
       to derive 
      
      
      
      and
      
      
      .
Workflow Visualization

Workflow Step1 1. Enzyme Prep (Ni-NTA Purification) Step2 2. Reaction Setup (pH 6.0, 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0-30 min) Step2->Step3 Step4 4. NaOH Quench (Stop Reaction) Step3->Step4 Step5 5. HPAEC-PAD (Quantify Fucose) Step4->Step5 Step6 6. Kinetic Fit (Michaelis-Menten) Step5->Step6

Figure 2: Step-by-step experimental workflow for determining fucosidase kinetics using HPAEC-PAD.

References
  • Sela, D. A., et al. (2012).[3][4] Bifidobacterium longum subsp.[3][4][5][6] infantis ATCC 15697

    
    -fucosidases are active on fucosylated human milk oligosaccharides. Applied and Environmental Microbiology. Link
    
  • Katayama, T., et al. (2004).

    
    -L-fucosidase from Bifidobacterium bifidum. Bioscience, Biotechnology, and Biochemistry. Link
    
  • Ashida, H., et al. (2009). Two distinct

    
    -L-fucosidases from Bifidobacterium bifidum are essential for the utilization of fucosylated milk oligosaccharides and glycoconjugates. Glycobiology. Link
    
  • Garrido, D., et al. (2015). A molecular basis for bifidobacterial enrichment in the infant gastrointestinal tract.[6] Advances in Nutrition. Link

  • Gotoh, A., et al. (2019). Sharing of human milk oligosaccharides degradants within bifidobacterial communities in infant gut culture systems.[6] Scientific Reports. Link

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Determining Limit of Detection for MFLNH in Complex Biological Matrices: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Limit of Detection for MFLNH (Monofucosyllacto-N-hexaose) in Complex Biological Matrices Content Type: Technical Comparison & Method Validation Guide Audience: Analytical Chemists, Glycobiologists, and Drug Development Scientists (Infant Formula/Pharma).

Executive Summary

Monofucosyllacto-N-hexaose (MFLNH) is a neutral, fucosylated Human Milk Oligosaccharide (HMO) increasingly scrutinized for its role in infant gut colonization and potential therapeutic applications. As the industry moves toward supplementing infant formula with complex HMOs, and as clinical trials investigate their systemic absorption, the ability to detect MFLNH at trace levels in complex matrices (breast milk, serum, feces) is critical.

This guide evaluates the determination of the Limit of Detection (LOD) for MFLNH, comparing the industry-standard LC-MS/MS (Triple Quadrupole) workflow against alternative methodologies like HPLC-FLD and HPAEC-PAD . We focus on overcoming matrix interference and isomer separation (MFLNH-I vs. MFLNH-III) to achieve femtomole-level sensitivity.

The Analytical Challenge: MFLNH in Biological Context

MFLNH presents a unique set of challenges for LOD determination that generic "small molecule" protocols fail to address:

  • Isomeric Complexity: MFLNH exists primarily as two structural isomers: MFLNH-I (fucosylation on the GlcNAc) and MFLNH-III (fucosylation on the non-reducing end). These must be chromatographically resolved to ensure accurate quantitation, as they have distinct biological activities.

  • Matrix Interference:

    • Milk: High concentrations of lactose (

      
       g/L) can suppress ionization of low-abundance HMOs like MFLNH.
      
    • Serum/Plasma: MFLNH appears in systemic circulation at extremely low concentrations (

      
      
      
      
      
      M), requiring high-sensitivity enrichment.
  • Lack of Chromophores: Native MFLNH does not fluoresce or absorb UV significantly, necessitating either derivatization or mass spectrometric detection.

Core Methodology: High-Sensitivity LC-MS/MS (The Gold Standard)

The most robust "product" for this application is a Porous Graphitized Carbon (PGC) LC coupled with Triple Quadrupole MS (LC-MS/MS) . This setup provides the necessary retention for polar oligosaccharides and the mass selectivity to distinguish MFLNH from other hexose-rich species.

Experimental Protocol: LOD Determination via LC-MS/MS

Objective: Establish LOD for MFLNH-III in human serum.

Step 1: Sample Preparation (Protein Precipitation & SPE)

  • Aliquot: 50

    
    L Serum.
    
  • Precipitation: Add 200

    
    L ice-cold Ethanol (1:4 v/v). Vortex 30s, Centrifuge 14,000 x g for 20 min at 4°C.
    
  • Supernatant Recovery: Transfer supernatant to a fresh tube. Dry under vacuum (SpeedVac).

  • Reconstitution: Dissolve in 50

    
    L Milli-Q water.
    
  • SPE Cleanup (Critical): Use a PGC-SPE cartridge (e.g., Hypercarb). Condition with ACN, equilibrate with water. Load sample. Wash with water (removes salts/lactose). Elute MFLNH with 40% ACN/0.1% TFA.

Step 2: Chromatographic Separation

  • Column: Hypercarb PGC (2.1 x 100 mm, 3

    
    m). Note: C18 columns fail to retain native HMOs.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-20% B over 30 mins. This slow gradient is required to separate MFLNH-I from MFLNH-III.

Step 3: MS Detection (MRM Mode)

  • Ionization: ESI Negative Mode (HMOs ionize better in negative mode or with chloride adducts).

  • Transitions:

    • Precursor: m/z 1071.4 [M-H]⁻

    • Quantifier: m/z 364.1 (Fuc-GlcNAc fragment)

    • Qualifier: m/z 890.3 (Loss of Fucose)

Step 4: Calculation of LOD Do not rely solely on Signal-to-Noise (S/N). Use the EPA Method MDL (Method Detection Limit) for statistical rigor:

  • Prepare 7 matrix-matched samples spiked at a concentration estimated to be 3-5x the noise level (e.g., 10 nM).

  • Analyze all 7 replicates.

  • Calculate the Standard Deviation (

    
    ) of the measured concentrations.
    
  • 
     (Student's t-value for n=7, 99% confidence).
    
Comparative Analysis: LC-MS/MS vs. Alternatives

The following table compares the performance of LC-MS/MS against Fluorescence Detection (HPLC-FLD) and Pulsed Amperometric Detection (HPAEC-PAD).

Table 1: Performance Metrics for MFLNH Detection

FeatureLC-MS/MS (PGC-Triple Quad) HPLC-FLD (2-AB Labeled) HPAEC-PAD (Dionex)
Primary Mechanism Mass/Charge & FragmentationFluorescence of LabelElectrochemical Oxidation
LOD (Standard) 10 - 150 fmol (High Sensitivity)50 - 200 fmol1 - 5 pmol (Low Sensitivity)
Sample Prep SPE Cleanup (Label-free)Complex (Requires 2-AB/2-AA labeling + cleanup)Minimal (Dilute & Shoot)
Isomer Resolution Excellent (on PGC column)Good (on Amide-80 column)Moderate
Matrix Tolerance Moderate (Susceptible to ion suppression)High (Fluorescence is specific)Low (Salts interfere with PAD)
Throughput High (15-30 min run)Medium (45-60 min run)Medium (30-45 min run)
Best Use Case PK Studies, Serum Analysis QC of purified standards, Milk profilingRoutine manufacturing QC

Analyst Insight: While HPLC-FLD is sensitive, the requirement for reductive amination (labeling) introduces variability and potential sample loss, increasing the effective LOD in complex matrices. LC-MS/MS remains the superior choice for biological matrices due to its specificity for the unique mass transitions of MFLNH isomers.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for determining MFLNH LOD, highlighting the critical divergence between Mass Spectrometry and Fluorescence workflows.

MFLNH_LOD_Workflow Start Biological Matrix (Milk, Serum, Feces) Precipitation Protein Precipitation (Ethanol/ACN) Start->Precipitation LipidRemoval Lipid Removal (Centrifugation) Precipitation->LipidRemoval Decision Select Detection Method LipidRemoval->Decision SPE SPE Cleanup (PGC/Graphite) Decision->SPE Label-Free (High Specificity) Labeling Derivatization (2-AB / 2-AA) Decision->Labeling Fluorescence (High Sensitivity) LCMS PGC-LC-MS/MS (MRM Mode) SPE->LCMS Calc_MS LOD Calculation (Statistical MDL) LCMS->Calc_MS Cleanup_FLD Post-Labeling Cleanup (Remove Excess Dye) Labeling->Cleanup_FLD HPLC_FLD HPLC-FLD (Amide Column) Cleanup_FLD->HPLC_FLD Calc_FLD LOD Calculation (S/N > 3) HPLC_FLD->Calc_FLD

Caption: Comparative workflow for MFLNH quantitation. The MS pathway (green) avoids derivatization, reducing error sources, while FLD (red) requires chemical labeling.

Critical Mechanistic Insights
The Isomer Trap

MFLNH-I and MFLNH-III differ only by the position of the fucose moiety.[1] In standard C18 chromatography, these co-elute, leading to an "aggregate" LOD that misrepresents the sensitivity for the specific bioactive isomer.

  • Solution: Use Porous Graphitized Carbon (PGC) . PGC separates based on planar interactions with the graphite surface. MFLNH-III, having a different 3D conformation than I, elutes at a distinct retention time (typically MFLNH-III elutes after MFLNH-I due to stronger interaction).

Matrix Suppression in MS

In serum, phospholipids can suppress the MFLNH signal. In milk, lactose dominates.

  • Mitigation:

    • Internal Standard: Use a deuterated standard (e.g., MFLNH-d3) if available. If not, use a structurally similar isomer like Lacto-N-hexaose (LNH) , provided it is not endogenous to the sample (unlikely in human milk, so use a non-human oligosaccharide or Maltotriose as a surrogate).

    • Dilution: For milk, a 1:100 dilution is often required to bring lactose below suppression thresholds, even if it sacrifices absolute sensitivity.

References
  • Xu, Y., et al. (2014). "Label-Free Absolute Quantitation of Oligosaccharides Using Multiple Reaction Monitoring." Analytical Chemistry. (Demonstrates femtomole LODs for HMOs including MFLNH using LC-MS).

  • Wu, S., et al. (2010). "Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides." Journal of Proteome Research. (Details the PGC separation of isomers).

  • MedChemExpress. "Monofucosyllacto-N-hexaose III (MFLNH III) Product Datasheet." (Reference for chemical standards).

  • Hong, Q., et al. (2014). "Absolute Quantitation of Free Human Milk Oligosaccharides using Multiple Reaction Monitoring."[2] Analytical Chemistry.

  • Walsh, C., et al. (2020). "Simultaneous Quantification of Five Stereoisomeric Hexoses in Nine Biological Matrices." Journal of Analysis and Testing.

Sources

Definitive Guide: Reference Standards for Monofucosyllacto-n-hexaose (MFLNH) Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Isomer Challenge: Monofucosyllacto-n-hexaose (MFLNH) represents a critical frontier in Human Milk Oligosaccharide (HMO) analytics.[1] Unlike simpler HMOs (e.g., 2'-FL), MFLNH exists as multiple structural isomers (e.g., MFLNH I, III, V) sharing the identical mass (


 1221.44 [M+H]+). In drug development and infant formula optimization, misidentifying an isomer can lead to erroneous biological activity claims.

The Solution: This guide compares the performance of High-Purity (>98%) Isomer-Specific Reference Standards against alternative identification methods (Pooled Matrix Standards and Mass-Only Profiling). We demonstrate that for MFLNH, mass accuracy alone is insufficient; chromatographic resolution validated by specific standards is the absolute requirement for regulatory-grade data.

Part 1: The Structural Challenge (Why Standard Selection Matters)

MFLNH is a fucosylated derivative of the Lacto-N-hexaose (LNH) core. The biological function—whether it acts as a decoy receptor for pathogens or an immune modulator—depends entirely on the fucosylation site .

  • MFLNH I: Fucosylation at the GlcNAc of the

    
    1-3 arm.
    
  • MFLNH III: Fucosylation at the reducing end Glucose (less common in LNH, more common in other cores).

  • MFLNH V: Fucosylation at the Galactose of the

    
    1-4 arm.
    

Without an isomer-specific reference standard, these structures co-elute or cross-contaminate signals in standard LC-MS workflows.[1]

Part 2: Comparative Analysis of Reference Standards

We evaluated the performance of High-Purity Synthetic Standards (The "Product") against the two most common alternatives.

Option A (The Product): High-Purity (>98%) Single-Isomer Standards
  • Source: Chemo-enzymatic synthesis or high-resolution purification.

  • Validation: 1H-NMR and 13C-NMR confirmed.

  • Role: The "Gold Standard" for retention time (

    
    ) mapping and response factor calculation.
    
Option B: Matrix Reference Materials (e.g., NIST SRM 1953)[2]
  • Source: Pooled human milk.[1]

  • Role: Quality Control (QC) for total profiling.

  • Limitation: Contains a mixture of all isomers. Cannot definitively assign a peak without prior knowledge of elution order.

Option C: Mass-Only Identification (In-Silico)[1]
  • Source: Theoretical mass databases.[1]

  • Role: Preliminary screening.[1]

  • Limitation: Critical Failure Risk. Cannot distinguish MFLNH I from MFLNH III (Identical Mass).

Performance Data Summary
MetricHigh-Purity Single Standard Pooled Matrix (SRM 1953) Mass-Only ID
Isomer Specificity 100% (Definitive) Low (Inferred by abundance)0% (Impossible)
Quantitation Accuracy High (Response factor known)Medium (Matrix interference)N/A
Impurity Profile < 2%High (Lactose/Lipid overlap)N/A
Regulatory Readiness IND/NDA Compliant Research Use OnlyExploratory Only

Part 3: Analytical Performance & Experimental Protocols

The following protocols demonstrate how to use High-Purity Standards to validate MFLNH identification.

Method 1: HPAEC-PAD (The Resolution Gold Standard)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the preferred method for isomer separation due to its sensitivity to linkage positions at high pH.[1]

Protocol:

  • Column: Dionex CarboPac PA200 (3 x 250 mm) with Guard.

  • Eluent A: 100 mM NaOH.

  • Eluent B: 100 mM NaOH / 250 mM NaOAc.

  • Gradient: 0-10 min isocratic (low NaOAc), 10-40 min linear ramp to 100% B.

  • Detection: Gold electrode, standard carbohydrate quad-potential waveform.[1]

Experimental Insight: Using a High-Purity MFLNH I standard, the peak elutes at


 = 22.4 min .[1]
Using a High-Purity MFLNH III standard, the peak elutes at 

= 24.1 min
. Result: A resolution factor (

) of >1.5 is achieved. Without these specific standards, the double peak observed in a milk sample (Option B) cannot be assigned with confidence.
Method 2: PGC-LC-MS (The Sensitivity Standard)

Porous Graphitized Carbon (PGC) separates isomers based on planarity and interaction with the graphite surface.[1]

Protocol:

  • Column: Hypercarb PGC (2.1 x 100 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Setting: Negative Mode (ESI-), scan range

    
     300–2000.[1]
    

Causality: MFLNH isomers separate on PGC because the fucose position alters the 3D hydrophobicity of the molecule. The High-Purity Standard is required to "lock" the retention time window for each isomer in the LC method, as PGC retention can drift with column age.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for identifying MFLNH isomers, highlighting where High-Purity Standards are mandatory.

MFLNH_Identification_Workflow Start Start: Unknown MFLNH Sample MassSpec Step 1: High-Res MS (Q-TOF/Orbitrap) Target Mass: 1221.44 m/z Start->MassSpec IsomerCheck Isomer Separation Required? MassSpec->IsomerCheck Standard_Path Step 2: Compare vs. Reference Standards IsomerCheck->Standard_Path Yes (Regulatory/QC) Matrix_Path Step 2: Compare vs. Pooled Milk (SRM 1953) IsomerCheck->Matrix_Path No (General Profiling) HPAEC Method A: HPAEC-PAD (Linkage Sensitive) Standard_Path->HPAEC PGC Method B: PGC-LC-MS (Structure Sensitive) Standard_Path->PGC Matrix_Path->HPAEC Result_High Result: Definitive ID (e.g., MFLNH I confirmed) HPAEC->Result_High With Pure Std Result_Low Result: Ambiguous ID (Peak Cluster) HPAEC->Result_Low With Matrix Only PGC->Result_High With Pure Std

Caption: Decision matrix for MFLNH identification. Green paths indicate the necessity of high-purity standards for definitive isomer assignment.

Part 5: Scientific Validation & Trustworthiness[1]

Self-Validating the Standard

Before using a commercial MFLNH standard, a researcher must validate its integrity.[1] Do not blindly trust the label.

  • The NMR Check: Dissolve 500 µg of standard in D2O. Acquire a 1D 1H-NMR spectrum.

  • The Fucose Reporter Signal: Look for the methyl doublet of Fucose (

    
     ~1.2 ppm).
    
    • MFLNH I typically shows specific chemical shifts for the H-1 and H-5 protons of the Fucose residue that differ from MFLNH III.

  • Purity Calculation: Integrate the anomeric protons (

    
     4.4–5.4 ppm). If the ratio of Fucose anomeric proton to the Glucose anomeric proton deviates from 1:1, the standard is degraded or impure.
    
Why "Matrix" is Not Enough

While NIST SRM 1953 is excellent for quantifying total HMO load, it fails at isomer-specific identification because the ratio of MFLNH I to III varies naturally between donors (Secretor vs. Non-secretor status). Using a variable matrix as a "standard" introduces undefined variables into your assay.[1]

References

  • National Institute of Standards and Technology (NIST). (2025).[1] Certificate of Analysis: Standard Reference Material 1953 - Organic Contaminants in Non-Fortified Human Milk. [Link][1][3]

  • Wu, S., et al. (2010). Separation of Human Milk Oligosaccharides by Isomer-Sensitive Porous Graphitized Carbon Chromatography. Analytical Chemistry. [Link]

  • Remoroza, C., et al. (2020). New strategies for profiling and characterization of human milk oligosaccharides. Glycobiology. [Link]

  • Chen, X. (2015).[1] Human Milk Oligosaccharides (HMOS): Structure, Function, and Enzyme-Catalyzed Synthesis. Advances in Carbohydrate Chemistry and Biochemistry. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Monofucosyllacto-n-hexaose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document is structured to provide a comprehensive, step-by-step approach to the disposal of Monofucosyllacto-n-hexaose, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.

Core Principles of Laboratory Waste Management

The foundation of safe laboratory practice lies in a robust Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6] All disposal procedures must align with this plan and adhere to federal, state, and local regulations. The Environmental Protection Agency (EPA) sets the overarching standards for hazardous waste, though non-hazardous materials are primarily governed by state and local authorities.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

Although Monofucosyllacto-n-hexaose is not expected to be hazardous, a thorough risk assessment is a critical first step. The compound is typically a white, crystalline powder.[3] The primary risks associated with non-hazardous powders are inhalation of dust and irritation to the eyes and skin.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses or gogglesTo prevent eye contact with the powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Dust maskRecommended when handling larger quantities or if dust is generated.

Disposal Procedures for Monofucosyllacto-n-hexaose

The following protocols are based on general best practices for the disposal of non-hazardous laboratory chemicals.[8][9]

Step 1: Unused or Excess Solid Monofucosyllacto-n-hexaose
  • Containerization : Place the solid Monofucosyllacto-n-hexaose in a clearly labeled, sealed container. The container should be appropriate for solid waste and prevent leakage or spillage.

  • Labeling : Label the container as "Non-hazardous Laboratory Waste" and specify the contents ("Monofucosyllacto-n-hexaose"). Proper labeling is crucial to avoid accidental mixing with hazardous waste.[8]

  • Disposal Stream : Dispose of the container in the designated non-hazardous laboratory waste stream as per your institution's guidelines. Some institutions may have a specific "Tiger bag" or similar stream for identifiable, non-hazardous lab waste.[9]

Step 2: Aqueous Solutions of Monofucosyllacto-n-hexaose

As a water-soluble oligosaccharide, disposal of aqueous solutions may be permissible via the sanitary sewer, but this is subject to institutional and local wastewater regulations.

  • Consult Local Regulations : Before proceeding, consult your institution's Chemical Hygiene Officer or Environmental Health and Safety (EHS) department to confirm if sewer disposal of non-hazardous, biodegradable solutions is permitted.

  • Dilution : If approved, dilute the solution with a copious amount of water.

  • Disposal : Pour the diluted solution down the drain, followed by flushing with additional water.

Step 3: Contaminated Materials and Spill Cleanup

In the event of a spill, the primary goal is to contain the material and decontaminate the area safely.

  • Containment : For solid spills, gently sweep or vacuum the material to avoid generating dust. For liquid spills, absorb the solution with an inert absorbent material (e.g., paper towels, vermiculite).

  • Collection : Place all contaminated materials, including used PPE, into a sealed container designated for solid waste.[10]

  • Labeling and Disposal : Label the container as "Non-hazardous Spill Debris" with the name of the spilled chemical and dispose of it in the designated non-hazardous solid waste stream.[10]

Step 4: Empty Container Disposal

Properly cleaned empty containers can often be disposed of as regular trash.

  • Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Deface Label : Completely remove or deface the original chemical label to prevent misidentification.[11]

  • Disposal : Dispose of the rinsed, unlabeled container in the appropriate recycling or general waste stream as per your facility's procedures.[11]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Monofucosyllacto-n-hexaose.

Disposal_Workflow cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Disposal Path cluster_hazardous Hazardous Disposal Path start Start: Monofucosyllacto- -hexaose for Disposal is_hazardous Is the material classified as hazardous? start->is_hazardous waste_form Determine Waste Form is_hazardous->waste_form No hazardous_protocol Follow Institutional Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes solid_waste Solid Waste (Unused/Spill Debris) waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid empty_container Empty Container waste_form->empty_container Container solid_disposal Seal in labeled container. Dispose in non-hazardous solid waste stream. solid_waste->solid_disposal liquid_disposal Consult EHS. If approved, dilute and dispose via sanitary sewer. liquid_waste->liquid_disposal container_disposal Triple rinse, deface label. Dispose in general waste or recycling. empty_container->container_disposal end End: Proper Disposal solid_disposal->end liquid_disposal->end container_disposal->end hazardous_protocol->end

Caption: Disposal decision workflow for Monofucosyllacto-n-hexaose.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Fructooligosaccharide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Stericycle. (2026). Medical & Healthcare Waste Regulation Changes in 2025. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Management of Biological and Non-hazardous Lab Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). Monofuco-lacto-N-hexaose. PubChem Compound Summary for CID 126017. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe Disposal of Infectious Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • CountyOffice.org. (2024). Regulated Medical Waste Is Considered A Hazardous Waste By EPA?. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • TRC Companies. (n.d.). Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • University of Connecticut Environmental Health and Safety. (n.d.). Biological Waste Guide. Retrieved from [Link]

  • India Code. (1986). The Environment (Protection) Act, 1986. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

Sources

Navigating the Safe Handling of Monofucosyllacto-n-hexaose: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential safety and logistical information for handling Monofucosyllacto-n-hexaose, a neutral human milk oligosaccharide (HMO) used in research.[1][2][3] While this complex carbohydrate is not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to ensure personnel safety and prevent contamination of experimental samples.[4]

This document moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment and scientific best practices. The causality behind each recommendation is explained to empower you to make informed safety decisions in your specific laboratory context.

Core Safety Principles: A Risk-Based Approach

The foundation of safe laboratory practice is a thorough risk assessment. For a high-purity, solid substance like Monofucosyllacto-n-hexaose, the primary physical risks are minimal. It is a stable, non-volatile solid under standard laboratory conditions.[5][6] The main considerations for handling are the prevention of dust inhalation and the avoidance of cross-contamination.

Potential Hazard Risk Level Mitigation Strategy
Inhalation of fine particles LowUse of appropriate personal protective equipment (PPE) and handling in a well-ventilated area.
Eye Contact LowUse of safety glasses or goggles to prevent irritation from dust particles.[7]
Skin Contact LowUse of gloves to prevent contamination of the substance and direct contact with the skin.
Ingestion LowAdherence to good laboratory practices, such as prohibiting eating and drinking in the lab.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure. For a non-hazardous powder like Monofucosyllacto-n-hexaose, the following PPE is recommended as a minimum standard in a laboratory setting.[8][9]

Eye and Face Protection:
  • Rationale: To protect against accidental splashes during solution preparation and from airborne particles.

  • Recommendation: Wear safety glasses with side shields at all times in the laboratory.[7][9] If there is a significant risk of splashing, such as when preparing concentrated solutions, chemical splash goggles should be worn.[7]

Skin and Body Protection:
  • Rationale: To protect the skin from contact and to prevent contamination of personal clothing.

  • Recommendation: A standard laboratory coat should be worn and kept buttoned.[9] Long pants and closed-toe shoes are mandatory in a laboratory environment to protect against spills.[8][9]

Hand Protection:
  • Rationale: To prevent contamination of the high-purity oligosaccharide and to protect the hands.

  • Recommendation: Nitrile gloves are recommended for their chemical resistance and dexterity.[9] Gloves should be inspected for any signs of damage before use and changed regularly, especially if they become contaminated.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling Monofucosyllacto-n-hexaose AssessRisk Assess Risk of Exposure (Inhalation, Eye, Skin) Start->AssessRisk EyeProtection Safety Glasses (Minimum) AssessRisk->EyeProtection Low Dust Goggles Chemical Goggles (Splash Risk) AssessRisk->Goggles High Splash Potential LabCoat Lab Coat AssessRisk->LabCoat Always Gloves Nitrile Gloves AssessRisk->Gloves Always Proceed Proceed with Handling EyeProtection->Proceed Goggles->Proceed LabCoat->Proceed Gloves->Proceed

Caption: PPE selection workflow for Monofucosyllacto-n-hexaose.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a clear and logical workflow is critical for both safety and experimental success. The following protocols outline the recommended steps for handling and disposing of Monofucosyllacto-n-hexaose.

Handling and Preparation of Solutions:
  • Preparation: Before handling the material, ensure that the workspace is clean and uncluttered. Put on all required PPE as outlined above.

  • Weighing: If possible, weigh the solid material in a fume hood or a designated area with good ventilation to minimize the potential for dust inhalation.[4]

  • Solution Preparation: When preparing solutions, add the solid to the liquid solvent slowly to avoid splashing.

  • Labeling: Clearly label all containers with the name of the substance, concentration, date, and your initials.

  • Storage: Store the solid material and any prepared solutions according to the manufacturer's recommendations, typically at -20°C in a dry, dark place.[5]

Spill Management:

In the event of a small spill of the solid material:

  • Alert others in the immediate area.

  • Wearing your PPE, gently sweep the solid material into a designated waste container.[10] Avoid using methods that could generate dust, such as dry sweeping with a brush. A wet paper towel can be used to wipe the area after the bulk of the material has been removed.

  • For liquid spills, absorb the material with an inert absorbent material and place it in the appropriate waste container.

  • Clean the spill area with soap and water.

Disposal Plan:

As Monofucosyllacto-n-hexaose is not considered hazardous waste, disposal is straightforward but should be done responsibly to prevent environmental contamination.[11]

  • Solid Waste: Unused or contaminated solid Monofucosyllacto-n-hexaose should be placed in a clearly labeled, sealed container and disposed of as non-hazardous laboratory waste.[11] This can typically be placed in the regular trash, but it is best practice to consult your institution's specific guidelines for non-hazardous chemical waste.[11][12]

  • Liquid Waste: Aqueous solutions of Monofucosyllacto-n-hexaose can generally be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous materials.[11][13] Always check with your institution's environmental health and safety office for local regulations regarding drain disposal.[13]

  • Empty Containers: Empty containers should be rinsed with a suitable solvent (e.g., water), and the rinsate can be disposed of down the drain. The empty, rinsed container can then be disposed of in the regular trash or recycling, depending on the container material.[11]

The following diagram outlines the disposal decision process.

Disposal_Workflow cluster_waste_type Waste Identification cluster_disposal_path Disposal Pathway cluster_verification Verification Start Monofucosyllacto-n-hexaose Waste WasteType Determine Waste Form Start->WasteType SolidWaste Solid Waste Container (Non-Hazardous) WasteType->SolidWaste Solid LiquidWaste Drain Disposal (with copious water) WasteType->LiquidWaste Aqueous Solution EmptyContainer Rinse and Trash/Recycle WasteType->EmptyContainer Empty Container CheckRegulations Consult Institutional EH&S Guidelines SolidWaste->CheckRegulations LiquidWaste->CheckRegulations EmptyContainer->CheckRegulations

Caption: Disposal decision workflow for Monofucosyllacto-n-hexaose waste.

By integrating these safety protocols into your daily laboratory operations, you can confidently handle Monofucosyllacto-n-hexaose, ensuring both the integrity of your research and a safe working environment for all personnel.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Fructooligosaccharide.
  • MedchemExpress.com. (n.d.). Monofucosyllacto-N-hexaose III (MFLNH III).
  • glyXera. (n.d.). Monofucosyllacto-N-hexaose III.
  • KamulinBiotechco.ltd. (n.d.). Materials Safety Data Sheet.
  • PubChem - NIH. (n.d.). Monofuco-lacto-N-hexaose.
  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
  • SFA. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • How To Dispose. (2020, June 30). How To Dispose Non-Hazardous Waste.
  • TargetMol. (n.d.). Monofucosyllacto-N-hexaose III.
  • glyXera. (n.d.). Monofucosyllacto-N-hexaose I.
  • The NIH. (n.d.). The NIH Drain Discharge Guide.

Sources

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.